molecular formula C5H3ClN2O B1632391 2-Chloropyrimidine-5-carbaldehyde CAS No. 933702-55-7

2-Chloropyrimidine-5-carbaldehyde

Cat. No.: B1632391
CAS No.: 933702-55-7
M. Wt: 142.54 g/mol
InChI Key: LJYQVOPFBNMTKJ-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYQVOPFBNMTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617074
Record name 2-Chloropyrimidine-5-carbaldehyde
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-55-7
Record name 2-Chloropyrimidine-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidine-5-carbaldehyde
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Chloropyrimidine-5-carbaldehyde via Oxidative Cleavage of 2-Chloro-5-vinylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules and functional materials drives a continuous need for versatile, functionalized pyrimidine intermediates. Among these, 2-chloropyrimidine-5-carbaldehyde stands out as a particularly valuable building block.[1][2] The presence of both a reactive aldehyde group and a strategically positioned chlorine atom allows for sequential, regioselective modifications, making it a prized precursor in the synthesis of complex molecular architectures, including potent kinase inhibitors and other pharmaceutical agents.[2][3]

This guide provides an in-depth technical exploration of a key synthetic transformation: the conversion of 2-chloro-5-vinylpyrimidine into this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, justify the selection of reagents, and present a robust, field-tested protocol. The core of this synthesis lies in the oxidative cleavage of a carbon-carbon double bond—a fundamental yet powerful reaction in the synthetic chemist's toolkit.[4][5]

The Core Principle: Mechanistic Insights into Oxidative Cleavage

The conversion of a vinyl group (-CH=CH₂) to a formyl group (-CHO) is an oxidative cleavage reaction. This process involves the complete rupture of the carbon-carbon double bond, with each of the original alkene carbons becoming double-bonded to an oxygen atom.[5] While several methods exist to achieve this, including ozonolysis, the chosen strategy for this synthesis employs a two-stage, one-pot process: catalytic dihydroxylation followed by in-situ cleavage of the resulting diol.[1][5]

This method, often referred to as the Lemieux-Johnson oxidation, offers excellent control and avoids the specialized equipment and potentially hazardous intermediates associated with ozonolysis.[6] The reaction relies on a dual-reagent system: a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate (NaIO₄).

The Catalytic Cycle operates as follows:

  • Syn-Dihydroxylation: The highly electrophilic OsO₄ coordinates with the electron-rich vinyl double bond to form a cyclic osmate ester intermediate. This is a concerted [3+2] cycloaddition.

  • Hydrolysis & Diol Formation: The osmate ester is hydrolyzed, releasing the 1,2-diol product and a reduced osmium species (Os(VI)).

  • Oxidative Cleavage & Catalyst Regeneration: This is the critical role of sodium periodate. It performs two simultaneous functions:

    • It cleaves the C-C bond of the newly formed 1,2-diol, yielding the final aldehyde product.

    • It re-oxidizes the reduced Os(VI) back to the catalytically active OsO₄, allowing the cycle to continue.

The use of a catalytic amount of the highly toxic and expensive OsO₄ is a key advantage of this protocol, making it more practical and cost-effective for larger-scale synthesis.

G A 2-Chloro-5-vinylpyrimidine (Alkene) B Cyclic Osmate Ester A->B + OsO₄ C Intermediate Diol B->C + H₂O - Reduced Os(VI) D This compound (Product) C->D NaIO₄ (Cleavage) OsO4_active OsO₄ (Catalyst) OsVI Reduced Osmium (Os(VI)) OsVI->OsO4_active NaIO4_in Sodium Periodate (Stoichiometric Oxidant) NaIO4_in->C NaIO4_in->OsVI H2O_in Water H2O_in->B

Caption: Simplified catalytic cycle for the Lemieux-Johnson oxidation.

The Field-Tested Protocol: From Reagents to Purified Product

This section details a robust and reproducible protocol for the synthesis, derived from established procedures.[1] The causality behind each reagent and step is explained to provide a self-validating framework.

Reagent Selection and Rationale

A successful synthesis hinges on the appropriate choice of reagents and conditions. The table below summarizes the key components for this transformation.

ReagentFormulaRoleMolar Eq.Rationale
2-Chloro-5-vinylpyrimidineC₆H₅ClN₂Starting Material1.0The substrate containing the vinyl group to be cleaved.
Osmium TetroxideOsO₄Catalyst0.01Catalyzes the initial syn-dihydroxylation of the vinyl group. Used in small amounts due to toxicity and cost.
Sodium PeriodateNaIO₄Co-oxidant4.0Cleaves the intermediate diol and regenerates the OsO₄ catalyst. Used in excess to drive the reaction to completion.
2,6-DimethylpyridineC₇H₉NBase2.5A non-nucleophilic base used to buffer the reaction mixture, preventing potential side reactions catalyzed by acidic byproducts.
Dioxane / WaterC₄H₈O₂ / H₂OSolvent-A mixed solvent system is crucial. Dioxane solubilizes the organic substrate, while water is required to dissolve the inorganic sodium periodate and facilitate hydrolysis steps.
Step-by-Step Experimental Workflow

The following procedure is designed for clarity and safety, ensuring high fidelity of execution.

Safety First: Osmium tetroxide is extremely toxic, volatile, and can cause serious harm upon contact or inhalation. All operations involving OsO₄ must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Caption: High-level experimental workflow for the synthesis.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-vinylpyrimidine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: To the stirred solution at room temperature, add 2,6-dimethylpyridine (2.5 eq). Following this, carefully add osmium tetroxide (0.01 eq), typically as a solution in t-butanol or water. Finally, add sodium periodate (4.0 eq) portion-wise to manage any initial exotherm.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding ethyl acetate and water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual inorganic salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to afford the pure this compound.[1]

Product Characterization and Data

The identity and purity of the final product are confirmed through standard analytical techniques.

ParameterValueSource
Chemical Name This compound[1]
CAS Number 933702-55-7[3]
Molecular Formula C₅H₃ClN₂O[1]
Molecular Weight 142.54 g/mol [3]
Appearance White to off-white solid-
Melting Point 113.0 °C[3]
Expected Yield ~40%[1]
¹H NMR (300 MHz, CDCl₃) δ 10.15 (s, 1H), 9.07 (s, 2H)[1]

Conclusion and Forward Outlook

The synthesis of this compound from 2-chloro-5-vinylpyrimidine via Lemieux-Johnson oxidation is a reliable and effective method for producing this high-value intermediate.[1] While the yield is moderate, the protocol's operational simplicity and avoidance of specialized equipment make it highly attractive. The key to success lies in the careful handling of the catalytic osmium tetroxide and the precise execution of the work-up and purification steps. This guide provides the necessary technical depth and practical insights for researchers and drug development professionals to confidently implement this crucial synthetic transformation in their laboratories, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

Spectroscopic characterization of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Characterization of 2-Chloropyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and functional organic materials.[1][2][3] Its unique molecular architecture, featuring a reactive aldehyde group and a chlorine atom on a pyrimidine ring, offers versatile handles for synthetic transformations. Accurate and comprehensive characterization of this intermediate is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of the spectroscopic profile of this compound (CAS: 933702-55-7), leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We delve into the causality behind experimental choices and the interpretation of spectral data, offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₃ClN₂O and a molecular weight of approximately 142.54 g/mol .[1][4] Its melting point is reported to be around 113°C.[1][5] The structural integrity of the molecule is the foundation of its reactivity and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the electronic environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, we expect distinct signals for the aldehyde proton and the two protons on the pyrimidine ring.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Spectrometer Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[6]

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.[7]

    • Relaxation Delay: 1-2 seconds.

Data Interpretation and Analysis

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCausality of Chemical Shift
Aldehyde-H (H7)~10.15Singlet (s)1HThe strong deshielding effect of the carbonyl group places this proton significantly downfield.
Pyrimidine-H (H4, H6)~9.07Singlet (s)2HThese protons are deshielded by the electronegative nitrogen atoms in the aromatic ring. Their chemical equivalence results in a single signal.

Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[6]

The spectrum is remarkably simple and diagnostic. The singlet at δ 10.15 is a definitive indicator of the aldehyde proton.[6] The singlet at δ 9.07, integrating to two protons, confirms the symmetrical nature of the C4 and C6 positions on the pyrimidine ring.[6] The absence of coupling (singlets only) indicates that there are no adjacent protons.

cluster_molecule Proton Environments cluster_spectrum ¹H NMR Spectrum H_Aldehyde Aldehyde H (~10.15 ppm) Signal1 Singlet (1H) H_Aldehyde->Signal1 corresponds to H_Pyrimidine Pyrimidine H (~9.07 ppm) Signal2 Singlet (2H) H_Pyrimidine->Signal2 corresponds to

Caption: Correlation of proton environments to ¹H NMR signals.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional roles (e.g., carbonyl, aromatic, etc.).

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Spectrometer Setup: Tune the spectrometer to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg').[7]

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for observing quaternary carbons, though none are present here besides the substituted ring carbons.[7]

Data Interpretation and Analysis (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale for Prediction
C7 (Aldehyde C=O)~185 - 195Carbonyl carbons in aldehydes are highly deshielded and appear far downfield.
C2 (C-Cl)~162 - 168The carbon atom bonded to the electronegative chlorine and adjacent to two nitrogens is significantly deshielded.
C4, C6~158 - 162These carbons are in an electron-deficient aromatic ring, adjacent to nitrogen atoms, leading to a downfield shift.
C5 (C-CHO)~135 - 140This carbon is part of the aromatic system and is attached to the electron-withdrawing aldehyde group.

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be used.[11]

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance in Structure
C-H Stretch (Aldehyde)~2820 and ~2720A pair of weak to medium bands characteristic of the C-H bond of an aldehyde group.
C=O Stretch (Aldehyde)~1710 - 1700A very strong and sharp absorption peak confirming the presence of the carbonyl group.
C=N / C=C Stretch (Aromatic Ring)~1600 - 1450Multiple bands indicating the stretching vibrations within the pyrimidine ring.
C-Cl Stretch~800 - 600A medium to strong band in the fingerprint region corresponding to the carbon-chlorine bond.

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern upon ionization. This data confirms the elemental composition and can reinforce structural assignments.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation and Analysis

FeatureExpected m/z ValueInterpretation
Molecular Ion [M]⁺ 142 and 144 The molecular ion peak will appear as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The peak at m/z 142 corresponds to the molecule with ³⁵Cl, and the peak at m/z 144 corresponds to the ³⁷Cl isotopologue. The relative intensity of these peaks will be approximately 3:1.
Monoisotopic Mass141.9934 DaThis is the exact mass calculated using the most abundant isotopes, which can be confirmed with high-resolution mass spectrometry (HRMS).[4][12]
Major Fragments[M-CHO]⁺ (m/z 113/115)Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes.
[M-Cl]⁺ (m/z 107)Loss of the chlorine atom.

Table 4: Expected mass spectrometric data for this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[11] The pyrimidine ring conjugated with the aldehyde group constitutes a chromophore that is expected to absorb UV radiation.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol, methanol, or hexane.[11][13]

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Analysis

The molecule contains a π-conjugated system involving the pyrimidine ring and the carbonyl group. This is expected to give rise to two primary absorption bands:

  • π → π* transition: A strong absorption band, likely in the range of 250-290 nm . Conjugation shifts this absorption to a longer wavelength (a bathochromic shift) compared to an unconjugated pyrimidine.[11]

  • n → π* transition: A weaker absorption band at a longer wavelength, typically >300 nm , arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Synthesis and Purification Workflow

Understanding the origin of a sample is crucial for an analyst. A common synthetic route involves the oxidative cleavage of 2-chloro-5-vinylpyrimidine.[6] This context helps in anticipating potential impurities.

Start 2-chloro-5-vinylpyrimidine in Dioxane/Water Reagents Add OsO₄ (cat.), NaIO₄, 2,6-dimethylpyridine Start->Reagents Reaction Stir at Room Temp (2-3 hours) Reagents->Reaction Quench Quench with Ethyl Acetate & Water Reaction->Quench Extraction Separate Organic Layer, Wash with Water & Brine Quench->Extraction Drying Dry over Na₂SO₄, Concentrate Extraction->Drying Purification Silica Gel Column Chromatography (20% Ethyl Acetate/Hexane) Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of the title compound.[6]

Conclusion

The spectroscopic characterization of this compound is straightforward and provides a unique fingerprint for its identification and purity assessment. ¹H NMR is diagnostic, showing characteristic singlets for the aldehyde and pyrimidine protons. IR spectroscopy confirms the key aldehyde functional group, while mass spectrometry validates the molecular weight and elemental composition, including the characteristic isotopic pattern of chlorine. Combined, these techniques provide a robust and self-validating dataset essential for any researcher or drug developer utilizing this important chemical intermediate.

References

1H NMR spectral data of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Chloropyrimidine-5-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrimidine core functionalized with both a reactive aldehyde group and a chlorine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, while the aldehyde at the 5-position provides a handle for condensation, oxidation, or reduction reactions.

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, stands as one of the most powerful and definitive analytical techniques for this purpose. This guide provides a detailed examination of the ¹H NMR spectrum of this compound, offering a framework for its acquisition, analysis, and interpretation for researchers and drug development professionals.

Core Principles: Understanding the ¹H NMR of a Substituted Pyrimidine

The ¹H NMR spectrum of this compound is governed by the unique electronic environment of its protons. Several key factors dictate the chemical shifts and splitting patterns observed:

  • The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This property significantly deshields the ring protons, causing them to resonate at a much lower field (higher ppm) compared to protons on a simple benzene ring[1].

  • Electron-Withdrawing Substituents: The molecule possesses two additional powerful electron-withdrawing groups: the chlorine atom (-Cl) and the carbaldehyde group (-CHO). These groups further pull electron density away from the pyrimidine ring, causing an additive deshielding effect on the remaining ring protons[2].

  • Spin-Spin Coupling: The splitting pattern of a proton signal is determined by the number of non-equivalent protons on adjacent carbon atoms (the n+1 rule). In the case of this compound, the two protons on the pyrimidine ring (at positions 4 and 6) are not adjacent to each other. They are separated by either a nitrogen atom or the C5 carbon bearing the aldehyde. Consequently, no proton-proton (H-H) coupling is expected between them, leading to simple singlet signals[3]. The aldehyde proton is also isolated and will appear as a singlet.

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar organic compounds. Alternatively, chloroform-d (CDCl₃) can be used. Note that chemical shifts can vary slightly between solvents[4][5].

  • Dissolution: Transfer the weighed analyte into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Homogenization: Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved, ensuring a homogeneous solution.

NMR Instrument Parameters

For optimal results on a standard 400 MHz or 500 MHz spectrometer, the following acquisition parameters are recommended. The rationale is to ensure a strong signal-to-noise ratio and adequate resolution.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse SequenceStandard single pulse (zg30)A standard and robust sequence for quantitative 1D proton spectra.
Acquisition Time (AQ)2-4 secondsLonger acquisition time allows for better resolution of sharp signals.
Relaxation Delay (D1)5 secondsEnsures full relaxation of protons, leading to accurate signal integration.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Spectral Width (SW)~16 ppmA wide window to ensure all signals, from TMS to potentially far downfield aldehyde protons, are captured.

Spectral Data Analysis and Interpretation

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde (H-7)~10.2Singlet (s)1HN/A
Pyrimidine (H-6)~9.3Singlet (s)1HN/A
Pyrimidine (H-4)~9.3Singlet (s)1HN/A

Note: The chemical shifts for H-4 and H-6 are predicted to be very similar and may appear as a single peak integrating to 2H, or as two very closely spaced singlets. The exact chemical shifts can vary depending on the solvent and concentration.

Detailed Signal Assignment
  • Aldehyde Proton (H-7, -CHO): A signal is expected far downfield, typically in the δ 9.5-10.5 ppm range. This significant deshielding is characteristic of a proton attached to a carbonyl carbon that is part of an aromatic system. As it has no adjacent protons, the signal will be a sharp singlet[7].

  • Pyrimidine Protons (H-4 and H-6): These two protons are chemically non-equivalent but are expected to have very similar electronic environments. Based on the spectrum of 2-Chloropyrimidine-5-carboxylic acid, where the equivalent protons appear as a singlet at δ 9.27 ppm in DMSO-d₆[6], the protons in the aldehyde analog are predicted to resonate in a similar region, around δ 9.3 ppm. Due to the strong deshielding from the ring nitrogens and the electron-withdrawing substituents, they appear at a very low field. As neither H-4 nor H-6 has a proton on an adjacent carbon, both signals are expected to be singlets.

Structural Visualization and Proton Relationships

The following diagram illustrates the molecular structure and the distinct proton environments within this compound.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals corresponding to the aldehyde proton and the two pyrimidine ring protons. The pronounced downfield chemical shifts of all protons are a direct consequence of the cumulative electron-withdrawing effects of the pyrimidine nitrogens, the chlorine atom, and the aldehyde group. This detailed spectral analysis, when combined with the robust experimental protocol provided, equips researchers in drug development and synthetic chemistry with a reliable method to verify the identity, structure, and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent research.

References

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloropyrimidine-5-carbaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyrimidine derivatives hold a place of prominence due to their presence in the nucleobases of DNA and RNA, bestowing upon them a unique biocompatibility and a wide spectrum of pharmacological activities. This compound is a key synthetic intermediate, a versatile building block for the synthesis of a diverse array of more complex molecules with potential applications in oncology, virology, and beyond. Its chemical architecture, featuring a reactive aldehyde group and a strategically positioned chlorine atom on the electron-deficient pyrimidine ring, makes it a valuable synthon for drug development professionals.

A thorough understanding of the analytical characteristics of such a pivotal molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry, a cornerstone of analytical chemistry, provides invaluable insights into the structural features of molecules through the analysis of their fragmentation patterns under energetic conditions. This in-depth technical guide will elucidate the predicted mass spectrometry fragmentation pattern of this compound, offering a roadmap for researchers and scientists to confidently identify and characterize this compound in their work. While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily found, this guide will construct a scientifically robust, predicted fragmentation pathway based on the well-established principles of mass spectrometry and the known fragmentation behavior of related chemical moieties.

Core Principles of Mass Spectrometry in the Context of this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, which is a solid at room temperature, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.

  • Electron Ionization (EI): In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam. This process typically dislodges an electron from the molecule, creating a positively charged molecular ion (M+•). The molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, with the m/z values of the fragments providing clues to its structure.

  • Electrospray Ionization (ESI): ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). It is particularly useful for polar molecules and tends to produce protonated molecules [M+H]+ with less fragmentation than EI. This is advantageous for determining the molecular weight of the parent compound.

This guide will focus on the predicted fragmentation pattern under Electron Ionization (EI), as it provides the most detailed structural information through its characteristic fragmentation pathways.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

The molecular formula of this compound is C₅H₃ClN₂O, with a monoisotopic mass of approximately 141.99 Da[1]. The presence of chlorine is a key feature, as it has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in isotopic peaks for the molecular ion and any chlorine-containing fragments, with the M+2 peak having roughly one-third the intensity of the M peak.

The Molecular Ion Peak

Upon electron ionization, this compound is expected to form a molecular ion (M+•) with an m/z of 142 (for the ³⁵Cl isotope) and a corresponding M+2 peak at m/z 144 (for the ³⁷Cl isotope). The pyrimidine ring is a stable aromatic system, which should allow for a reasonably abundant molecular ion peak[2].

Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, the fragmentation is anticipated to be driven by the presence of the aldehyde and chloro substituents on the pyrimidine ring.

Pathway A: Fragmentation of the Aldehyde Group

The aldehyde group is a common site for initial fragmentation in mass spectrometry[3].

  • Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group is a facile process, leading to the formation of a stable acylium ion. This would result in a fragment with an m/z of 141 (M-1). This is a very common fragmentation pattern for aldehydes[3].

  • Loss of the Formyl Radical (•CHO): The entire formyl group can be lost as a radical, resulting in a fragment with an m/z of 113 (M-29).

G M [C₅H₃ClN₂O]⁺• m/z 142/144 M_minus_1 [C₅H₂ClN₂O]⁺ m/z 141/143 M->M_minus_1 - H• M_minus_29 [C₄H₂ClN₂]⁺ m/z 113/115 M->M_minus_29 - •CHO

Caption: Initial fragmentation of the aldehyde group.

Pathway B: Fragmentation involving the Chlorine Atom and the Pyrimidine Ring

The presence of the chlorine atom and the pyrimidine ring introduces further fragmentation possibilities[4].

  • Loss of a Chlorine Radical (Cl•): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical. This would lead to a fragment at m/z 107.

  • Ring Fragmentation: Pyrimidine rings, while relatively stable, can fragment through the loss of small neutral molecules like hydrogen cyanide (HCN)[4]. Following the loss of the formyl radical (m/z 113), the subsequent loss of HCN would yield a fragment at m/z 86.

G M [C₅H₃ClN₂O]⁺• m/z 142/144 M_minus_35 [C₅H₃N₂O]⁺ m/z 107 M->M_minus_35 - Cl• M_minus_29 [C₄H₂ClN₂]⁺ m/z 113/115 Fragment_86 [C₃H₂ClN]⁺• m/z 86/88 M_minus_29->Fragment_86 - HCN

Caption: Fragmentation involving the chloro group and pyrimidine ring.

Summary of Predicted Key Fragments

The following table summarizes the predicted major fragment ions in the EI mass spectrum of this compound.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaProposed Neutral Loss
142144[C₅H₃ClN₂O]⁺•-
141143[C₅H₂ClN₂O]⁺H•
113115[C₄H₂ClN₂]⁺•CHO
107-[C₅H₃N₂O]⁺Cl•
8688[C₃H₂ClN]⁺••CHO, HCN

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to obtain an experimental mass spectrum of this compound, the following general protocol for a solid probe EI-MS analysis can be followed.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Solid probe inlet system.

Procedure:

  • Sample Preparation: A small amount of solid this compound is placed in a capillary tube.

  • Introduction into the Mass Spectrometer: The capillary tube is inserted into the solid probe, which is then introduced into the high-vacuum source of the mass spectrometer.

  • Vaporization: The probe is slowly heated to vaporize the sample directly into the ionization chamber.

  • Ionization: The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ions and subsequent fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic pattern for chlorine should be carefully examined to confirm the presence of chlorine in the fragments.

Conclusion: A Predictive Framework for Structural Elucidation

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical framework for the identification and structural confirmation of this important synthetic intermediate. The key fragmentation pathways, initiated by the aldehyde and chloro functional groups, are expected to yield a characteristic set of fragment ions. The presence of the chlorine isotope pattern serves as a definitive marker for chlorine-containing fragments. While this guide presents a predicted fragmentation pattern based on established chemical principles, it is imperative for researchers to confirm these findings with experimental data. The provided protocol offers a starting point for obtaining such data. A thorough understanding of the mass spectrometric behavior of this compound will undoubtedly aid drug development professionals in their quest to synthesize novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to the Physical Properties and Melting Point Determination of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key physical and chemical characteristics of 2-Chloropyrimidine-5-carbaldehyde, a crucial reagent in synthetic organic chemistry.[1][2] With a focus on practical application in research and development, this document outlines the compound's properties and presents a detailed, field-proven protocol for the accurate determination of its melting point, a critical indicator of purity.

Section 1: Compound Profile: this compound

This compound, with the CAS number 933702-55-7, is a solid organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2][3][4] Its chemical structure, featuring a reactive aldehyde group and a chlorine substituent on the pyrimidine ring, makes it a valuable intermediate in the development of novel pharmaceutical agents and other functional organic materials.[1]

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its effective use in experimental synthesis. The key physical and chemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O[1][4][5]
Molecular Weight 142.54 g/mol [1][4][5]
Melting Point 113 °C[1]
Boiling Point 318.2 °C at 760 mmHg
Appearance White to yellow powder/solid[6]
Purity ≥97%[4]
InChI Key LJYQVOPFBNMTKJ-UHFFFAOYSA-N[5]
SMILES C1=C(C=NC(=N1)Cl)C=O[1]
Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The compound should be stored at 2°C - 8°C under an inert nitrogen atmosphere to prevent degradation.[1] It is also recommended to protect it from light.[1] Safety precautions include wearing appropriate personal protective equipment, such as gloves and safety goggles, and ensuring adequate ventilation.[7][8] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

Section 2: The Critical Role of Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a dual benefit in a research setting: it serves as a criterion for identification and a reliable indicator of purity. A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression and broadening of the melting point range. Therefore, an accurate melting point determination is a critical quality control step in synthetic chemistry.

Section 3: Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound, a widely accepted and reliable technique.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

  • Watch glass

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.

    • The packed sample should be approximately 3 mm in height.[9]

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a known compound like this compound, heat the block rapidly to about 15-20°C below the expected melting point of 113°C.

    • Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[1] A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the clear point).

    • The recorded range between the onset of melting and the clear point is the melting point range of the sample.

  • Data Interpretation:

    • A sharp melting point range (e.g., 112-113°C) indicates a high degree of purity.

    • A broad and depressed melting point range (e.g., 108-111°C) suggests the presence of impurities.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample (if needed) Dry Ensure Sample is Dry Grind->Dry Load Load Capillary Tube Dry->Load Insert Insert into Apparatus Load->Insert Heat_Rapid Rapid Heating (to ~95°C) Insert->Heat_Rapid Heat_Slow Slow Heating (1-2°C/min) Heat_Rapid->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_initial & T_final Observe->Record Compare Compare to Literature Value Record->Compare Purity Assess Purity Compare->Purity caption Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination

Section 4: Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound and a robust protocol for the determination of its melting point. By adhering to the outlined procedures, researchers, scientists, and drug development professionals can ensure the quality and purity of this important synthetic intermediate, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloropyrimidine-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloropyrimidine-5-carbaldehyde, a key building block in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed framework for its determination and interpretation. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. Its reactivity is centered around the electrophilic aldehyde and the potential for nucleophilic substitution at the chlorinated pyrimidine ring. The efficiency of synthetic transformations and the ease of product isolation are intrinsically linked to the solubility of this starting material in the chosen solvent system. Furthermore, in the context of drug development, understanding the solubility profile of precursors and final active pharmaceutical ingredients (APIs) is paramount for successful formulation and ensuring adequate bioavailability.[1] Low solubility can present significant challenges during in vitro testing and can lead to poor in vivo performance.[2][3]

This guide will delve into the physicochemical properties of this compound, provide a robust experimental protocol for determining its thermodynamic solubility, and discuss the key factors that govern its dissolution in organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O[3]
Molecular Weight 142.54 g/mol [2][3]
Melting Point 113.0 °C[3]
Appearance White to yellow powder/crystalline solid[4]
CAS Number 933702-55-7[3]

The presence of the polar carbaldehyde group and the nitrogen atoms in the pyrimidine ring, combined with the chloro-substituent, gives this compound a moderate polarity. This structure suggests that its solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5] This technique involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Step-by-Step Methodology: Shake-Flask Method

This protocol outlines the necessary steps for the accurate determination of the solubility of this compound.

Materials:

  • This compound (purity ≥97%)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) of analytical grade or higher.

  • Scintillation vials or glass test tubes with screw caps.

  • Orbital shaker or vortex mixer.

  • Thermostatically controlled environment (e.g., incubator or water bath).

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent).

  • Volumetric flasks and pipettes.

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Protocol:

  • Preparation of the Solid: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution even after equilibrium is reached. A visible excess of solid should remain at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of each organic solvent into the respective vials containing the solid compound.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C). The equilibration time is crucial and should be sufficient to ensure that true thermodynamic equilibrium is achieved. A period of 24 to 48 hours is typically recommended.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

Analytical Quantification

UV-Vis Spectrophotometry: This method is often suitable for a rapid and straightforward quantification of chromophoric compounds like this compound.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in each solvent. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted, saturated samples and use the calibration curve to determine their concentration.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful when impurities might interfere with UV-Vis measurements.

  • Method Development: A reversed-phase HPLC method is generally suitable for pyrimidine derivatives.[6] Typical conditions might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

  • Calibration: As with UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted, saturated samples and quantify the concentration of this compound based on the peak area and the calibration curve.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventDielectric Constant (approx.)Polarity IndexSolubility at 25 °C ( g/100 mL)
Dichloromethane9.13.1Experimental Value
Acetone20.75.1Experimental Value
Ethyl Acetate6.04.4Experimental Value
Ethanol24.54.3Experimental Value
Methanol32.75.1Experimental Value
Acetonitrile37.55.8Experimental Value
Dimethylformamide (DMF)36.76.4Experimental Value
Dimethyl Sulfoxide (DMSO)46.77.2Experimental Value

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules.

  • Solvent Polarity: As a moderately polar molecule, this compound is expected to exhibit higher solubility in polar solvents. Solvents with a higher dielectric constant and polarity index are generally more effective at solvating polar solutes.

  • Hydrogen Bonding: The nitrogen atoms and the carbonyl oxygen in the solute molecule can act as hydrogen bond acceptors. Protic solvents, such as alcohols (methanol, ethanol), which can act as hydrogen bond donors, are likely to be good solvents. Aprotic polar solvents like acetone and ethyl acetate can also engage in dipole-dipole interactions.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

Visualizing the Process

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 2-Chloropyrimidine- 5-carbaldehyde to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (UV-Vis or HPLC) F->G H Solubility Data G->H Calculate Solubility

Caption: Workflow for determining the solubility of this compound.

Interplay of Factors Governing Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties A Solubility B Polarity A->B C H-bond Acceptors A->C D Polarity A->D E H-bond Donors/ Acceptors A->E F Temperature A->F

Caption: Key factors influencing the solubility of the target compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

A Technical Guide to the Thermal Stability and Decomposition of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Chloropyrimidine-5-carbaldehyde is a pivotal building block in contemporary drug discovery, valued for its role in the synthesis of a diverse range of bioactive molecules. Its reactivity, governed by the electrophilic nature of the pyrimidine ring and the aldehyde functionality, makes it a versatile intermediate. However, the energetic characteristics of such halogenated heterocyclic compounds necessitate a thorough understanding of their thermal stability and decomposition pathways. This is critical not only for ensuring safe handling and storage but also for defining robust synthetic protocols and preventing the formation of potentially hazardous byproducts. This in-depth technical guide provides a comprehensive framework for evaluating the thermal properties of this compound. It outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, this guide discusses potential decomposition mechanisms and offers insights into the interpretation of analytical data, empowering researchers to conduct their work with enhanced safety and scientific rigor.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds.[1] The introduction of a chlorine atom and a carbaldehyde group at the 2 and 5 positions, respectively, of the pyrimidine ring creates a molecule with multiple reactive sites. This structural arrangement allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions at the chlorinated position and various condensations and derivatizations of the aldehyde group.[2] These reactions are instrumental in building the molecular complexity required for potent and selective drug candidates.

Given its importance, a comprehensive understanding of the physicochemical properties of this compound is paramount. Among these, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and storage. Inadequate knowledge of a compound's thermal behavior can lead to compromised product quality, unexpected side reactions, and significant safety hazards.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking thermal analysis.

PropertyValueSource
CAS Number 933702-55-7[3][4]
Molecular Formula C₅H₃ClN₂O[3]
Molecular Weight 142.54 g/mol [3]
Melting Point 113.0 °C[3]
Appearance White to yellow powder[5][6]
SMILES C1=C(C=NC(=N1)Cl)C=O[3]
Storage Store at 2°C - 8°C under an inert gas (Nitrogen), protected from light.[3]

Assessing Thermal Stability: A Multi-faceted Approach

The evaluation of thermal stability is not a singular measurement but a comprehensive assessment that involves determining the temperature at which decomposition begins, the rate of decomposition, and the energy released during this process. A combination of thermoanalytical techniques is employed to gain a complete picture.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in mass as a function of temperature in a controlled atmosphere.[7]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 500 °C at a constant heating rate of 10 °C/min.[7]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

The resulting TGA thermogram provides critical information:

  • Onset Temperature (Tonset): The temperature at which significant weight loss begins. This is a primary indicator of the material's thermal stability.

  • Decomposition Steps: The thermogram may show single or multiple weight loss steps, indicating a simple or complex decomposition process.[7][8]

  • Residual Mass: The amount of material remaining at the end of the experiment can provide insights into the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine the energetics of thermal events, such as melting and decomposition.[10][11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible.[10]

  • Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature.

The DSC thermogram will reveal:

  • Melting Point (Tm): An endothermic peak corresponding to the melting of the compound. The sharpness of this peak can be an indicator of purity.

  • Decomposition Exotherm: Decomposition processes are often exothermic, appearing as a broad or sharp peak at temperatures higher than the melting point. The area under this peak corresponds to the enthalpy of decomposition (ΔHd), which is a measure of the energy released.

The following diagram illustrates the typical workflow for assessing thermal stability using TGA and DSC.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 5-10 mg of sample TGA_heat Heat at 10 °C/min in N₂ TGA_sample->TGA_heat TGA_data Record % Weight Loss vs. Temp TGA_heat->TGA_data TGA_interp Determine Tₒₙₛₑₜ & Decomposition Steps TGA_data->TGA_interp end_node Comprehensive Thermal Stability Profile TGA_interp->end_node DSC_sample Weigh 2-5 mg of sample in sealed pan DSC_heat Heat at 10 °C/min in N₂ DSC_sample->DSC_heat DSC_data Record Heat Flow vs. Temp DSC_heat->DSC_data DSC_interp Determine Tₘ & ΔH of Decomposition DSC_data->DSC_interp DSC_interp->end_node start This compound start->TGA_sample start->DSC_sample

Caption: Workflow for TGA and DSC Analysis.

Identification of Decomposition Products

While TGA and DSC provide information on when and how much energy is involved in decomposition, they do not identify the chemical nature of the decomposition products. For this, hyphenated techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[12][13] It is well-suited for analyzing the gaseous products of thermal decomposition.

  • Decomposition Setup: Place a known amount of this compound in a pyrolysis tube connected to the GC-MS inlet.

  • Pyrolysis: Heat the sample to a temperature above its decomposition onset, as determined by TGA, for a set period.

  • GC Separation: The volatile decomposition products are swept into the GC column with an inert carrier gas (e.g., helium). A temperature gradient program is used to separate the individual components based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is compared against a spectral library (e.g., NIST) for identification.

Based on the structure of this compound and known decomposition pathways of similar chlorinated heterocyclic compounds, the following hazardous products could potentially be formed upon thermal decomposition:[14][15]

  • Hydrogen Chloride (HCl): A highly corrosive gas.

  • Nitrogen Oxides (NOx): Including NO and NO₂, which are toxic.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion, respectively.

  • Phosgene (COCl₂): A possibility in the presence of an oxygen source, though less likely under inert conditions.

  • Cyanides (e.g., HCN): Due to the presence of carbon and nitrogen in the ring structure.

The following diagram outlines the logical flow for identifying decomposition products.

G start This compound pyrolysis Heat sample above Tₒₙₛₑₜ (from TGA) start->pyrolysis gc_sep GC Separation of Volatile Products pyrolysis->gc_sep ms_detect MS Detection and Fragmentation gc_sep->ms_detect library_search Compare Mass Spectra to Library ms_detect->library_search identification Identify Decomposition Products library_search->identification

Caption: GC-MS Workflow for Decomposition Product Analysis.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving homolytic bond cleavage and subsequent radical chain reactions. The C-Cl bond is a likely point of initial cleavage due to its lower bond dissociation energy compared to the C-C and C-N bonds within the aromatic ring.

A plausible initial step is the homolytic cleavage of the C-Cl bond, generating a pyrimidinyl radical and a chlorine radical. The aldehyde group can also undergo decarbonylation to produce a pyrimidinyl radical and carbon monoxide. These highly reactive radical species can then participate in a cascade of further reactions, leading to the fragmentation of the pyrimidine ring and the formation of the smaller molecules detected by GC-MS.

Safety and Handling Precautions

Given the potential for the release of toxic and corrosive gases upon decomposition, strict safety protocols must be followed when handling this compound, especially at elevated temperatures.

  • Engineering Controls: All heating experiments should be conducted in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]

  • Emergency Procedures: Be prepared for accidental releases. Have appropriate spill kits and emergency contact information readily available.[18] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam as extinguishing media.[14]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is not merely an academic exercise but a critical component of safe and effective drug development. The multi-technique approach outlined in this guide, combining TGA, DSC, and GC-MS, provides a robust framework for a comprehensive evaluation. By systematically determining the onset of decomposition, the energy released, and the identity of the resulting byproducts, researchers can mitigate risks, optimize reaction conditions, and ensure the quality and stability of their intermediates and final products. This knowledge is indispensable for the responsible advancement of new therapeutic agents from the laboratory to the clinic.

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism of Action, and Safety Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dabrafenib, a potent and selective inhibitor of BRAF kinases, which is a critical component in the treatment of various cancers. This document delves into its physicochemical properties, mechanism of action, safety, and applications in research and clinical settings.

Chemical Identity and Physicochemical Properties

Dabrafenib, also known by its research code GSK2118436, is a targeted therapy medication.[1][2] The commercially available form is often the mesylate salt, Dabrafenib Mesylate.

PropertyValueSource
CAS Number 1195765-45-7 (Dabrafenib)[3]
1195768-06-9 (Dabrafenib Mesylate)[4]
Molecular Formula C23H20F3N5O2S2 (Dabrafenib)[3]
C24H24F3N5O5S3 (Dabrafenib Mesylate)[4]
Molecular Weight 519.56 g/mol (Dabrafenib)[3]
615.7 g/mol (Dabrafenib Mesylate)[4]
Appearance White to slightly colored solid[5]
Solubility Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO (≥26 mg/mL) and slightly soluble in Ethanol (< 1 mg/mL).[3][5][6]
Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the RAF proteins, specifically targeting mutated forms of BRAF kinase.[7][8] In many cancers, particularly melanoma, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein.[9][10] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[7][9][10]

Dabrafenib selectively binds to the ATP-binding domain of mutant BRAF (V600E, V600K, and V600D), inhibiting its kinase activity.[3] This blockade prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to cell cycle arrest at the G1 phase and apoptosis in tumor cells harboring these mutations.[8][9]

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutant BRAF (V600E/K) RAS->BRAF_mut MEK MEK BRAF_mut->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition

Figure 1: Simplified diagram of Dabrafenib's inhibition of the MAPK pathway.

Interestingly, in BRAF wild-type cells, Dabrafenib can paradoxically activate the MAPK pathway, a phenomenon associated with the development of secondary cutaneous malignancies.[8] This has led to the common clinical practice of combining Dabrafenib with a MEK inhibitor, such as Trametinib, to achieve a more complete blockade of the pathway and mitigate this paradoxical activation.[2][8][11]

In Vitro Assessment of Dabrafenib Activity: A Methodological Approach

A crucial step in the preclinical evaluation of BRAF inhibitors is to determine their potency and selectivity in a cellular context. The following protocol outlines a standard cell proliferation assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF V600E mutant and BRAF wild-type cancer cell lines.

Materials:

  • BRAF V600E mutant cell line (e.g., A375 melanoma)

  • BRAF wild-type cell line (e.g., HT-29 colorectal cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Dabrafenib in complete medium, typically ranging from 100 µM to 0.1 nM. Include a vehicle control (DMSO).

    • Remove the medium from the wells and add 100 µL of the diluted Dabrafenib or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Cell_Proliferation_Assay start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_dilutions Prepare Dabrafenib Serial Dilutions incubate1->prepare_dilutions treat_cells Treat Cells with Dabrafenib prepare_dilutions->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data and Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for a cell proliferation assay to determine Dabrafenib's IC50.
Safety and Handling

Dabrafenib is a potent cytotoxic agent and should be handled with appropriate precautions.

Handling:

  • Use in a chemical fume hood with adequate ventilation.[12]

  • Avoid inhalation of dust and contact with skin and eyes.[12][13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12][13]

Storage:

  • Store lyophilized powder at -20°C, desiccated.[14]

  • Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to prevent loss of potency.[14] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[14]

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.[13]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[13]

In all cases of exposure, seek immediate medical attention.

Research Applications and Clinical Significance

Dabrafenib, both as a monotherapy and in combination with Trametinib, has demonstrated significant efficacy in the treatment of various cancers harboring BRAF V600 mutations.

Approved Indications:

  • Metastatic Melanoma: For patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[11][15][16]

  • Adjuvant Treatment of Melanoma: In combination with Trametinib to prevent recurrence after surgery in patients with BRAF V600E or V600K mutations and lymph node involvement.[11][15]

  • Non-Small Cell Lung Cancer (NSCLC): In combination with Trametinib for metastatic NSCLC with a BRAF V600E mutation.[15][16]

  • Anaplastic Thyroid Cancer: In combination with Trametinib for locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation and no satisfactory local treatment options.[15][16]

  • Solid Tumors: In combination with Trametinib for adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation that have progressed following prior treatment and have no alternative options.[15][17]

  • Low-Grade Glioma: In combination with Trametinib for pediatric patients with low-grade glioma requiring systemic therapy.[15]

Numerous clinical trials are ongoing to explore the efficacy of Dabrafenib in other cancer types and in novel combination therapies.[1][18]

Adverse Effects: Common adverse effects include pyrexia, rash, hyperkeratosis, headache, and gastrointestinal issues.[10] The risk of developing cutaneous squamous cell carcinomas and keratoacanthomas, associated with paradoxical MAPK pathway activation, is significantly reduced when Dabrafenib is co-administered with a MEK inhibitor.[8]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. Its well-defined mechanism of action, coupled with a manageable safety profile, particularly when used in combination with MEK inhibitors, has significantly improved outcomes for patients with these malignancies. Ongoing research continues to expand its therapeutic applications, underscoring the importance of understanding its fundamental properties for effective drug development and clinical use.

References

The Vilsmeier-Haack Reaction: A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For the researcher, synthetic chemist, and drug development professional, pyrimidine-5-carbaldehydes represent a class of high-value intermediates. Their unique electronic and structural properties make them versatile synthons for the elaboration of complex molecular architectures, particularly in the realm of oncology and antiviral therapeutics. The Vilsmeier-Haack reaction stands as a cornerstone methodology for the introduction of a formyl group at the C-5 position of the pyrimidine nucleus. This in-depth technical guide provides a comprehensive overview of this reaction, moving beyond a simple recitation of protocols to offer field-proven insights into its mechanism, scope, limitations, and practical execution. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

Strategic Importance of Pyrimidine-5-carbaldehydes in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a formyl group at the C-5 position unlocks a myriad of synthetic possibilities. This aldehyde functionality serves as a versatile chemical handle for:

  • Nucleophilic additions: Formation of alcohols, cyanohydrins, and other functional groups.

  • Reductive amination: A direct route to substituted aminomethylpyrimidines.

  • Wittig and related olefination reactions: For the construction of carbon-carbon double bonds.

  • Condensation reactions: Synthesis of imines, oximes, and hydrazones, which can be further cyclized to form fused heterocyclic systems.

Given their utility, a robust and scalable method for the synthesis of pyrimidine-5-carbaldehydes is a critical tool in the drug discovery arsenal.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a powerful formylation technique that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Formation of the Vilsmeier Reagent

The first step is the activation of DMF with POCl₃ to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

Electrophilic Attack and Regioselectivity on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property deactivates the ring towards electrophilic attack compared to benzene. However, the presence of electron-donating groups (EDGs) such as hydroxyl (-OH) or amino (-NH₂) groups can sufficiently activate the ring for formylation to occur.

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrimidines is a critical consideration. The C-5 position is the most electron-rich and sterically accessible position for electrophilic attack. The nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the C-2, C-4, and C-6 positions, making the C-5 position the preferred site for substitution.

The mechanism of electrophilic attack on a substituted pyrimidine is illustrated below:

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Pyrimidine DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrimidine Substituted Pyrimidine Intermediate Sigma Complex (Iminium Salt) Pyrimidine->Intermediate Electrophilic Attack Aldehyde Pyrimidine-5-carbaldehyde Intermediate->Aldehyde Hydrolysis (Workup)

Caption: Generalized workflow for the Vilsmeier-Haack formylation of pyrimidines.

Experimental Protocols and Considerations

The success of a Vilsmeier-Haack formylation hinges on careful control of reaction parameters. The choice of solvent, temperature, and stoichiometry of the Vilsmeier reagent can significantly impact the yield and purity of the desired pyrimidine-5-carbaldehyde.

General Procedure for Vilsmeier-Haack Formylation

A typical experimental procedure involves the slow addition of a halogenating agent (e.g., POCl₃) to an ice-cooled solution of a formamide (e.g., DMF). The pyrimidine substrate is then added to this pre-formed Vilsmeier reagent, and the reaction mixture is heated.

Protocol 1: Formylation of 2-Methylpyrimidine-4,6-diol [5]

  • To a stirred and cooled (0-5 °C) solution of N,N-dimethylformamide (6.3 mmol) in an appropriate solvent (e.g., benzene, dichloroethane, or DMF), slowly add phosphorus oxychloride (3.16 mmol).

  • Allow the mixture to stir at low temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add 2-methylpyrimidine-4,6-diol (3.16 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (see table below) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Stir the mixture overnight to allow for the hydrolysis of the intermediate iminium salt and precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Scope and Limitations: A Comparative Analysis

The Vilsmeier-Haack reaction is most effective on pyrimidines bearing electron-donating substituents. The following table summarizes the reaction conditions and yields for the formylation of various pyrimidine derivatives.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylpyrimidine-4,6-diolPOCl₃/DMFBenzeneReflux650[5]
2-Methylpyrimidine-4,6-diolPOCl₃/DMFDichloroethane80655[5]
2-Methylpyrimidine-4,6-diolPOCl₃/DMFDMF80561[5]
Uracil (2,4-dihydroxypyrimidine)POCl₃/DMFExcess POCl₃/DMF100275*[6]
6-AminouracilPOCl₃/DMFDMF90380[6]

* Yield for 2,4-dichloro-5-formylpyrimidine.

Troubleshooting and Side Reactions

While the Vilsmeier-Haack reaction is a powerful tool, it is not without its challenges. A thorough understanding of potential side reactions and troubleshooting strategies is essential for successful execution.

Chlorination of Hydroxyl Groups

A common and often significant side reaction in the Vilsmeier-Haack formylation of hydroxypyrimidines is the chlorination of the hydroxyl groups.[6] This can be a desired transformation if the resulting chloropyrimidine is the target intermediate for subsequent nucleophilic substitution reactions.

Mitigation Strategies:

  • Stoichiometry: Careful control of the amount of POCl₃ can minimize chlorination. Using a 1:1 ratio of the pyrimidine substrate to the Vilsmeier reagent is a good starting point.[5]

  • Temperature: Lower reaction temperatures generally favor formylation over chlorination.

  • Alternative Reagents: In some cases, using a milder Vilsmeier reagent, for example, one generated from oxalyl chloride and DMF, may reduce the extent of chlorination.

Low Yields and Incomplete Reactions

Low yields can often be attributed to several factors:

  • Deactivated Substrates: Pyrimidines with electron-withdrawing groups may be too deactivated to react under standard Vilsmeier-Haack conditions. In such cases, harsher conditions (higher temperatures, longer reaction times, or a more reactive Vilsmeier reagent) may be necessary.

  • Reagent Purity: The purity of both the formamide and the halogenating agent is crucial. Old or improperly stored reagents can lead to diminished reactivity.

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

N-Formylation

For pyrimidines with unprotected N-H groups, N-formylation can be a competing side reaction.[7] This is particularly relevant for substrates like uracil. The site of formylation (C-5 vs. N-1) can often be controlled by the reaction conditions.

Applications in Pharmaceutical Synthesis: The Case of Tipiracil

The strategic importance of pyrimidine-5-carbaldehydes is exemplified by their potential application in the synthesis of complex pharmaceutical agents. For instance, the core structure of Tipiracil, a thymidine phosphorylase inhibitor used in the combination anticancer drug Lonsurf® (TAS-102), features a substituted pyrimidine.[8][9] While various synthetic routes to Tipiracil exist, a retrosynthetic analysis suggests that a pyrimidine-5-carbaldehyde derivative could serve as a key intermediate for the introduction of the C-6 side chain via a multi-step sequence likely initiated by a condensation or Wittig-type reaction.

Conclusion

The Vilsmeier-Haack reaction is an indispensable method for the synthesis of pyrimidine-5-carbaldehydes, providing a direct and efficient route to these valuable synthetic intermediates. A deep understanding of the reaction mechanism, the electronic nature of the pyrimidine substrate, and the influence of reaction parameters is paramount for achieving high yields and minimizing side reactions. By approaching the Vilsmeier-Haack formylation with a mechanistic and data-driven mindset, researchers and drug development professionals can effectively leverage this powerful transformation to accelerate the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 2-Arylpyrimidine-5-carbaldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C-C bonds.[1][2] This palladium-catalyzed reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in a wide range of pharmaceuticals.[1][3][4] Pyrimidine derivatives, in particular, are of significant interest due to their presence in numerous biologically active compounds, where they can act as bioisosteres for phenyl rings and engage in critical hydrogen bonding interactions.[3][5]

2-Chloropyrimidine-5-carbaldehyde is a valuable and versatile building block. The electron-deficient nature of the pyrimidine ring, further activated by the aldehyde group, makes the C2-Cl bond susceptible to oxidative addition to a palladium(0) catalyst.[6][7] This reactivity allows for the selective synthesis of 2-arylpyrimidine-5-carbaldehydes, which are key intermediates in the development of novel therapeutics for a variety of diseases, including cancer and viral infections.[4][7]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling with this compound, detailing the reaction mechanism, optimized protocols, and critical considerations for achieving high yields and purity.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[8][9] The electron-withdrawing nature of the pyrimidine ring and the 5-carbaldehyde group facilitates this step.[7]

  • Transmetalation: The resulting Pd(II) complex reacts with a boronic acid, which has been activated by a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 2-arylpyrimidine-5-carbaldehyde product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L_n-Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Ar-Pd(II)L_n-R] transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-Cl (this compound) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters

Achieving a successful Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst is critical. While Pd(PPh₃)₄ is often effective, more challenging couplings may require more robust systems like those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[10][11]
Ligand Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), P(t-Bu)₃For less reactive aryl chlorides, bulky and electron-donating ligands are often necessary to promote the oxidative addition and reductive elimination steps.[10][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can influence reaction rate and side reactions. K₃PO₄ is often a good choice for challenging couplings.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[3][13] Degassing the solvent is crucial to prevent catalyst oxidation.[10]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA wide variety of boronic acids are commercially available. Pinacol esters can offer greater stability and are often used to mitigate protodeboronation, a common side reaction.[13]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Microwave irradiation can sometimes accelerate the reaction.[7]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol is suitable for many common arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings using a Buchwald Precatalyst

This protocol is recommended for less reactive arylboronic acids or when steric hindrance is a factor.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, XPhos Pd G3, and finely powdered K₃PO₄.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: - this compound - Boronic Acid - Catalyst & Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (e.g., 90-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[10] Using milder bases (e.g., KF), anhydrous conditions, or more stable boronic esters can help mitigate this issue.[10]

  • Catalyst Deactivation: The presence of oxygen can lead to catalyst decomposition.[10] Ensuring all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere is critical.[14]

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents.[15] Increasing the catalyst loading or reaction temperature may also be beneficial. For sterically hindered substrates, bulky electron-rich ligands are often essential.[10]

  • Homocoupling: The formation of biaryl byproducts from the boronic acid can occur. This can sometimes be suppressed by using a lower reaction temperature or a different catalyst system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of 2-arylpyrimidine-5-carbaldehydes, which are valuable intermediates in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety onto this privileged heterocycle via the Sonogashira coupling reaction offers a powerful strategy for expanding the chemical space and modulating the pharmacological properties of pyrimidine-based drug candidates.[1][2] This carbon-carbon bond-forming reaction, catalyzed by palladium and copper complexes, provides a robust and versatile method for coupling terminal alkynes with aryl or vinyl halides under relatively mild conditions.

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of terminal alkynes with 2-Chloropyrimidine-5-carbaldehyde. This particular substrate is of significant interest as the resulting 2-alkynyl-pyrimidine-5-carbaldehyde serves as a versatile intermediate for further molecular elaboration, leveraging the reactivity of the aldehyde functionality. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and discuss key considerations for successful execution and optimization.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

The palladium cycle is generally considered the main catalytic loop. It begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This is often the rate-determining step, particularly with less reactive aryl chlorides. The subsequent crucial step is transmetalation, where a copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.[3]

The copper cycle serves to activate the terminal alkyne. A copper(I) salt coordinates with the alkyne, increasing its acidity. A base, typically an amine, then deprotonates the alkyne to form a highly nucleophilic copper acetylide. This species is the key player that participates in the transmetalation step of the palladium cycle.[3]

Sonogashira_Mechanism

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established procedures for the Sonogashira coupling of similar halopyrimidines and provide a robust starting point for the reaction with this compound.[1]

Protocol 1: Sonogashira Coupling with Trimethylsilylacetylene

This protocol details the synthesis of 2-((trimethylsilyl)ethynyl)pyrimidine-5-carbaldehyde, a versatile intermediate where the TMS group can be readily removed for further functionalization.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound142.551.01.0
Trimethylsilylacetylene98.221.21.2
PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))701.900.030.03
CuI (Copper(I) iodide)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound (142.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Sonogashira Coupling with 3,3-Dimethyl-1-butyne

This protocol describes the synthesis of 2-(3,3-dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde, introducing a sterically bulky tert-butyl group.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound142.551.01.0
3,3-Dimethyl-1-butyne82.141.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
CuI (Copper(I) iodide)190.450.10.1
Diisopropylamine (DIPA)101.192.02.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL-

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine this compound (142.5 mg, 1.0 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and CuI (19.0 mg, 0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (10 mL) and diisopropylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add 3,3-dimethyl-1-butyne (0.15 mL, 1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash chromatography.

Key Considerations and Optimization Strategies

The success of the Sonogashira coupling with this compound hinges on several critical factors:

  • Catalyst System: While PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used, the less reactive nature of the C-Cl bond may necessitate the use of more active catalyst systems.[2] This can include palladium sources like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can facilitate the oxidative addition step.

  • Copper Co-catalyst: The presence of a copper(I) salt is generally crucial for achieving high yields at moderate temperatures. However, in some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. This typically requires a stronger base and may need higher temperatures.

  • Base: The choice and amount of base are critical. Amine bases like triethylamine and diisopropylamine are common and can also serve as solvents. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.

  • Solvent: Aprotic polar solvents like THF, DMF, and acetonitrile are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Temperature: Due to the lower reactivity of the chloro-substituent, elevated temperatures (60-100 °C) are often required to drive the reaction to completion.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.

experimental_workflow

Conclusion: A Gateway to Novel Pyrimidine Derivatives

The Sonogashira coupling of terminal alkynes with this compound is a highly effective and versatile transformation for the synthesis of novel pyrimidine-based compounds with significant potential in drug discovery and development. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired alkynylated products. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation and optimization of this powerful synthetic tool.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyrimidine Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often suffer from harsh conditions and limited functional group tolerance.[1][3]

Within medicinal chemistry, the 2-aminopyrimidine motif is a privileged scaffold, forming the core of numerous therapeutic agents.[4] Its unique electronic properties and hydrogen bonding capabilities make it a frequent component in kinase inhibitors, antiviral compounds, and other biologically active molecules.[5][6] The synthesis of N-substituted 2-aminopyrimidine-5-carbaldehydes is therefore of significant interest, as these compounds serve as critical building blocks for the development of novel pharmaceuticals.[7]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 2-chloropyrimidine-5-carbaldehyde. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts, ligands, and bases, and offer a robust experimental procedure designed for reproducibility and success in a research and development setting.

Part 1: Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is critical for successful optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition_complex L-Pd(II)(Ar)(X) pd0->oxidative_addition_complex Oxidative Addition (Ar-X) amine_coordination [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oxidative_addition_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex Deprotonation (+ Base, - H-Base⁺X⁻) amido_complex->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Component Selection for a Heteroaryl Chloride

The coupling of heteroaryl chlorides like this compound presents specific challenges. The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, and the pyrimidine ring can potentially coordinate to the palladium catalyst, inhibiting its activity.[3][10] Careful selection of the catalyst system is paramount.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern palladium pre-catalysts are highly recommended.[11] These pre-catalysts, which incorporate the phosphine ligand, offer superior air stability and generate the active Pd(0) species more reliably and efficiently upon exposure to a base, leading to more consistent results.[11]

  • Ligand (The Key to Success): For challenging aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are essential.[3][12] These ligands promote both the difficult oxidative addition step and the final reductive elimination. The choice of ligand often depends on the nature of the amine.

    • For Primary Amines: Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines and can offer excellent selectivity for monoarylation.[2][13]

    • For Secondary Amines: Ligands such as RuPhos or XPhos are often highly effective.[2][12] XPhos, in particular, is a versatile ligand that has shown broad applicability for the amination of aryl chlorides.[12]

  • Base: The base plays a crucial role in deprotonating the amine, but its strength must be balanced against the stability of the aldehyde functional group in the substrate.

    • Strong Bases (e.g., NaOt-Bu, LiHMDS): These are highly effective for amination but can promote side reactions with the aldehyde, such as aldol condensation or Cannizzaro reactions, especially at elevated temperatures.[2]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These inorganic bases are often a better choice for base-sensitive substrates.[11][14] They provide sufficient basicity for the catalytic cycle while minimizing degradation of the aldehyde, leading to cleaner reactions and higher isolated yields.

  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene , dioxane , and THF are the most common choices, as they effectively solubilize the reactants and catalyst components without interfering with the reaction.[3]

Part 2: Detailed Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[2]

Materials and Equipment
  • Reactants: this compound, Amine (primary or secondary)

  • Catalyst System: Palladium Pre-catalyst (e.g., XPhos Pd G3), Phosphine Ligand (if not using a pre-catalyst)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or Dioxane

  • Equipment: Schlenk flask or oven-dried reaction vial with a PTFE-lined cap, magnetic stir bar, heating block or oil bath, Schlenk line or glovebox, TLC plates, standard glassware for work-up and purification.

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Scientist's Note: Adding the solid components first under a positive flow of inert gas minimizes exposure to air and moisture.

  • Reagent Addition: Seal the flask/vial. Evacuate and backfill with inert gas three times. Through a septum, add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.2 M). Finally, add the amine (1.2 equiv). If the amine is a solid, it can be added in step 1 with the other solids.

    • Scientist's Note: A slight excess of the amine is used to ensure complete consumption of the limiting electrophile.

  • Reaction Execution: Place the sealed reaction vessel in a pre-heated heating block or oil bath set to 80-110 °C. Stir the mixture vigorously.

    • Scientist's Note: Vigorous stirring is important, especially when using inorganic bases which have limited solubility.[11] The optimal temperature may require screening but typically falls within this range for aryl chlorides.

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS. Take small aliquots from the reaction mixture periodically to check for the disappearance of the starting material. A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[15]

    • Scientist's Note: This filtration step is crucial for simplifying the subsequent purification. Wash the celite pad with additional solvent to ensure complete recovery of the product.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-aminopyrimidine-5-carbaldehyde.

Part 3: Parameter Optimization & Data Summary

The optimal conditions can vary depending on the specific amine used. The following table provides recommended starting points for different amine classes based on established principles of the Buchwald-Hartwig reaction.

Amine ClassRecommended Ligand/Pre-catalystRecommended BaseTypical Temp. (°C)Key Considerations
Primary Aliphatic Amines BrettPhos Pd G3K₃PO₄80 - 100BrettPhos is often superior for preventing diarylation.[2][13]
Secondary Aliphatic Amines XPhos Pd G3 or RuPhos Pd G3Cs₂CO₃90 - 110These amines can be more sterically hindered, requiring slightly higher temperatures.
Anilines (Aromatic Amines) XPhos Pd G3K₃PO₄90 - 110Generally robust coupling partners. Electron-deficient anilines may require stronger conditions.
Heteroaromatic Amines XPhos Pd G3 or Josiphos-typeCs₂CO₃100 - 120Can be challenging substrates due to potential catalyst inhibition; may require higher catalyst loading.[11][12]

Part 4: Troubleshooting Workflow

Encountering issues is a normal part of research. A logical approach to troubleshooting can quickly resolve most problems.

Troubleshooting_Workflow start Problem: Low or No Conversion q1 Check 1: Inert Atmosphere Was the setup properly purged? Are reagents and solvents anhydrous? start->q1 sol1 Solution: Improve Schlenk technique. Use fresh, anhydrous solvents. Consider glovebox use. q1->sol1 If 'No' q2 Check 2: Catalyst & Base Is the pre-catalyst active? Is the base strong enough/correct? q1->q2 If 'Yes' sol2 Solution: Use a fresh bottle of pre-catalyst. Screen a stronger base (e.g., NaOtBu) if substrate tolerates it. q2->sol2 If 'No' q3 Check 3: Reaction Conditions Is the temperature high enough? Is stirring adequate? q2->q3 If 'Yes' sol3 Solution: Increase temperature in 10°C increments. Ensure vigorous stirring to suspend base. q3->sol3 If 'No' side_products Problem: Side Product Formation (e.g., Hydrodehalogenation) sol4 Solution: Lower reaction temperature. Use a weaker base (K₃PO₄). Screen a different ligand. side_products->sol4

Caption: A logical workflow for troubleshooting common reaction issues.

References

Synthesis of 2-Aminopyrimidine Derivatives from 2-Chloropyrimidine-5-carbaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 2-aminopyrimidine derivatives, a critical scaffold in medicinal chemistry, starting from the versatile building block, 2-chloropyrimidine-5-carbaldehyde. This document delves into the mechanistic underpinnings of the key synthetic transformations, offers detailed, step-by-step protocols, and presents practical insights gleaned from extensive experience in the field.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, particularly hydrogen bonding with protein targets. This versatile heterocycle is a cornerstone in the development of kinase inhibitors, with notable examples including anticancer drugs.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making the development of robust synthetic routes to novel derivatives a paramount objective in medicinal chemistry.

Starting from this compound offers a strategic advantage. The chlorine atom at the 2-position serves as a handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amino functionalities. Simultaneously, the aldehyde group at the 5-position provides a reactive site for a plethora of subsequent chemical modifications, such as reductive amination, condensation reactions, and the formation of various heterocyclic systems. This dual functionality makes this compound a highly valuable and versatile starting material for the construction of complex molecular architectures with potential therapeutic applications.

The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The principal transformation in the synthesis of 2-aminopyrimidine derivatives from this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of the chloride ion by an amine nucleophile. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is inherently activated towards nucleophilic attack.

Mechanistic Insights: A Stepwise Pathway

The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which contributes to the stability of this intermediate.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The presence of the electron-withdrawing aldehyde group at the 5-position further enhances the electrophilicity of the pyrimidine ring, thereby facilitating the initial nucleophilic attack and increasing the overall reaction rate.

Caption: General workflow for the SNAr reaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, this compound, and its subsequent conversion to 2-aminopyrimidine derivatives.

Synthesis of this compound

The starting material can be synthesized from 2-chloro-5-vinylpyrimidine via oxidative cleavage.[2]

Materials:

  • 2-Chloro-5-vinylpyrimidine

  • Dioxane

  • Water

  • 2,6-Dimethylpyridine

  • Osmium tetroxide (OsO₄)

  • Sodium periodate (NaIO₄)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-vinylpyrimidine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • To this solution, add 2,6-dimethylpyridine (2.5 eq), osmium tetroxide (0.01 eq), and sodium periodate (4.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) as the eluent to afford this compound.[2]

Expected Yield: Approximately 40%.[2]

Characterization (¹H NMR, CDCl₃, 300 MHz): δ 10.15 (s, 1H), 9.07 (s, 2H).[2]

General Protocol for the Synthesis of 2-(Substituted-amino)pyrimidine-5-carbaldehydes

This protocol is adapted from procedures for similar pyrimidine systems and is broadly applicable to a range of primary and secondary amines.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Potassium Fluoride (KF) as a base

  • Ethanol or Water as a solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the desired amine (1.0-1.2 eq) and triethylamine (1.0-1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Alternatively, for a greener approach, the reaction can be performed in water with potassium fluoride (2.0 eq) as the base at 100 °C for 17 hours.[4]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by recrystallization or silica gel column chromatography.

Table 1: Representative Examples of Reaction Conditions and Yields

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineTEAEthanolReflux4Good
2MorpholineKFWater10017Moderate to Good[4]
3PiperidineTEAEthanolReflux3Good
4BenzylamineTEAEthanolReflux5Good

Note: Yields are estimates based on similar reactions and may vary depending on the specific amine and reaction conditions.

experimental_workflow start Start: this compound reactants Add Amine (1.0-1.2 eq) & Base (TEA or KF) start->reactants reaction Reaction in Solvent (Ethanol or Water) at Elevated Temperature reactants->reaction workup Aqueous Workup (EtOAc, H2O, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 2-(Substituted-amino)pyrimidine-5-carbaldehyde purification->product

Caption: Experimental workflow for the synthesis of 2-aminopyrimidine derivatives.

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine (TEA) is a common organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Potassium fluoride (KF) in water offers a more environmentally friendly alternative, acting as a base and promoting the reaction in an aqueous medium.[4]

  • Choice of Solvent: Ethanol is a versatile solvent for this reaction, as it readily dissolves the reactants and allows for heating to reflux, which accelerates the reaction rate. Water, when used with KF, provides a "green" solvent system.[4] The polarity of the solvent can influence the reaction rate, with more polar solvents generally favoring the stabilization of the charged Meisenheimer complex.

  • Temperature: Heating the reaction mixture is crucial to overcome the activation energy barrier for the nucleophilic attack and the subsequent elimination. Refluxing in ethanol or heating at 100 °C in water provides sufficient energy for the reaction to proceed at a reasonable rate.

Self-Validating Systems: Monitoring and Characterization

To ensure the successful synthesis and purity of the desired 2-aminopyrimidine derivatives, a combination of analytical techniques should be employed.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, one can visually track the consumption of the reactant and the formation of the product.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the structure of the synthesized compounds. The disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the introduced amino group and the pyrimidine core will confirm the successful substitution.

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, providing further confirmation of its identity.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the amino group and the C=O stretch of the aldehyde.

Conclusion

The synthesis of 2-aminopyrimidine derivatives from this compound via nucleophilic aromatic substitution is a robust and versatile method for accessing a diverse range of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize novel derivatives for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Use of 2-Chloropyrimidine-5-carbaldehyde in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Virology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several essential antiviral therapeutics.[1] Its prevalence in nature, most notably as a component of nucleobases, provides a strategic advantage in the design of agents that can interfere with viral replication machinery.[2] Viruses, being obligate intracellular parasites, are heavily dependent on the host cell's machinery for their propagation, making the disruption of nucleic acid synthesis a prime target for antiviral intervention.[3] Pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities against a range of devastating viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][2]

Within this versatile class of compounds, 2-chloropyrimidine-5-carbaldehyde emerges as a particularly valuable and reactive building block for the synthesis of novel antiviral candidates. Its bifunctional nature, featuring a reactive chlorine atom at the 2-position susceptible to nucleophilic substitution and an aldehyde group at the 5-position ready for a variety of chemical transformations, allows for the systematic and diverse functionalization of the pyrimidine core. This enables the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.[4]

This guide provides a comprehensive overview of the application of this compound in antiviral drug discovery, detailing key synthetic strategies, step-by-step experimental protocols, and insights into the potential mechanisms of action of the resulting compounds.

Synthetic Strategies: Harnessing the Reactivity of this compound

The chemical versatility of this compound allows for a multitude of synthetic modifications. The primary reaction centers are the electrophilic carbon at the 2-position and the aldehyde functionality at the 5-position. Strategic manipulation of these sites can lead to a diverse library of pyrimidine-based compounds for antiviral screening.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. This is a crucial step in building molecular complexity and introducing groups that can form key interactions with viral protein targets.

General Workflow for SNAr Reactions:

start Start: this compound reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., DIPEA, K2CO3) Solvent (e.g., DMF, DMSO) start->reagents Combine with reaction SNAr Reaction (Heat, Inert Atmosphere) reagents->reaction product 2-Substituted-pyrimidine-5-carbaldehyde reaction->product end Purification and Characterization product->end

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of 2-(Cyclopropylamino)pyrimidine-5-carbaldehyde

This protocol describes a typical SNAr reaction to introduce an amine at the 2-position.

  • Materials:

    • This compound

    • Cyclopropylamine

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add cyclopropylamine (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-(cyclopropylamino)pyrimidine-5-carbaldehyde.

Modifications of the Aldehyde Group at the C5-Position

The aldehyde group at the 5-position is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. These modifications can introduce pharmacophoric elements crucial for antiviral activity.

Protocol 2: Reductive Amination to Synthesize a Secondary Amine

This protocol details the conversion of the aldehyde to a secondary amine.

  • Materials:

    • 2-Substituted-pyrimidine-5-carbaldehyde (from Protocol 1)

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the 2-substituted-pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM.

    • Add benzylamine (1.1 eq) and stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 2-position can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds. These reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl moieties, significantly expanding the structural diversity of the synthesized compounds.[5][6]

General Workflow for Suzuki Coupling:

start Start: this compound reagents Arylboronic acid (R-B(OH)2) Palladium catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) start->reagents Combine with reaction Suzuki Coupling (Heat, Inert Atmosphere) reagents->reaction product 2-Aryl-pyrimidine-5-carbaldehyde reaction->product end Purification and Characterization product->end

Caption: General workflow for Suzuki coupling reactions.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki cross-coupling reaction.

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture at 90 °C for 8-12 hours, monitoring by TLC.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Application in the Synthesis of Pyrimido[4,5-d]pyrimidines as Potential Coronavirus Inhibitors

The pyrimido[4,5-d]pyrimidine scaffold has been identified as a promising framework for the development of novel antiviral agents, particularly against human coronaviruses.[7] Compounds with this core structure can be synthesized from this compound through a multi-step sequence.

Hypothetical Synthetic Pathway to a Pyrimido[4,5-d]pyrimidine Derivative:

start This compound step1 Nucleophilic Substitution (e.g., with an amine) start->step1 intermediate1 2-Aminopyrimidine-5-carbaldehyde derivative step1->intermediate1 step2 Condensation with Guanidine intermediate1->step2 product Pyrimido[4,5-d]pyrimidine derivative step2->product

Caption: Synthetic pathway to pyrimido[4,5-d]pyrimidines.

This synthetic route allows for the introduction of diversity at multiple points, enabling the generation of a library of compounds for antiviral screening and SAR studies.

Mechanism of Action of Pyrimidine-Based Antivirals

The antiviral activity of pyrimidine derivatives can be attributed to several mechanisms of action, primarily centered on the disruption of viral nucleic acid synthesis and other critical viral processes.[2]

  • Inhibition of Viral Polymerase: Many pyrimidine-based antiviral drugs are nucleoside analogs that, once activated by phosphorylation within the host cell, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[1] This directly halts the replication of the viral genome.

  • Interference with De Novo Pyrimidine Biosynthesis: Some pyrimidine derivatives can inhibit host cell enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH).[8] This leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for viral replication, thereby exerting a broad-spectrum antiviral effect.[8]

  • Inhibition of Other Viral Enzymes: Pyrimidine scaffolds can also be designed to target other essential viral enzymes, such as proteases and kinases, which are crucial for viral maturation and propagation.[4]

Potential Mechanism of Action for Pyrimido[4,5-d]pyrimidine Derivatives:

compound Pyrimido[4,5-d]pyrimidine Derivative target Viral Protein Target (e.g., Polymerase, Kinase) compound->target Binds to inhibition Inhibition of Viral Replication target->inhibition Leads to

Caption: Potential mechanism of action of pyrimido[4,5-d]pyrimidines.

Data Presentation: Antiviral Activity of Representative Pyrimidine Derivatives

The following table summarizes the antiviral activity of some pyrimidine derivatives against various viruses, illustrating the potential of this chemical class in antiviral drug discovery.

Compound ClassTarget VirusAssayActivity (IC₅₀/EC₅₀)Reference
Pyrimidine ThioglycosidesSARS-CoV-2In vitro15.41 µM[2]
Pyrimidine ThioglycosidesH5N1 InfluenzaIn vitroVaries with structure[2]
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229ECPE ReductionVaries with structure[7]
5-Substituted 2'-DeoxyuridinesHerpes Simplex Virus 1 (HSV-1)Antiviral AssayVaries with structure[9]
Carbocyclic Pyrimidine AnaloguesHerpes Simplex Virus 1 & 2Plaque ReductionVaries with structure[10]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material in the quest for novel antiviral agents. Its dual reactivity allows for the efficient construction of diverse molecular architectures, including the promising pyrimido[4,5-d]pyrimidine scaffold. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space around the pyrimidine core. Future efforts in this area should focus on the synthesis of compound libraries based on this scaffold, followed by high-throughput screening against a panel of clinically relevant viruses. Detailed SAR studies, guided by computational modeling, will be crucial in optimizing the antiviral potency and pharmacokinetic properties of lead compounds, ultimately paving the way for the development of next-generation antiviral therapeutics.

References

Synthesis of pyrimido[4,5-d]pyrimidines using 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Pyrimido[4,5-d]pyrimidines from 2-Chloropyrimidine-5-carbaldehyde

Introduction: The Pyrimido[4,5-d]pyrimidine Scaffold in Modern Drug Discovery

The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine core creates a privileged scaffold in medicinal chemistry. This nitrogen-rich heterocyclic system is a key structural motif in a wide array of biologically active molecules, demonstrating therapeutic potential across various domains including oncology, virology, and immunology.[1][2] The scaffold's rigid, planar structure and its capacity for diverse substitutions make it an ideal framework for designing potent and selective inhibitors of key biological targets, such as cyclin-dependent kinases (CDKs)[3], Bruton's tyrosine kinase (BTK)[4], and monocarboxylate transporters (MCTs).[5] Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance to drug development professionals.

This application note provides a detailed protocol and scientific rationale for the synthesis of pyrimido[4,5-d]pyrimidines utilizing this compound as a key starting material. This aldehyde is a particularly valuable building block due to its dual reactivity: the aldehyde group serves as an electrophilic handle for condensation reactions, while the chloro-substituent provides a site for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling extensive diversification of the final products.[6][7]

Part 1: Chemical Principles and Reaction Mechanism

The synthesis hinges on a tandem condensation-cyclization reaction. The overall strategy involves reacting the formyl group of this compound with a binucleophilic species, typically an amidine or guanidine derivative, to construct the second pyrimidine ring.

Core Reactivity:

  • Aldehyde Condensation: The aldehyde group (-CHO) is highly electrophilic and readily reacts with the nucleophilic nitrogen atoms of guanidine or a substituted amidine. This initial reaction forms a Schiff base or a related intermediate.

  • Intramolecular Cyclization: Following the initial condensation, a subsequent intramolecular cyclization occurs. An available nitrogen atom from the newly introduced fragment attacks the carbon atom of an enamine intermediate, leading to ring closure.

  • Aromatization: The final step is typically an oxidation or elimination reaction that results in the formation of the stable, aromatic pyrimido[4,5-d]pyrimidine ring system.

The presence of the chlorine atom at the 2-position is strategic. While it is a site for potential SNAr reactions, its electron-withdrawing nature also influences the reactivity of the pyrimidine ring, facilitating the overall transformation.

Proposed Reaction Mechanism

The following diagram illustrates the plausible mechanistic pathway for the reaction of this compound with guanidine, a common reagent for constructing pyrimidine rings.

Reaction_Mechanism cluster_reactants Reactants A 2-Chloropyrimidine- 5-carbaldehyde B Guanidine C C B->C D Cyclized Intermediate (Dihydropyrimidine) E Final Product (2-Chloro-5-aminopyrimido- [4,5-d]pyrimidine) D->E Oxidation / Aromatization (-2H) C->D Intramolecular Cyclization

Caption: Proposed mechanism for pyrimido[4,5-d]pyrimidine formation.

Part 2: Detailed Synthetic Protocol

This protocol describes a general, one-pot procedure for the synthesis of a 2-chloro-substituted pyrimido[4,5-d]pyrimidine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore at 2-8°C under inert gas.[6]
Guanidine Hydrochloride≥99%CommercialMust be neutralized to free base prior to use.
Sodium Methoxide (NaOMe)95%CommercialHighly hygroscopic and corrosive.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse dry solvent for best results.
Diethyl EtherACS GradeCommercialFor precipitation and washing.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254CommercialFor reaction monitoring.
Deuterated Solvents (e.g., DMSO-d6)NMR GradeCommercialFor product characterization.
Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Experimental_Workflow Setup Step 1: Reagent Preparation Prepare guanidine free base by reacting guanidine hydrochloride with sodium methoxide in methanol. Remove methanol under reduced pressure. Reaction Step 2: Reaction Setup Dissolve this compound in anhydrous DMF. Add the prepared guanidine free base. Heat the reaction mixture. Setup:h->Reaction:h Monitoring Step 3: Reaction Monitoring Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). Look for the disappearance of the starting aldehyde spot. Reaction:h->Monitoring:h Workup Step 4: Product Isolation Cool the reaction mixture to room temperature. Pour into ice-water to precipitate the crude product. Filter the solid. Monitoring:h->Workup:h Purification Step 5: Purification Wash the crude solid with cold water and diethyl ether. Recrystallize from a suitable solvent (e.g., Ethanol/Water) or purify by column chromatography. Workup:h->Purification:h Characterization Step 6: Characterization Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purification:h->Characterization:h

References

Application Notes & Protocols: 2-Chloropyrimidine-5-carbaldehyde in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and organic synthesis, the demand for efficient and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of modern synthesis due to their high atom economy, operational simplicity, and ability to rapidly generate complex molecular architectures.[1] This guide focuses on the strategic application of 2-Chloropyrimidine-5-carbaldehyde , a uniquely functionalized building block, in MCRs for the synthesis of medicinally relevant fused heterocyclic systems.

The power of this compound lies in its dual reactivity. The pyrimidine ring is electron-deficient, rendering the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the carbaldehyde group at the C5 position serves as a classic electrophile for condensation reactions. This orthogonal reactivity allows for the design of elegant MCRs that form multiple bonds and build complex scaffolds in a single, streamlined process. This application note provides the foundational principles, mechanistic insights, and detailed experimental protocols for leveraging this versatile reagent in the synthesis of pyrimido[4,5-d]pyrimidines and related fused heterocycles. These scaffolds are of significant interest due to their prevalence in compounds with a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[2][3]

Synthesis of Pyrimido[4,5-d]pyrimidines via a Biginelli-Like Cascade

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in drug discovery.[3] A highly efficient method to construct this fused system is through a three-component reaction involving this compound, a β-dicarbonyl compound (or equivalent), and a nucleophilic nitrogen source like urea, thiourea, or guanidine. This reaction can be conceptualized as a modified Biginelli condensation followed by an intramolecular cyclization.

Principle and Mechanistic Rationale

The causality behind this transformation is a sequential cascade of well-established organic reactions orchestrated within a single pot. The reaction is typically initiated under acidic or Lewis acidic catalysis.[4][5]

  • Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde group of this compound with urea (or its analogue). This step forms a highly reactive N-acyliminium ion intermediate. This is the rate-determining step in many classical Biginelli reactions.[4]

  • Nucleophilic Addition: The enol form of the β-dicarbonyl compound (e.g., ethyl acetoacetate) acts as a carbon nucleophile, attacking the electrophilic iminium ion. This step forms the first new carbon-carbon bond and creates an open-chain ureide intermediate.[6]

  • Intramolecular Cyclization (SNAr): The crucial final step differentiates this from a standard Biginelli reaction. The terminal nitrogen of the ureide moiety acts as an intramolecular nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. This results in the displacement of the chloride leaving group via a nucleophilic aromatic substitution (SNAr) mechanism, forging the second heterocyclic ring and yielding the final pyrimido[4,5-d]pyrimidine product.

The choice of an electron-deficient pyrimidine system is critical, as it activates the C2 position for the final ring-closing SNAr, a step that would be kinetically prohibitive on an electron-rich aromatic system.

Biginelli-Like_Mechanism Figure 1: Proposed Mechanism for Pyrimido[4,5-d]pyrimidine Synthesis A 2-Chloropyrimidine- 5-carbaldehyde I1 N-Acyliminium Ion A->I1 + Urea (B) - H₂O B Urea B->I1 C β-Ketoester I2 Open-Chain Ureide C->I2 I1->I2 + β-Ketoester (C) I3 Cyclized Intermediate I2->I3 Intramolecular Nucleophilic Attack P Pyrimido[4,5-d]pyrimidine I3->P SₙAr (- HCl)

Caption: Figure 1: Proposed Mechanism for Pyrimido[4,5-d]pyrimidine Synthesis

Quantitative Data Summary

The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the reactants. The following table provides representative, expected outcomes for this MCR.

Entryβ-Dicarbonyl CompoundN-NucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Expected Yield (%)
1Ethyl AcetoacetateUreap-TsOH (15)EtOHReflux685-92
2AcetylacetoneUreaYb(OTf)₃ (10)MeCN80488-95
3Ethyl AcetoacetateThioureaInCl₃ (10)Dioxane100590-96
4DimedoneGuanidine HClL-proline (20)H₂O70880-88
5Ethyl BenzoylacetateThioureaFeCl₃ (10)EtOHReflux682-90

Synthesis of Fused Dihydropyridines via a Hantzsch-Type Reaction

The Hantzsch reaction is a classic MCR for synthesizing dihydropyridines (DHPs), a scaffold famous for its application in calcium channel blockers.[7] By employing this compound, this reaction can be adapted to create novel pyrimidine-fused DHP derivatives.

Principle and Mechanistic Rationale

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[8][9]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with this compound to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).

  • Enamine Formation: A second equivalent of the β-ketoester reacts with the nitrogen source (e.g., ammonia) to form a reactive β-enamino ester.

  • Michael Addition & Cyclization: The enamine intermediate adds to the Knoevenagel adduct via a Michael addition. Subsequent intramolecular cyclization and dehydration yield the final dihydropyridine ring fused to the pyrimidine core. The chloro-substituent on the pyrimidine ring remains intact in this pathway, providing a reactive handle for subsequent downstream modifications (e.g., cross-coupling reactions), which is a key advantage for library synthesis.

Hantzsch_Workflow Figure 2: Experimental Workflow for Hantzsch-type Synthesis start Start: - this compound - β-Ketoester (2 eq.) - NH₄OAc - Ethanol mix Mix Components in Ethanol start->mix heat Heat to Reflux (e.g., 80°C for 8-12 h) mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Product (e.g., add cold water) cool->precipitate filter Filter and Wash Solid (Water, cold EtOH) precipitate->filter purify Purify by Recrystallization (e.g., from Ethanol/DMF) filter->purify end Final Product: Pyrimidine-Fused Dihydropyridine purify->end

Caption: Figure 2: Experimental Workflow for Hantzsch-type Synthesis

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-(4-chlorophenyl)-5-methyl-2-thioxo-2,3-dihydro-1H-pyrimido[4,5-d]pyrimidin-4(5H)-one (Representative Biginelli-Like Protocol)

This protocol is a representative example based on established procedures for synthesizing pyrimido[4,5-d]pyrimidines.[10][11]

A. Materials and Reagents:

  • 2-Chloro-pyrimidine-5-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.15 eq)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

B. Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 142.5 mg), ethyl acetoacetate (1.0 mmol, 130.1 mg), thiourea (1.2 mmol, 91.4 mg), and anhydrous ethanol (20 mL).

  • Stir the mixture to achieve a suspension, then add p-TsOH·H₂O (0.15 mmol, 28.5 mg).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent. The disappearance of the starting aldehyde (visualized with a UV lamp) indicates reaction progression.

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid product will precipitate.

  • Filter the solid using a Büchner funnel, and wash sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL).

  • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/DMF mixture to afford the pure product as a crystalline solid.

C. Expected Outcome & Troubleshooting:

  • Expected Yield: 80-90%.

  • Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. Expect to see characteristic peaks for the pyrimidine and newly formed pyrimidinone protons, and the absence of the aldehyde proton signal around 9-10 ppm.

  • Troubleshooting: If the reaction stalls (incomplete conversion of aldehyde), add an additional portion of catalyst (0.05 eq) and continue refluxing. If the product is oily or fails to crystallize, perform column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Protocol 2: Synthesis of Diethyl 2,6-dimethyl-4-(2-chloropyrimidin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate (Representative Hantzsch Protocol)

This protocol is adapted from general Hantzsch reaction procedures.[7][8]

A. Materials and Reagents:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (anhydrous)

B. Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 142.5 mg) and ethyl acetoacetate (2.2 mmol, 286.3 mg) in anhydrous ethanol (15 mL).

  • Add ammonium acetate (1.5 mmol, 115.6 mg) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 10-14 hours, with stirring.

  • Trustworthiness Check: Monitor the reaction by TLC (30% ethyl acetate in hexanes). The formation of a new, more polar spot indicates product formation.

  • After completion, cool the flask to room temperature.

  • Slowly add 30 mL of cold water to the reaction mixture to induce precipitation.

  • Collect the resulting solid by vacuum filtration, washing with water and a small amount of cold ethanol.

  • Dry the solid in a vacuum oven.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the title compound as a pale yellow solid.

C. Expected Outcome & Troubleshooting:

  • Expected Yield: 75-85%.

  • Characterization: Confirm structure via NMR and Mass Spectrometry. Key ¹H NMR signals will include those for the two equivalent ester groups, the two methyl groups, the NH proton, and the methine proton at the 4-position of the DHP ring.

  • Troubleshooting: Low yields may result from incomplete reaction; ensure the reflux is maintained for the specified duration. If an impure product is obtained, column chromatography (silica gel, ethyl acetate/hexanes) is an effective purification method.

Applications and Significance in Drug Development

The heterocyclic scaffolds synthesized using these methods are of high value to drug development professionals.

  • Pyrimido[4,5-d]pyrimidines are known to exhibit a wide array of biological activities, including acting as inhibitors of kinases, dihydrofolate reductase (antifolate), and phosphodiesterases.[3] Their structural similarity to purines makes them effective mimics in various biological systems.

  • Dihydropyridines are famously used as L-type calcium channel blockers for treating hypertension.[7] Fusing the DHP core with a pyrimidine moiety creates novel chemical space, potentially leading to compounds with unique pharmacological profiles or improved selectivity.

  • Further Functionalization: The chlorine atom on the pyrimidine ring, preserved in the Hantzsch-type synthesis, serves as a versatile handle for post-MCR modifications. It can be readily displaced by various nucleophiles or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex, fused N-heterocycles via multicomponent reactions. The strategic placement of an aldehyde and a reactive chloro-substituent on an electron-poor pyrimidine core enables elegant and efficient cascade reactions. The Biginelli-like and Hantzsch-type protocols described herein provide reliable and robust pathways to generate libraries of pyrimido[4,5-d]pyrimidines and fused dihydropyridines, which are scaffolds of significant and proven value in medicinal chemistry and drug discovery.

References

The Strategic Role of 2-Chloropyrimidine-5-carbaldehyde in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth exploration of 2-chloropyrimidine-5-carbaldehyde, a pivotal building block in the synthesis of a variety of agrochemicals, with a particular focus on the anilinopyrimidine class of fungicides. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of key agrochemical intermediates.

Introduction: The Importance of the Pyrimidine Scaffold in Agrochemicals

The pyrimidine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active molecules, including nucleic acids and various pharmaceuticals. In the realm of agrochemicals, pyrimidine derivatives have emerged as a highly successful class of compounds, exhibiting a broad spectrum of fungicidal and herbicidal activities. Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are widely used in agriculture to control a range of plant pathogens. These compounds function by inhibiting the biosynthesis of methionine and the secretion of hydrolytic enzymes by fungal pathogens.[1]

This compound serves as a versatile and highly reactive intermediate for the construction of these complex pyrimidine-based agrochemicals. Its unique structure, featuring an electrophilic aldehyde group and a reactive chlorine atom on the electron-deficient pyrimidine ring, allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists in the agrochemical industry.

Physicochemical Properties and Reactivity of this compound

A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 933702-55-7
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
Appearance White to off-white solid
Melting Point 113-115 °C
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.

The reactivity of this compound is dominated by two key functional groups:

  • The Aldehyde Group: This group can readily undergo a variety of classical carbonyl reactions, including condensation, reduction, and the formation of imines (Schiff bases).

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring electron-deficient, facilitating the attack of nucleophiles and the displacement of the chloride leaving group.

Core Synthetic Application: Synthesis of 2-(Phenylamino)pyrimidine-5-carbaldehyde

A primary application of this compound in agrochemical synthesis is the introduction of a substituted aniline moiety via a nucleophilic aromatic substitution reaction. The resulting 2-(phenylamino)pyrimidine-5-carbaldehyde is a key intermediate in the synthesis of numerous anilinopyrimidine fungicides.

Reaction Mechanism and Rationale

The synthesis of 2-(phenylamino)pyrimidine-5-carbaldehyde proceeds through a classic SNAr mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring.

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms.

  • Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-(phenylamino)pyrimidine-5-carbaldehyde product.

The choice of reaction conditions, such as the solvent and the presence of a base, is crucial for the success of this reaction. A non-protic polar solvent is typically used to solvate the reactants and facilitate the reaction. A base is often added to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl that is formed as a byproduct.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2_chloropyrimidine This compound aniline Aniline meisenheimer Meisenheimer Complex aniline->meisenheimer product 2-(Phenylamino)pyrimidine-5-carbaldehyde meisenheimer->product - Cl⁻ hcl HCl meisenheimer->hcl + H⁺

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Detailed Experimental Protocol: Synthesis of 2-(Phenylamino)pyrimidine-5-carbaldehyde

This protocol provides a detailed procedure for the synthesis of 2-(phenylamino)pyrimidine-5-carbaldehyde from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.42 g, 10 mmol) and ethanol (50 mL).

  • Addition of Reactants: To the stirred solution, add aniline (0.93 g, 10 mmol) followed by triethylamine (1.52 g, 15 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product, 2-(phenylamino)pyrimidine-5-carbaldehyde, should be a yellow solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Scale 10 mmol
Reaction Time 4-6 hours
Temperature Reflux (approx. 78 °C)
Expected Yield 75-85%
Appearance of Product Yellow solid

Further Synthetic Transformations and Applications

The 2-(phenylamino)pyrimidine-5-carbaldehyde intermediate is a versatile precursor for the synthesis of a variety of anilinopyrimidine fungicides. The aldehyde functionality can be further modified through various reactions, including:

  • Condensation Reactions: The aldehyde can be condensed with active methylene compounds to extend the carbon chain and introduce new functional groups.

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, allowing for the introduction of different alkyl or aryl groups.

  • Wittig Reaction: The Wittig reaction can be used to convert the aldehyde into an alkene, providing a route to a wide range of derivatives.

Synthetic_Workflow start This compound intermediate 2-(Phenylamino)pyrimidine-5-carbaldehyde start->intermediate S_NAr with Aniline condensation Condensation Reactions intermediate->condensation reductive_amination Reductive Amination intermediate->reductive_amination wittig Wittig Reaction intermediate->wittig fungicides Anilinopyrimidine Fungicides condensation->fungicides reductive_amination->fungicides wittig->fungicides

References

The Versatile Scaffold: Multi-step Synthesis of Bioactive Molecules from 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloropyrimidine-5-carbaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its prevalence in clinically approved drugs stems from its ability to engage in crucial hydrogen bonding interactions with biological targets and its synthetic tractability.[1][3] Within this esteemed class of heterocycles, this compound has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of bioactive molecules.[4] The presence of two distinct reactive handles—an electrophilic chlorine atom at the 2-position and a formyl group at the 5-position—allows for a sequential and regioselective elaboration of the pyrimidine core, paving the way for the construction of complex molecular architectures with significant therapeutic potential, including potent kinase inhibitors.[3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the multi-step synthesis of bioactive molecules utilizing this compound as the key building block. We will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and reductive amination.

Core Synthetic Strategies: A Gateway to Molecular Diversity

The strategic positioning of the chloro and formyl functionalities on the pyrimidine ring enables a divergent synthetic approach. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The aldehyde group, on the other hand, serves as a versatile precursor for the formation of new carbon-carbon and carbon-nitrogen bonds, as well as for the construction of fused heterocyclic systems.

Synthetic Pathway I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[6][7] The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst.[6]

Causality of Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki-Miyaura couplings of chloro-heterocycles.[6][8]

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle.[6][9]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.[7][9]

Experimental Protocol: Synthesis of 2-Aryl-pyrimidine-5-carbaldehyde
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Product Yield (%)
1Phenylboronic acid2-Phenylpyrimidine-5-carbaldehyde85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde82
33-Fluorophenylboronic acid2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde88

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthetic Pathway II: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction provides a direct route to synthesize substituted alkynes, which are valuable intermediates in the synthesis of various bioactive molecules.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like copper(I) iodide (CuI), is crucial for the catalytic cycle.[8][10]

  • Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and also acts as a solvent in some cases.[8][10]

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used.[8][10]

Experimental Protocol: Synthesis of 2-Alkynyl-pyrimidine-5-carbaldehyde
  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add degassed DMF and triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Entry Terminal Alkyne Product Yield (%)
1Phenylacetylene2-(Phenylethynyl)pyrimidine-5-carbaldehyde78
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)pyrimidine-5-carbaldehyde85
31-Hexyne2-(Hex-1-yn-1-yl)pyrimidine-5-carbaldehyde75

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthetic Pathway III: C-N Bond Formation via Reductive Amination

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds, converting the aldehyde functionality into a diverse range of substituted amines.[11] This one-pot reaction involves the in-situ formation of an imine followed by its reduction.[11]

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.[12][13]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to avoid unwanted side reactions.[12][13]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially with less nucleophilic amines.

Experimental Protocol: Synthesis of 2-Chloro-5-((alkylamino)methyl)pyrimidine
  • Reaction Setup: To a solution of this compound (1 equiv) in DCE (0.2 M) at room temperature, add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation: Stir the mixture for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Entry Amine Product Yield (%)
1BenzylamineN-((2-Chloropyrimidin-5-yl)methyl)benzylamine90
2Morpholine4-((2-Chloropyrimidin-5-yl)methyl)morpholine88
3AnilineN-((2-Chloropyrimidin-5-yl)methyl)aniline85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application in the Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic systems with significant biological activity, such as pyrido[2,3-d]pyrimidines.[14][15] These scaffolds are present in a number of kinase inhibitors.

Experimental Workflow: Multi-component Synthesis of Pyrido[2,3-d]pyrimidines

This pathway illustrates a multi-component reaction strategy, which is a cornerstone of green chemistry, allowing for the rapid assembly of complex molecules in a single step.[16]

G A This compound D Knoevenagel Condensation Michael Addition Cyclization A->D B Malononitrile B->D C Amine (e.g., Aniline) C->D E Pyrido[2,3-d]pyrimidine Derivative D->E

Caption: Multi-component synthesis of Pyrido[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol), malononitrile (1 mmol), and the desired amine (e.g., aniline, 1 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Reflux the reaction mixture and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Conclusion: A Versatile Building Block for Drug Discovery

This compound is a powerful and versatile building block that provides access to a wide range of bioactive molecules. The synthetic pathways and detailed protocols outlined in this application note demonstrate the utility of this starting material in constructing complex molecular architectures through well-established and reliable chemical transformations. The ability to selectively functionalize both the 2- and 5-positions of the pyrimidine ring offers a high degree of flexibility in designing and synthesizing novel compounds for drug discovery programs, particularly in the pursuit of new kinase inhibitors and other targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges and maximizing reaction efficiency. Our approach is rooted in a deep understanding of the reaction mechanism and the subtle interplay of various reaction parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, following a "Problem-Cause-Solution" format for rapid issue resolution.

Problem 1: Low to No Product Formation

You've set up your reaction, but analysis shows little to no desired product.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst, especially in its Pd(0) active form, is highly sensitive to oxygen.[1] Improper handling or storage can lead to oxidation and deactivation.

    • Solution: Always use freshly opened or properly stored catalysts. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2] Thoroughly degas all solvents and reagents before use. A color change to black in the reaction mixture often indicates the formation of the active Pd(0) species, but a rapid precipitation of black solid may suggest catalyst decomposition.[3]

  • Suboptimal Catalyst-Ligand System: 2-Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, making the choice of catalyst and ligand critical.[4]

    • Solution: While standard catalysts like Pd(PPh₃)₄ can be effective, consider more robust systems for this challenging substrate.[1][5] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often give superior results.[3] For instance, Pd(dppf)Cl₂ is known to promote effective reductive elimination, which can be a rate-limiting step.[1][5]

  • Inappropriate Base or Solvent: The base and solvent system is not just a medium but an active participant in the catalytic cycle, influencing catalyst activity and reagent solubility.[1]

    • Solution: A systematic screening of bases and solvents is recommended. For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[1] Aprotic solvents such as 1,4-dioxane, DMF, or THF, frequently used with water as a co-solvent, are good starting points.[1][6] The presence of water can be beneficial as it helps dissolve the inorganic base and facilitates the crucial transmetalation step.[3][6]

  • Insufficient Temperature: The C-Cl bond activation of 2-chloropyrimidine requires sufficient thermal energy.

    • Solution: For chloropyrimidines, reaction temperatures around 100°C are often necessary.[1][5] If the reaction is sluggish, a gradual increase in temperature while monitoring for potential decomposition is a valid strategy. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to shorter reaction times and improved yields with lower catalyst loading.[4]

Problem 2: Significant Side Product Formation

Your reaction yields the desired product, but it's contaminated with significant impurities.

Potential Causes & Solutions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. It's often promoted by high temperatures, prolonged reaction times, or excess base and water.[3][4]

    • Solution: Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). Optimize the stoichiometry of the base and minimize the amount of water in the reaction.

  • Homocoupling of Boronic Acid: The coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[1]

    • Solution: Rigorous exclusion of oxygen is paramount. Ensure your inert atmosphere is maintained throughout the reaction. Using a slight excess of the this compound can sometimes help to minimize this side reaction.[4]

  • Dehalogenation of the Starting Material: The chloro group on the pyrimidine ring is replaced by a hydrogen atom.

    • Solution: This can occur if a hydride source is present. Certain bases or alcoholic solvents can sometimes act as hydride donors.[7] Ensure high-purity reagents and solvents are used.

  • Aldehyde-Related Side Reactions: The aldehyde functionality on your substrate can potentially interact with the catalyst or reagents, leading to undesired transformations. While less common in Suzuki couplings, it's a possibility to consider.

    • Solution: If you suspect aldehyde-related side reactions, you might consider protecting the aldehyde group, though this adds extra steps to your synthesis. A more direct approach is to carefully screen reaction conditions to find a window where the desired coupling occurs selectively.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading?

A: For initial screening with a new substrate like this compound, a palladium catalyst loading of 1-5 mol% is a reasonable starting point.[3] For more challenging couplings, you might start at the higher end of this range. Once conditions are optimized, the catalyst loading can often be reduced significantly, sometimes to as low as 0.5 mol% or less, especially with highly active catalyst systems or when using microwave-assisted heating.[4][5]

Q2: How does the choice of base affect the reaction?

A: The base plays a critical role in the Suzuki coupling mechanism. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] The strength and solubility of the base are key factors. Stronger bases can accelerate the reaction but may also promote side reactions. The choice of base is often substrate-dependent, and screening is essential. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[1]

Q3: Can I run this reaction under anhydrous conditions?

A: While some Suzuki couplings can be performed under anhydrous conditions, the presence of a small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or K₂CO₃.[1][3] Water helps to solubilize the base and facilitates the formation of the active boronate species.[6] However, excessive water can lead to protodeboronation.[3] A common solvent system is a mixture of an aprotic organic solvent and water, for example, 1,4-dioxane/water in a 4:1 ratio.

Q4: My boronic acid is old. Can I still use it?

A: Boronic acids can degrade over time, especially if not stored properly. A common degradation pathway is the formation of boroxines (anhydrides of boronic acids). While boroxines can sometimes be competent coupling partners, using fresh, high-purity boronic acid is always recommended for reproducibility.[1] If you suspect your boronic acid has degraded, consider purifying it or synthesizing a fresh batch. Alternatively, converting it to a more stable boronate ester, such as a pinacol ester, can be a good strategy.

Q5: What is the expected reactivity of the 2-chloro position on the pyrimidine ring?

A: The pyrimidine ring is an electron-deficient aromatic system, which generally makes halogenated pyrimidines more reactive in cross-coupling reactions compared to analogous benzene halides.[5] For dichloropyrimidines, the C4 position is typically more reactive than the C2 position.[4] In your substrate, this compound, the single chloro group is at the 2-position. Its reactivity will be influenced by the electron-withdrawing nature of the pyrimidine ring and the aldehyde group.

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Optimized Protocol with a Buchwald Ligand (Example)

This protocol utilizes a more active catalyst system that can be beneficial for this specific substrate.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the Buchwald ligand (e.g., XPhos, 4 mol%) to a reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the optimized temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from the standard protocol.

Data Presentation

The following table summarizes hypothetical results from a screening of reaction conditions to illustrate the impact of different parameters on the yield of the desired product.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)1001245
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)1001255
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O (4:1)100878
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane100692
5Pd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (10:1)1101085

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)Ln-R² RedElim Reductive Elimination Product R¹-R² (Coupled Product) ArylHalide R¹-X (this compound) Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the purification of 2-Chloropyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and require methods to achieve high purity. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice based on established crystallization principles.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical and chemical properties of this compound that I should be aware of for recrystallization?

Understanding the fundamental properties of the compound is the first step in designing a successful purification strategy. This compound is a solid at room temperature, typically appearing as a white to yellow powder.[1] Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O[2][3]
Molecular Weight 142.54 g/mol [2][3]
Appearance White to yellow powder/solid[1][4]
Melting Point ~113.0 °C[3]
IUPAC Name This compound[2]
CAS Number 933702-55-7[1][2][3][5][6]

Note: The melting point is a critical parameter. A successful recrystallization solvent will have a boiling point lower than the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".

Q2: How do I select the best solvent for the recrystallization of this compound?

Solvent selection is the most critical factor in recrystallization.[7] The ideal solvent should exhibit a "high temperature coefficient," meaning the compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[8]

The Guiding Principle: A successful recrystallization relies on the principle that the solubility of most solids increases with temperature.[7] The goal is to create a saturated or near-saturated solution at a high temperature. As the solution cools slowly, the solubility decreases, the solution becomes supersaturated, and the compound crystallizes, leaving impurities behind in the solution (the "mother liquor").[9]

A Systematic Approach to Solvent Screening:

  • Initial Assessment (Like-Dissolves-Like): this compound is a moderately polar molecule due to the presence of the aldehyde and pyrimidine ring nitrogens. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols like ethanol or isopropanol, or esters like ethyl acetate, are often suitable for aromatic compounds.[10]

  • Small-Scale Testing: Use small amounts of your crude material (~20-30 mg) in test tubes with various candidate solvents (~0.5 mL).

    • Good Candidate: The solid is insoluble or sparingly soluble at room temperature but dissolves completely upon heating.[7]

    • Poor Candidate (Too Soluble): The solid dissolves immediately at room temperature.[11]

    • Poor Candidate (Insoluble): The solid does not dissolve even when the solvent is boiling.[11]

  • Consider Solvent Pairs: If a single solvent is not ideal, a binary solvent system can be highly effective. This involves a "soluble" solvent in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.[12] For this compound, a pair like Toluene/Hexane or Methanol/Water could be effective.[13] You would dissolve the compound in the minimum amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses the most common challenges encountered during the recrystallization of this compound.

G start Start Recrystallization Cooling check_crystals Crystals Forming? start->check_crystals no_crystals Problem: No Crystals Form check_crystals->no_crystals No oiled_out Problem: Compound Oiled Out check_crystals->oiled_out Oiling success Success: Collect Crystals check_crystals->success Yes cause_solvent Cause: Too much solvent? no_crystals->cause_solvent solve_solvent Solution: Boil off excess solvent cause_solvent->solve_solvent Yes cause_super Cause: Supersaturation? cause_solvent->cause_super No solve_super Solution: Scratch flask or add seed crystal cause_super->solve_super Yes solve_oil Solution: Reheat, add more solvent, cool slowly oiled_out->solve_oil

Caption: Troubleshooting logic for common recrystallization outcomes.

Problem: No crystals are forming after the solution has cooled.
  • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[14] If the solution is not saturated upon cooling, the solute will simply remain dissolved.

    • Solution: Gently reheat the flask and boil off a portion of the solvent to increase the concentration of the solute.[15] Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

  • Probable Cause 2: Supersaturation. Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and crystallization fails to initiate.[14]

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[14]

    • Solution B (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[14]

Problem: The compound "oiled out," forming a liquid layer instead of solid crystals.
  • Probable Cause: This occurs when the solute is insoluble in the solvent at a temperature above its own melting point. Essentially, the compound melts before it dissolves. It can also be caused by a high concentration of impurities, which significantly depresses the melting point of the crude material.[14][15]

    • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point slightly.[15] Then, ensure the solution cools very slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool. This slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[14]

Problem: The final yield of purified crystals is very low.
  • Probable Cause 1: Too much solvent was used. As discussed, this keeps a significant portion of your product dissolved in the mother liquor even after cooling.[15]

    • Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and re-cooling to see if a second crop of crystals can be obtained. Note that second-crop crystals may be less pure than the first.

  • Probable Cause 2: Premature crystallization during hot filtration. If your crude material had insoluble impurities that needed to be removed via hot filtration, the compound may have started to crystallize in the filter funnel.

    • Solution: To prevent this, use a slight excess of hot solvent (~5-10%) before filtering to ensure the solution remains unsaturated.[9] Using a pre-heated filter funnel can also help maintain the temperature and prevent premature crystal formation.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized workflow. The exact solvent and volumes should be determined by the preliminary screening described in the FAQs.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation & Drying a 1. Choose Solvent (via screening) b 2. Place Crude Solid in Erlenmeyer Flask a->b c 3. Add Minimum Amount of Hot Solvent b->c d 4. Heat to Dissolve c->d e 5. Cool Slowly to Room Temp d->e f 6. Cool in Ice Bath e->f g 7. Collect Crystals (Vacuum Filtration) f->g h 8. Wash with Cold Solvent g->h i 9. Dry Crystals h->i

Caption: Standard workflow for the recrystallization process.

Methodology:

  • Dissolve the Solute: Place the crude this compound in an Erlenmeyer flask. Add a small portion of your chosen solvent, and heat the mixture to the solvent's boiling point with stirring or swirling. Continue to add small portions of hot solvent until the solid just dissolves.[8] Expert Tip: Adding solvent in small increments is key to avoiding a large excess, which is the primary cause of low yield.[10][15]

  • Decolorize (If Necessary): If the hot solution is colored (and the pure compound is known to be white or pale yellow), it may contain colored impurities. Allow the solution to cool slightly, then add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The impurities will adsorb onto the charcoal.

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration to remove them. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Rapid cooling often leads to the formation of small, impure crystals or a precipitate.[9] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[9]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent.

By following this structured approach and understanding the causality behind each step, you can effectively and consistently purify this compound for your research and development needs.

References

Overcoming low yields in the synthesis of 2-Chloropyrimidine-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloropyrimidine-5-carbaldehyde Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. We understand that synthesizing this compound can present challenges, particularly concerning reaction yields. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and achieve reliable, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established methods for synthesizing the target compound, each with distinct advantages and disadvantages. The most common strategies include:

  • Vilsmeier-Haack Formylation: This is a widely used method that introduces a formyl (-CHO) group onto an aromatic or heteroaromatic ring using a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] This is often attempted directly on a 2-chloropyrimidine precursor.

  • Oxidation of a Precursor: This route involves the oxidation of a corresponding functional group at the C5-position. Common precursors include 2-chloro-5-methylpyrimidine or 2-chloro-5-(hydroxymethyl)pyrimidine.[4] Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

  • Ozonolysis or Oxidative Cleavage: Starting from 2-chloro-5-vinylpyrimidine, the vinyl group can be cleaved to yield the aldehyde. This method can be efficient but often involves reagents like osmium tetroxide and sodium periodate, which require careful handling.[5]

  • Reduction of a C5-Ester or Nitrile: A derivative such as methyl 2-chloropyrimidine-5-carboxylate can be reduced to the aldehyde. This often requires careful selection of reducing agents (e.g., DIBAL-H) and strict control of reaction conditions to prevent over-reduction to the alcohol.

Q2: Why are yields often low when using the Vilsmeier-Haack reaction for this specific synthesis?

This is a crucial question rooted in the fundamental electronic properties of the substrate and the reagent. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These atoms withdraw electron density from the ring, deactivating it towards electrophilic aromatic substitution. The Vilsmeier reagent, an iminium salt, is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylation.[2][3] The combination of an electron-poor substrate and a weak electrophile results in a sluggish reaction that requires forcing conditions (e.g., heat), which can unfortunately lead to reagent decomposition and the formation of unwanted byproducts, ultimately depressing the yield.[6][7]

Q3: What are the most critical parameters to control for a successful and reproducible synthesis?

Regardless of the chosen route, meticulous control over several parameters is paramount:

  • Reagent Purity: This is arguably the most critical factor. Impurities in starting materials or reagents can inhibit the reaction or generate complex side products. For the Vilsmeier-Haack reaction, using anhydrous, high-purity DMF (free from dimethylamine) and freshly distilled POCl₃ is essential.[6]

  • Temperature Control: Many steps are highly exothermic or require specific temperature ranges. For instance, the formation of the Vilsmeier reagent and the diazotization step in synthesizing the 2-chloropyrimidine precursor must be performed at low temperatures (0°C or below) to prevent decomposition.[6][8]

  • Stoichiometry: The molar ratios of reactants must be carefully optimized. An excess of the Vilsmeier reagent may be needed to drive the reaction to completion, but a large excess can increase byproduct formation.[7]

  • Anhydrous Conditions: Many of the reagents used, particularly in Vilsmeier-Haack and reduction reactions, are sensitive to moisture. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Very Low or No Product Formation in the Vilsmeier-Haack Reaction.

Possible Cause A: Inactive Vilsmeier Reagent

  • The Chemistry: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is formed from the reaction of DMF and POCl₃.[3] Old or improperly stored DMF often contains dimethylamine and formic acid from hydrolysis. Dimethylamine can react with the Vilsmeier reagent, quenching it.[6] Similarly, POCl₃ can hydrolyze if exposed to atmospheric moisture.

  • Troubleshooting Steps:

    • Verify DMF Quality: Use a fresh bottle of anhydrous DMF or distill it from calcium hydride before use. A quick check is to smell the DMF; a fishy odor indicates the presence of dimethylamine.

    • Use Fresh POCl₃: Use phosphorus oxychloride from a recently opened bottle or distill it before the reaction.

    • Control Reagent Addition: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to chilled DMF (0 °C) under an inert atmosphere. A precipitate or thickening of the solution is often observed, indicating reagent formation.

Possible Cause B: Insufficient Reactivity or Incorrect Reaction Conditions

  • The Chemistry: As discussed, the electron-deficient pyrimidine ring requires energy to react. Insufficient reaction time or temperature will result in unreacted starting material. However, excessive heat can cause decomposition of the reagent and product.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.

    • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C), add the 2-chloropyrimidine, and then allow it to slowly warm to room temperature. If no reaction is observed, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring.[6]

    • Adjust Stoichiometry: Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents) to shift the equilibrium towards product formation.

Possible Cause C: Improper Aqueous Work-up

  • The Chemistry: The reaction is quenched by hydrolysis of the intermediate iminium species to the final aldehyde. This step is often exothermic and must be controlled to prevent degradation.

  • Troubleshooting Steps:

    • Controlled Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This dissipates the heat generated during hydrolysis.

    • Buffered Hydrolysis: After the initial quench, add a solution of a mild base like sodium acetate or sodium bicarbonate to neutralize the acidic mixture.[3] For robust neutralization, a carefully controlled addition of cold NaOH solution to bring the pH to ~7-8 is effective. Monitor the temperature constantly, keeping it below 10 °C.

Problem 2: Significant Byproduct Formation Complicating Purification.

Possible Cause A: Impure 2-Chloropyrimidine Starting Material

  • The Chemistry: The synthesis of 2-chloropyrimidine from 2-aminopyrimidine via a Sandmeyer-type reaction can be low-yielding and produce impurities if not performed correctly.[8] These impurities can carry through and react, leading to a complex product mixture.

  • Troubleshooting Steps:

    • Purify the Starting Material: Ensure the 2-chloropyrimidine is pure before use. Recrystallization from a suitable solvent like isopentane can be effective.[8]

    • Use an Optimized Synthesis: Prepare 2-chloropyrimidine using an improved protocol, such as the one employing zinc chloride, which can significantly increase yield and purity.[9]

Possible Cause B: Side Reactions under Forcing Conditions

  • The Chemistry: High temperatures or prolonged reaction times can lead to undesired side reactions, such as the formation of bis-formylated products or decomposition pathways.

  • Troubleshooting Steps:

    • Re-optimize Conditions: If you are using high heat to drive the reaction, try to find a balance. It may be preferable to accept a lower conversion rate (e.g., 50-60%) with higher selectivity and recover the unreacted starting material, rather than pushing for full conversion and generating intractable mixtures.

    • Solvent Choice: While DMF is often the reagent and solvent, using a co-solvent like 1,2-dichloroethane or chloroform might moderate the reactivity and improve the outcome.

Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloropyrimidine

This protocol incorporates best practices for maximizing yield and minimizing byproducts.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 2-chloropyrimidine (1.0 equiv) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.

  • Add the solution of 2-chloropyrimidine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane). The reaction may take 4-12 hours.

Step 3: Work-up and Purification

  • Once the starting material is consumed or the reaction has stalled, cool the mixture back to 0 °C.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralize the mixture to pH 7-8 by the slow addition of a cold 2M NaOH solution or saturated sodium bicarbonate solution. Keep the temperature below 10 °C throughout the neutralization.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford pure this compound.[5]

Data Summary: Reaction Condition Variables
ParameterCondition A (Standard)Condition B (Optimized)Expected OutcomeReference
Reagents Standard Grade DMF/POCl₃Anhydrous DMF, Freshly Distilled POCl₃Higher reagent activity, fewer side reactions[6]
Temperature Room Temp -> 80 °C0 °C -> RT -> 60 °CBetter control, reduced decomposition[6][7]
Equivalents (POCl₃) 1.1 - 1.2 equiv1.5 - 2.5 equivImproved conversion of electron-poor substrate[7]
Work-up Quench with water, then basePour onto ice, then buffered neutralizationMinimized product degradation from exotherm[3]
Yield 15-30%40-60%Significantly improved isolated yield[5]

Visual Workflow and Logic Diagrams

Diagram 1: Vilsmeier-Haack Troubleshooting Flowchart

This diagram provides a logical path for diagnosing issues with the formylation reaction.

G start Low or No Product reagent_check Check Reagent Purity (DMF, POCl3) start->reagent_check Is Vilsmeier reagent active? cond_check Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->cond_check Reagents are pure sub_reagent Action: Use fresh/distilled reagents. Prepare at 0°C. reagent_check->sub_reagent workup_check Evaluate Work-up (Quenching, Neutralization) cond_check->workup_check Conditions are optimized sub_cond Action: Monitor by TLC. Gradually increase temp (40-60°C). Increase reagent equivalents. cond_check->sub_cond sub_workup Action: Pour onto ice. Use buffered/cold neutralization. Maintain temp < 10°C. workup_check->sub_workup

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Diagram 2: General Synthesis Workflow

This diagram illustrates the complete process from starting material preparation to the final purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification prep_sm Synthesize/Purify 2-Chloropyrimidine formylation Add Substrate & Heat (Monitor by TLC) prep_sm->formylation prep_reagents Prepare Anhydrous Reagents & Solvents form_vilsmeier Form Vilsmeier Reagent (POCl3 + DMF @ 0°C) prep_reagents->form_vilsmeier form_vilsmeier->formylation workup Aqueous Work-up (Quench & Neutralize) formylation->workup extraction Solvent Extraction workup->extraction purify Column Chromatography extraction->purify product Pure Product purify->product

Caption: Overall workflow for synthesis and purification.

References

Protocol for the purification of 2-Chloropyrimidine-5-carbaldehyde via column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Chloropyrimidine-5-carbaldehyde

Welcome to the technical support guide for the chromatographic purification of this compound. This document is designed for researchers, chemists, and drug development professionals who require a high-purity sample of this key synthetic intermediate. We will move beyond a simple list of steps to provide a deeper understanding of the process, framed within a practical, problem-solving context. Our goal is to equip you with the expertise to not only execute the protocol but also to troubleshoot common issues effectively.

Section 1: Foundational Knowledge & Protocol Setup (FAQs)

This section addresses the preliminary questions essential for designing a successful purification strategy. Understanding the physicochemical properties of your target molecule is the first step toward a validated protocol.

Q1: What are the critical properties of this compound I should consider before starting?

A1: Understanding the molecule's characteristics is paramount. This compound (MW: 142.54 g/mol ) is a polar, solid organic compound, typically appearing as a white to yellow powder.[1][2][3] Its key features influencing chromatography are:

  • Polarity: The presence of the aldehyde group and two nitrogen atoms in the pyrimidine ring makes the molecule polar (calculated XLogP3 of 0.6).[1] This dictates that a normal-phase chromatography setup is appropriate.[4][5]

  • Solubility: It has moderate solubility in common organic solvents like ethyl acetate and dichloromethane.

  • Stability: The compound should be handled with care. It may be sensitive to highly acidic or basic conditions and moisture.[6][7] It is recommended to store it under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[8][9][10] Crucially, there is a potential for degradation on acidic silica gel, a factor that must be monitored.[11]

Q2: What is a reliable starting point for the stationary and mobile phases for this purification?

A2: For a polar compound like this, normal-phase chromatography is the method of choice.[5]

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice.[12][13]

  • Mobile Phase (Eluent): A binary system of a non-polar solvent and a moderately polar solvent is ideal. A well-documented and effective starting point is a mixture of Hexanes and Ethyl Acetate .[14] Begin by performing Thin Layer Chromatography (TLC) with varying ratios (e.g., 9:1, 4:1, 7:3 Hexanes:Ethyl Acetate) to find a system that gives your target compound an Rf value between 0.2 and 0.4 .[11] This range typically provides the best separation from both less polar and more polar impurities.

Q3: How should I prepare my crude sample for loading onto the column?

A3: Proper sample loading is critical to achieving sharp bands and good separation. For this compound, the dry loading method is highly recommended.[15] This technique prevents issues that can arise if the compound is not fully soluble in the starting mobile phase and avoids introducing strong solvents directly to the column, which can disrupt the packing.

  • Dry Loading Procedure:

    • Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of the prepared chromatography column.[15]

Section 2: Troubleshooting Guide - A Problem-Solving Approach

Even with a well-designed protocol, challenges can arise. This section is structured to help you diagnose and resolve common issues encountered during column chromatography.

Scenario 1: Poor Separation & Resolution

Q4: My compound and a major impurity have very similar Rf values on the TLC plate. How can I improve the separation on the column?

A4: This is a classic challenge. The goal is to increase the difference in how strongly the two compounds interact with the stationary phase.

  • Fine-Tune the Mobile Phase: If your initial Hexanes:Ethyl Acetate system isn't working, try changing the solvent composition. A small change in polarity can have a large effect. For example, switching from hexanes to petroleum ether or from ethyl acetate to a mix of dichloromethane and diethyl ether can alter the selectivity of the separation.

  • Consider a Different Stationary Phase: If solvent optimization fails, the interaction with silica may be too similar for both compounds. Consider switching to a different stationary phase like alumina (neutral or basic), which offers different selectivity.[11] However, always test for compound stability on the new stationary phase with a preliminary TLC analysis.

Q5: All my spots came out in the first few fractions, close to the solvent front. What went wrong?

A5: This indicates that your mobile phase is too polar. The eluent is so strong that it moves all components, including your target compound, through the column too quickly without allowing for sufficient interaction with the silica gel.

  • Solution: Remake your mobile phase with a significantly higher proportion of the non-polar solvent (e.g., increase the hexane content). Re-run a TLC with this new, less polar system to confirm that you can achieve the target Rf of 0.2-0.4 before attempting the column again.[11]

Q6: My compound is not coming off the column. I've collected many fractions, and the TLC shows it's still at the baseline. What should I do?

A6: This is the opposite problem: your mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of your mobile phase. This is known as a gradient elution . For example, if you started with 10% Ethyl Acetate in Hexanes, you can progressively increase the concentration to 20%, 30%, 50%, and even 100% Ethyl Acetate. For very polar compounds that still won't elute, adding a small percentage (1-5%) of methanol to the ethyl acetate can be effective.[11]

Scenario 2: Low Yield & Recovery

Q7: My final yield after chromatography is very low. Where could my compound have gone?

A7: There are several possibilities for low recovery:

  • Compound is still on the column: As described in Q6, your compound may be strongly adsorbed to the silica. At the end of your run, try flushing the column with a very polar solvent (like 10% Methanol in Ethyl Acetate) and analyze this flush to see if the missing product elutes.

  • Compound Degradation: this compound may be unstable on the acidic surface of silica gel.[11] To test for this, spot your compound on a TLC plate, wait 30-60 minutes, and then develop the plate. If you see new spots or streaking that wasn't there initially, degradation is likely occurring. In this case, you can use deactivated silica (by adding ~1% triethylamine to your eluent system) or switch to a more inert stationary phase like alumina.[11]

  • Fractions are too dilute: Your compound may have eluted over a large number of fractions in low concentration.[11] Combine and concentrate larger blocks of fractions before running a TLC analysis to ensure you can detect the product.

Scenario 3: Poor Peak/Spot Shape

Q8: The spots for my compound are streaking or "tailing" on the TLC plate and eluting from the column over many fractions. How can I get sharper bands?

A8: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase, or column overloading.

  • Check for Acidity/Basicity: The pyrimidine ring has basic nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. Adding a small amount of a competitive base, like 0.1-1% triethylamine (NEt₃) , to your mobile phase can neutralize these active sites and significantly improve peak shape.

  • Reduce Sample Load: You may have overloaded the column. A general rule is to load no more than 1-5g of crude material per 100g of silica gel.[16] For difficult separations, a lower ratio (e.g., 1:100) is better.

  • Ensure Good Solubility: If the compound is not very soluble in the mobile phase, it can lead to tailing as it continuously dissolves and re-precipitates on the column. Ensure your chosen eluent is a good solvent for your compound.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the purification of this compound.

Materials & Reagents
  • Crude this compound

  • Silica Gel (Flash Grade, 40-63 µm)

  • Hexanes (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (for dry loading)

  • TLC plates (silica gel coated)

  • Glass chromatography column with stopcock

  • Collection tubes/flasks

  • Rotary Evaporator

Step 1: TLC Analysis to Determine Optimal Eluent
  • Prepare several eluent mixtures of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1).

  • Dissolve a small amount of your crude material in a few drops of ethyl acetate or dichloromethane.

  • Spot the crude mixture on a TLC plate and develop it in one of the prepared solvent systems.

  • Visualize the plate under UV light (254 nm).

  • Identify the solvent system that places the desired product spot at an Rf value of approximately 0.3 . This will be your starting mobile phase for the column.

Step 2: Column Packing (Wet Slurry Method)
  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top.

  • In a separate beaker, prepare a slurry of silica gel in your starting mobile phase (from Step 1). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column to ensure even packing and remove air bubbles.

  • Add more slurry until the desired column height is reached (a general rule is a 20:1 to 50:1 ratio of silica weight to crude product weight). Do not let the top of the silica bed run dry.[16]

  • Add a final protective layer of sand on top of the silica bed.

Step 3: Sample Loading (Dry Method)
  • Prepare your dry-loaded sample as described in Q3.

  • Drain the solvent in the column until it is just level with the top layer of sand.

  • Carefully add your dry-loaded sample powder to the top of the column, creating an even layer.

  • Gently add a small amount of your mobile phase with a pipette, being careful not to disturb the surface, and allow it to absorb into the sample layer.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Open the stopcock to begin the elution. Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in small, equally sized fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by spotting alternating fractions on a TLC plate and developing it.

  • Once the desired product begins to elute, collect all fractions containing it. Continue collecting until the product is no longer detected by TLC.

Step 5: Product Isolation
  • Combine the pure fractions that contain only your target compound.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product using analytical methods such as NMR, LC-MS, or melting point analysis.[8][14]

Section 4: Data Summary & Visualization

Table 1: Recommended Solvent Systems & Expected Behavior
Mobile Phase (Hexanes:Ethyl Acetate)Expected Rf of TargetApplication Notes
9:1< 0.1Too non-polar. Compound will remain at the baseline.
4:1 to 7:3 0.2 - 0.4 Optimal starting range for good separation. [14]
1:1> 0.6Too polar. May cause co-elution with impurities.
100% Ethyl Acetate~1.0Useful as a "flush" to remove highly polar compounds at the end.
95:5 Ethyl Acetate:Methanol~1.0A strong flush for removing anything remaining on the column.

Diagrams

Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Wet Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient if needed Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Analyze 9. Purity Analysis Evap->Analyze Troubleshooting action action problem problem Start Poor Result? NoSep Poor Separation? Start->NoSep NoElute Compound Stuck? Start->NoElute TooFast Compound Too Fast? Start->TooFast Tailing Streaking/Tailing? Start->Tailing NoSep->action Decrease Polarity or Change Solvent System NoElute->action Increase Polarity (Gradient Elution) TooFast->action Decrease Polarity (More Hexane) Tailing->action Add 0.1% NEt₃ to Eluent or Reduce Load

References

Addressing solubility issues of 2-Chloropyrimidine-5-carbaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloropyrimidine-5-carbaldehyde

Welcome to the technical support guide for this compound (CAS No. 933702-55-7). This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges related to the solubility of this versatile building block in various reaction media. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the smooth execution of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound that influence its solubility?

A1: this compound is a solid, typically a white to yellow powder, with a melting point of approximately 113°C.[1][2] Its structure contains both polar (aldehyde, pyrimidine nitrogens) and non-polar (chlorinated aromatic ring) features. This dual nature means it is not always readily soluble in very polar protic solvents (like water) or purely non-polar solvents (like hexanes). Its best solubility is generally found in polar aprotic solvents.

Q2: I'm starting a new reaction. Which solvents are recommended as a starting point for dissolving this compound?

A2: For initial trials, we recommend starting with polar aprotic solvents. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often excellent choices for achieving high concentrations.[3][4] For many common reactions, such as condensations or cross-couplings, solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or 1,4-Dioxane are also highly effective and often preferred due to their lower boiling points, which simplifies product workup.[5][6]

Q3: Can I heat the mixture to improve the solubility of the aldehyde?

A3: Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility.[5] The compound has a melting point of 113°C and a boiling point of 318.2°C, indicating good thermal stability for most synthetic applications.[1] However, it is crucial to monitor for any potential degradation or side reactions, especially if your reaction mixture contains other sensitive reagents. We recommend heating incrementally, for example, to 40-60°C, and observing the effect.

Q4: My compound dissolved initially but then precipitated out of the solution. What happened?

A4: This phenomenon, known as "crashing out," is common and can be attributed to several factors:

  • Supersaturation: The compound may have initially formed a supersaturated solution, especially if warmed to dissolve and then cooled.

  • Change in Solvent Polarity: The addition of a less polar co-reactant or reagent can lower the overall polarity of the reaction medium, causing the aldehyde to precipitate.

  • Reaction Consumption: As the aldehyde is consumed in the reaction, the equilibrium may shift, but if the product is significantly less soluble than the starting material, it can precipitate, sometimes co-precipitating the starting material.

To resolve this, consider using a more effective solubilizing solvent or a co-solvent system from the outset.

In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to tackling complex solubility issues.

Q5: I am running a Knoevenagel condensation, and my this compound has poor solubility in my chosen solvent (e.g., Ethanol). What are my options?

A5: While ethanol can work, its protic nature may not be optimal for solubilizing this specific substrate. Studies on Knoevenagel condensations often show that polar aprotic solvents are superior.[7]

  • Scientific Rationale: Aprotic solvents like DMF or ACN can effectively solvate the aldehyde without forming strong hydrogen bonds that might hinder the reaction at the carbonyl group. DMF, in particular, is often cited as an excellent solvent for these types of reactions, leading to higher conversions and selectivity.[7]

  • Recommended Actions:

    • Switch Solvents: Consider switching to DMF, ACN, or THF.[6]

    • Use a Co-Solvent: If the reaction requires a protic component, try a co-solvent system. For example, a mixture of Toluene/EtOH or THF/EtOH might provide the right balance of solubility and reactivity.

    • Increase Temperature: Refluxing in ethanol may be sufficient to achieve dissolution and drive the reaction forward.

Q6: My subsequent reagent is only soluble in a non-polar solvent like Toluene, but the aldehyde is not. How can I run this reaction?

A6: This is a classic challenge in synthesis. The key is to find a solvent system that can accommodate both components or to use techniques that bridge the phase gap.

  • Scientific Rationale: A single solvent may not be adequate. A co-solvent system creates a medium with an intermediate polarity, capable of dissolving both polar and non-polar species.

  • Recommended Actions:

    • Co-Solvent System: The most robust solution is often a co-solvent system. A mixture of THF and Toluene is a common and effective choice. THF is miscible with toluene and is a good initial solvent for the aldehyde.

    • High-Polarity Additive: Use Toluene as the bulk solvent, but add a small amount (5-10% v/v) of a high-polarity solvent like DMF or N-Methyl-2-pyrrolidone (NMP) to dissolve the aldehyde first.

    • Slow Addition: Dissolve the aldehyde in a minimum amount of a suitable polar solvent (e.g., THF) and add this solution slowly to the heated reaction mixture containing the non-polar reagent in Toluene. This keeps the instantaneous concentration of the aldehyde low, preventing precipitation.

Below is a decision-making workflow to guide your troubleshooting process.

Caption: Troubleshooting workflow for solubility issues.

The interplay of factors governing solubility is summarized in the diagram below. Success often lies in adjusting one or more of these interconnected variables.

SolubilityFactors Solubility Successful Dissolution Solute Solute Properties (Polarity, H-bonding) Solute->Solubility Solvent Solvent Choice (Polarity, Aprotic/Protic) Solvent->Solubility Temp Temperature (Kinetic Energy) Temp->Solubility Additives Co-solvents (Modify Bulk Properties) Additives->Solubility

Caption: Key factors influencing reagent solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a reliable method for determining the optimal solvent for this compound in a small-scale, systematic manner.

Materials:

  • This compound

  • Selection of candidate solvents (see Table 1 below)

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stir bar and stir plate

  • Balance capable of measuring to 0.1 mg

Procedure:

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 5.0 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial. This corresponds to a concentration of 50 mg/mL.

  • Initial Observation (Room Temp): Cap the vial and stir vigorously at room temperature for 5 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.1 mL of the solvent (total volume 0.2 mL, concentration 25 mg/mL). Stir for 5 minutes and record observations. Continue this process until the solid dissolves or a maximum practical volume (e.g., 1.0 mL, concentration 5 mg/mL) is reached.

  • Heating Test: For samples that did not dissolve at room temperature, gently warm the vial on a hot plate to 50°C. Stir for 5 minutes and note any changes in solubility.

  • Cooling Test: If a sample dissolved upon heating, allow it to cool back to room temperature. Observe if the material remains in solution or precipitates. This tests the solution's stability.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

  • Analysis: Compare the results to identify the solvent that dissolves the compound at the highest concentration with minimal heating and maintains stability upon cooling.

Data Summary

Table 1: Qualitative Solubility of this compound

The following table summarizes the expected solubility based on the physicochemical properties of the aldehyde and general solvent characteristics. This data should be confirmed experimentally using the protocol above.

SolventTypeDielectric Constant (ε)Expected Solubility (at 25°C)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic36.7HighExcellent starting point. High boiling point requires vacuum for removal.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7HighStrong solubilizer, but can be difficult to remove and may interfere with some reactions.[3][4]
Acetonitrile (ACN)Polar Aprotic37.5Moderate to HighGood general-purpose solvent, easier to remove than DMF/DMSO.[6]
Tetrahydrofuran (THF)Polar Aprotic7.6ModerateWidely used, good for reactions sensitive to more polar solvents.[5]
Ethyl Acetate (EtOAc)Moderately Polar6.0Low to ModerateOften used in workup/chromatography; may require heating for dissolution.[8]
Dichloromethane (DCM)Halogenated9.1Low to ModerateMay require co-solvents or heating.
Ethanol (EtOH)Polar Protic24.5LowProtic nature may lead to lower solubility compared to aprotic equivalents.[6]
TolueneNon-Polar2.4Very Low / InsolubleGenerally unsuitable as a primary solvent.
HexanesNon-Polar1.9InsolubleUseful as an anti-solvent for precipitation/crystallization.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for cross-coupling reactions involving 2-Chloropyrimidine-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols to navigate the complexities of this specific substrate. Our goal is to empower you to overcome common experimental hurdles and achieve efficient, reproducible results.

Introduction: Understanding the Substrate's Challenges

This compound is a valuable building block in medicinal chemistry, but its structure presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, which is beneficial.[1] However, two key structural features can complicate catalyst selection and reaction optimization:

  • The Pyrimidine Nitrogens: The lone pairs on the ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] This sequestration of the active catalyst is a primary cause of low reaction yields.

  • The Aldehyde Functionality: The carbaldehyde group is sensitive to certain reaction conditions and can participate in side reactions. It can also potentially coordinate to the metal center, further complicating the catalytic cycle.

This guide provides a systematic approach to selecting the right catalyst system to mitigate these challenges and successfully synthesize your target molecules.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during cross-coupling reactions with this compound.

Issue 1: My reaction shows low to no conversion of the starting material.

This is the most frequent challenge and can stem from several factors related to catalyst activity and stability.

Initial Diagnostic Workflow

start Low / No Conversion q1 Is your catalyst system appropriate for aryl chlorides? start->q1 q2 Are your reagents high-purity and handled correctly? q1->q2 Yes sol1 Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or an NHC ligand. q1->sol1 No q3 Are reaction conditions (base, solvent, temp) optimized? q2->q3 Yes sol2 Use fresh, high-purity boronic acid/coupling partner. Ensure base is dry and solvent is degassed. q2->sol2 No q4 Is the reaction under a strictly inert atmosphere? q3->q4 Yes sol3 Screen stronger bases (K₃PO₄, Cs₂CO₃). Screen solvents (Dioxane, Toluene, THF). Perform a temperature screen (80-110 °C). q3->sol3 No sol4 Improve solvent degassing procedure. Ensure multiple evacuate/backfill cycles. q4->sol4 No A 1. Add Solids (Substrate, Boronic Acid, Base, Catalyst, Ligand) to oven-dried flask. B 2. Inert Atmosphere Evacuate and backfill with Argon (3x). A->B C 3. Add Solvent Add degassed 1,4-dioxane via syringe. B->C D 4. Heat & Stir Heat to 100 °C with vigorous stirring. C->D E 5. Monitor Track progress by LC-MS or TLC. D->E F 6. Workup Cool, dilute with EtOAc, wash with water/brine. E->F G 7. Purify Dry, concentrate, and purify by chromatography. F->G

References

Technical Support Center: Troubleshooting Unexpected SNAr Reactions on Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the pyrimidine scaffold in their synthetic endeavors. Pyrimidines are a cornerstone in drug discovery, but their functionalization via SNAr can sometimes lead to unexpected and confounding results.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-tested insights into why these unexpected products form and how to control your reaction outcomes. We will explore issues from regioselectivity to solvent-related side reactions in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles governing SNAr reactions on the pyrimidine core.

Q1: Why does SNAr on 2,4-dichloropyrimidine typically favor substitution at the C4 position?

A1: The regioselectivity is primarily an outcome of fundamental electronic principles. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack.[4] The two ring nitrogens act as powerful electron-withdrawing groups, activating the C2, C4, and C6 positions to nucleophilic attack.

The preference for C4 over C2 in a standard 2,4-dichloropyrimidine system is explained by Frontier Molecular Orbital (FMO) theory.[5] The Lowest Unoccupied Molecular Orbital (LUMO), which accepts the nucleophile's electrons, has a larger coefficient (lobe) at the C4 and C6 positions compared to C2.[1][5][6] This makes C4 the more electrophilic and kinetically favored site for nucleophilic attack. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms.[7][8]

G cluster_main SNAr on 2,4-Dichloropyrimidine start 2,4-Dichloropyrimidine + Nucleophile (Nu⁻) c4_attack Attack at C4 (Kinetically Favored) start->c4_attack Larger LUMO coefficient at C4 c2_attack Attack at C2 (Kinetically Disfavored) start->c2_attack Smaller LUMO coefficient at C2 meisenheimer_c4 Meisenheimer Complex (Charge delocalized to N1) c4_attack->meisenheimer_c4 meisenheimer_c2 Meisenheimer Complex (Charge delocalized to N1 & N3) c2_attack->meisenheimer_c2 product_c4 C4-Substituted Product (Major) meisenheimer_c4->product_c4 - Cl⁻ product_c2 C2-Substituted Product (Minor) meisenheimer_c2->product_c2 - Cl⁻

Caption: General mechanism and regioselectivity in SNAr reactions.

Q2: What are the most common types of unexpected products in these reactions?

A2: Beyond the expected product, researchers frequently encounter three main classes of unexpected outcomes:

  • Incorrect Regioisomers: Formation of the C2-substituted product when the C4 was expected, or a mixture of both.[1][2]

  • Disubstitution Products: The nucleophile substitutes both chlorine atoms when only monosubstitution was intended.

  • Solvent Adducts: The solvent (e.g., an alcohol) or a base additive (e.g., triethylamine) incorporates into the product.[9]

  • Products from Ring-Substituent Reactivity: Side reactions involving other functional groups on the pyrimidine ring, such as aldehyde condensations.[9]

Q3: How significantly do other substituents on the pyrimidine ring affect the reaction?

A3: The electronic and steric nature of other ring substituents has a profound and often predictable impact on SNAr outcomes.[1][10]

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical C4 selectivity, making C2 the preferred site of attack.[2][6] These groups alter the distribution of the LUMO, increasing its coefficient at the C2 position.[1][2]

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO2, -CN) at the C5 position strongly activates the C4 position for substitution, often leading to very clean C4-selective reactions.[11]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially leading to a mixture of C4 and C2 products or favoring C2 substitution.[1]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental challenges.

Problem 1: My reaction on a 2,4-dichloropyrimidine gave the C2-substituted isomer instead of the expected C4 product.

This is a classic issue of inverted regioselectivity, almost always tied to the electronic influence of other substituents on the ring.

Causality Analysis: As mentioned in the FAQ, an electron-donating group (EDG) at the C6 position is the most common cause for this reversal.[2][6] The EDG electronically enriches the ring, altering the LUMO distribution to favor C2. In some specific cases, the nature of the nucleophile itself can direct the selectivity. For instance, with a 2-MeSO2-4-chloropyrimidine, amine nucleophiles attack C4, while alkoxides selectively attack C2, a phenomenon attributed to hydrogen bonding between the alkoxide and the acidic protons of the methyl sulfone group, which directs the nucleophile to the C2 position.[10]

Troubleshooting Steps:

  • Analyze Your Substrate: Check for EDGs at the C6 position (-OR, -NR2) or potent directing groups elsewhere on the ring. Quantum mechanics (QM) calculations can be highly predictive for these systems if you have access to computational resources.[1][10]

  • Verify Product Structure: Confirm the structure of your product unequivocally using 2D NMR techniques (NOESY/ROESY, HMBC). For example, the original researchers of a C2-selective reaction confirmed the structure by observing two distinct doublets in the 1H NMR spectrum after hydrogenating the remaining chlorine.[2]

  • Consider Nucleophile-Substrate Interactions: If your substrate has a group capable of hydrogen bonding (e.g., -SO2Me, -CONH2), be aware that certain nucleophiles like alkoxides may exhibit altered selectivity due to non-covalent interactions.[10]

Substituent at C6 on 2,4-Dichloropyrimidine Primary Site of Nucleophilic Attack Reason
-H (None)C4Standard LUMO distribution favors C4.[6]
-OCH3 (EDG)C2EDG alters LUMO, making C2 more electrophilic.[1][2]
-NHCH3 (EDG)C2Strong EDG significantly alters LUMO distribution.[1][2]
Substituent at C5 on 2,4-Dichloropyrimidine Primary Site of Nucleophilic Attack Reason
-NO2 (EWG)C4EWG strongly activates the adjacent C4 position.[11]
-CF3 (EWG)C4EWG enhances the electrophilicity of the C4 position.

Problem 2: My reaction is producing a significant amount of the disubstituted product.

This indicates that the rate of the second substitution is competitive with the first, or that the reaction conditions are too harsh.

Causality Analysis: The monosubstituted product is itself an electron-deficient pyrimidine and can undergo a second SNAr reaction. If the first nucleophile added is an activating group (less common) or if the reaction is run for too long, at too high a temperature, or in a highly polar aprotic solvent, disubstitution becomes prevalent.[12]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Adding the nucleophile slowly to the solution of the pyrimidine can help maintain a low instantaneous concentration, favoring monosubstitution.

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even room temperature before resorting to heat.

  • Change Solvents: Highly polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions dramatically and may promote over-reaction.[12] Consider switching to a less polar solvent like THF, 2-MeTHF, or even toluene.[12] In some cases, using water as a solvent can provide excellent results and is an environmentally friendly option.[13]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of starting material and the appearance of the mono- and di-substituted products. Stop the reaction as soon as the starting material is consumed or when the ratio of mono- to di-substituted product is optimal.

Problem 3: I've isolated a product where my leaving group was replaced by a fragment from my alcohol solvent (e.g., -OEt or -OMe).

This is a classic case of solvolysis, where the solvent acts as a competing nucleophile.

Causality Analysis: Alcohols can be effective nucleophiles for activated pyrimidines, especially in the presence of a base which generates the corresponding alkoxide in situ.[9] If your primary nucleophile is weak or sterically hindered, the smaller, more abundant solvent molecules can react preferentially. This was observed in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where ethanol acted as a nucleophile.[9]

Troubleshooting Steps:

  • Switch to an Aprotic Solvent: The most effective solution is to change the solvent to one that cannot act as a nucleophile.

  • Pre-form the Nucleophile: If using an alcohol solvent is unavoidable, consider pre-forming your desired nucleophile. For example, if you are performing an amination, ensure the amine is a stronger nucleophile than the solvent under the reaction conditions.

  • Modify the Base: If you are using a strong base like NaH or an alkoxide in an alcohol solvent, you are actively promoting solvolysis. Switch to a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Solvent Type Examples Suitability for SNAr Potential Issues
Polar Aprotic DMF, DMSO, NMPExcellent, accelerates reactionCan promote over-reaction; difficult to remove.[14]
Ethers THF, 2-MeTHF, DioxaneGood general choiceGenerally less reactive than polar aprotics.
Alcohols EtOH, MeOH, iPrOHUse with cautionCan act as nucleophiles (solvolysis).[9][12]
Aromatic Toluene, XyleneSuitable for higher tempsLower polarity may slow reaction.
Aqueous Water"Green" optionOnly suitable for water-soluble reagents; often used with a base like KF.[13]

Section 3: Diagnostic & Experimental Protocols

Protocol A: General Procedure for a Controlled Monosubstitution SNAr

This protocol is designed to minimize common side reactions like disubstitution and solvolysis.

  • Setup: To a flame-dried flask under an inert atmosphere (N2 or Argon), add the substituted dichloropyrimidine (1.0 equiv.) and a suitable anhydrous aprotic solvent (e.g., THF, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and improve selectivity.

  • Nucleophile Addition: In a separate flask, dissolve the nucleophile (1.1 equiv.) and a non-nucleophilic base like DIPEA (1.2 equiv.) in the same anhydrous solvent.

  • Slow Addition: Add the nucleophile solution dropwise to the cooled pyrimidine solution over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress every 1-2 hours by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: A decision-making workflow for troubleshooting SNAr reactions.

References

Technical Support Center: Ensuring the Stability of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile building block. Our goal is to provide you with the technical insights and practical solutions needed to maintain the integrity of your material, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction: Understanding the Instability of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. However, its chemical structure, featuring both a reactive aldehyde and an electron-deficient chloropyrimidine ring, makes it susceptible to degradation over time. The primary pathways of degradation include oxidation of the aldehyde group to a carboxylic acid and hydrolysis of the 2-chloro substituent. These degradation processes can be accelerated by improper storage conditions, such as exposure to moisture, oxygen, and light.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you mitigate these stability issues and ensure the long-term purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1][2][3]

Q2: I've noticed a change in the color of my this compound from white/off-white to yellow/brown. What could be the cause?

A2: A color change is often an indicator of degradation. This can be due to the formation of oxidized or hydrolyzed byproducts, or potentially polymerization of the aldehyde. It is recommended to assess the purity of the material before use if a significant color change is observed.

Q3: My reaction yield using this compound is lower than expected. Could the stability of the starting material be the issue?

A3: Yes, the use of degraded this compound can significantly impact reaction yields. The primary degradation products, 2-chloropyrimidine-5-carboxylic acid and 2-hydroxypyrimidine-5-carbaldehyde, will not participate in reactions targeting the aldehyde or chloro functionalities in the same manner as the parent compound. It is advisable to verify the purity of your starting material if you experience consistently low yields.

Q4: What are the main degradation products I should be aware of?

A4: The two primary degradation products are:

  • 2-Chloropyrimidine-5-carboxylic acid: Formed through the oxidation of the aldehyde group. This is a common degradation pathway for many aromatic aldehydes.

  • 2-Hydroxypyrimidine-5-carbaldehyde: Results from the hydrolysis of the 2-chloro group. The electron-deficient nature of the pyrimidine ring makes the chloro substituent susceptible to nucleophilic substitution by water.[4][5][6][7][8]

Q5: Can I use stabilizers to prolong the shelf-life of this compound?

A5: While the addition of stabilizers is a common practice for some aldehydes, it is not a routine recommendation for solid this compound. The most effective approach is to adhere strictly to the recommended storage conditions. If you are preparing a solution of the compound for extended storage, the choice of solvent and the potential addition of a stabilizer would need to be carefully evaluated for compatibility with your downstream application.

Troubleshooting Guides

Guide 1: Assessing the Purity of this compound

If you suspect that your sample of this compound has degraded, it is essential to determine its purity. The following are recommended analytical methods for this purpose.

Quantitative NMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[9][10][11]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The chosen standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[12][13] Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons. A D1 of 30 seconds is generally a good starting point.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from both the analyte and the internal standard. For this compound, the aldehyde proton (around 10.1 ppm) and the pyrimidine protons (around 9.1 ppm) can be used.[14]

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Data Presentation:

ParameterAnalyte (this compound)Internal Standard (e.g., Maleic Acid)
Weight (mg) User-definedUser-defined
Molecular Weight ( g/mol ) 142.54116.07
¹H NMR Signal (ppm) ~10.1 (CHO) or ~9.1 (pyrimidine H)~6.3 (alkene H)
Number of Protons (N) 1 or 22
Integral (I) MeasuredMeasured
Purity of Standard (%) N/A>99%

HPLC with UV detection is a widely used method for assessing the purity of organic compounds and can be employed to separate this compound from its potential degradation products.[15]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (A starting point for method development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Expected Elution Order:

Based on polarity, the expected elution order would be:

  • 2-Chloropyrimidine-5-carboxylic acid (most polar)

  • 2-Hydroxypyrimidine-5-carbaldehyde

  • This compound (least polar)

Guide 2: Decision-Making Workflow for Suspected Degradation

The following workflow can guide your decision-making process when you suspect degradation of your this compound.

degradation_workflow start Start: Suspected Degradation of This compound visual_inspection Visual Inspection: - Color change? - Clumping? start->visual_inspection purity_analysis Perform Purity Analysis (qNMR or HPLC) visual_inspection->purity_analysis Abnormalities observed use_material Proceed with Experiment visual_inspection->use_material No abnormalities purity_spec Purity > 95%? purity_analysis->purity_spec purity_spec->use_material Yes consider_purification Consider Purification (e.g., Recrystallization) purity_spec->consider_purification No re_analyze Re-analyze Purity consider_purification->re_analyze purity_ok Purity Acceptable? re_analyze->purity_ok purity_ok->use_material Yes discard Discard Material and Procure New Stock purity_ok->discard No review_storage Review and Optimize Storage Conditions discard->review_storage

Caption: Decision workflow for handling suspected degradation.

Understanding Degradation Pathways

A deeper understanding of the chemical degradation pathways can aid in preventing them.

Oxidation of the Aldehyde Group

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

Hydrolysis of the 2-Chloro Group

The pyrimidine ring is an electron-withdrawing system, which makes the carbon atom at the 2-position electron-deficient and thus susceptible to nucleophilic attack. Water, acting as a nucleophile, can displace the chloride ion in a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6][7][8] This process is often accelerated by heat and non-neutral pH conditions.

degradation_pathways reactant This compound oxidation_product 2-Chloropyrimidine-5-carboxylic acid reactant->oxidation_product Oxidation (O₂, light) hydrolysis_product 2-Hydroxypyrimidine-5-carbaldehyde reactant->hydrolysis_product Hydrolysis (H₂O, heat)

Caption: Primary degradation pathways.

References

Scale-up considerations for the synthesis of 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloropyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate.[1][2] As a versatile building block, its efficient and scalable synthesis is paramount for numerous drug discovery and development programs.[3] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of its synthesis, with a particular focus on scale-up considerations.

I. Overview of Synthetic Strategies

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, required scale, and desired purity profile. The most prevalent strategies involve the formylation of a pre-existing 2-chloropyrimidine core or the transformation of a C5-substituted precursor.

cluster_0 Primary Synthetic Pathways SM1 2-Chloropyrimidine P This compound SM1->P Vilsmeier-Haack Formylation (DMF, POCl₃) SM2 2-Chloro-5-vinylpyrimidine SM2->P Oxidative Cleavage (OsO₄, NaIO₄) SM3 2-Chloropyrimidine-5-carboxylic Acid/Ester SM3->P Reduction then Oxidation (e.g., DIBAL-H then DMP) problem_node problem_node cause_node cause_node solution_node solution_node Problem Problem: Low or No Product Formation Cause1 Cause A: Inactive Vilsmeier Reagent Problem->Cause1 Cause2 Cause B: Low Substrate Reactivity Problem->Cause2 Cause3 Cause C: Sub-optimal Temperature Problem->Cause3 Solution1 Solution: - Use fresh, anhydrous DMF. - Use fresh, high-purity POCl₃. - Ensure moisture-free conditions. Cause1->Solution1 Solution2 Solution: - Increase reaction temperature gradually. - Increase reaction time. - Consider alternative formylation methods if substrate is too deactivated. Cause2->Solution2 Solution3 Solution: - Screen temperatures (e.g., 0°C to 80°C). - Monitor reaction by TLC/HPLC to find optimal point. Cause3->Solution3

References

Validation & Comparative

A Senior Application Scientist's Guide to Halopyrimidine Reactivity: 2-Chloro- vs. 2-Bromo-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision point that dictates synthetic strategy, efficiency, and cost. The 2-halopyrimidine-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for constructing complex molecular architectures. However, a frequent question arises in our labs: which halogen offers the best reactivity—chlorine or bromine?

This guide provides an in-depth, evidence-based comparison of the reactivity of 2-chloropyrimidine-5-carbaldehyde and 2-bromopyrimidine-5-carbaldehyde. Moving beyond simple generalizations, we will dissect the mechanistic underpinnings that govern their behavior in key synthetic transformations and provide field-proven protocols to support your experimental design.

The Fundamental Dichotomy: Electronic vs. Bond Strength Effects

The reactivity of the C2-halogen bond on the pyrimidine ring is governed by a trade-off between two primary factors:

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This makes the C2 carbon atom in the chloro-derivative more electron-deficient (more electrophilic) than in the bromo-derivative. This effect is paramount in reactions where nucleophilic attack on the C2 carbon is the rate-determining step.

  • Carbon-Halogen (C-X) Bond Strength: The C-Br bond is significantly weaker than the C-Cl bond.[1][2] For instance, the average bond energy for a C-Cl bond is approximately 330 kJ/mol, whereas for a C-Br bond, it is around 275 kJ/mol.[1] This factor is dominant in reactions where the cleavage of the C-X bond, such as in the oxidative addition step of cross-coupling reactions, is rate-limiting.

This fundamental difference dictates that the "more reactive" substrate is entirely context-dependent on the chosen reaction class.

Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient heteroaromatics like pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy Meisenheimer intermediate.[3]

The rate-determining step is typically the initial attack of the nucleophile to form this stabilized anionic intermediate. The more electrophilic the carbon center, the faster the attack. Here, the higher electronegativity of chlorine makes this compound the more reactive substrate. The C-X bond cleavage occurs in the second, faster step, so the weaker C-Br bond does not offer a kinetic advantage.[3]

SNAr_Comparison

Comparative Performance in SNAr
FeatureThis compound2-Bromopyrimidine-5-carbaldehydeRationale
Relative Reactivity HigherLowerThe C2 carbon is more electrophilic due to chlorine's higher electronegativity, accelerating the rate-determining nucleophilic attack.[3]
Typical Conditions Reacts under milder conditions (e.g., lower temperatures, shorter times).May require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.Higher intrinsic reactivity allows for less energy input.
Nucleophile Scope Reacts with a broad range of nucleophiles (amines, alkoxides, thiols).[4][5]Effective with strong nucleophiles, but may show lower conversion with weaker ones under similar conditions.Lower activation energy barrier for the chloro-compound.
Experimental Protocol: SNAr Amination (Representative)

This protocol is adapted from procedures for SNAr reactions on halopyrimidines.[6][7]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-halopyrimidine-5-carbaldehyde (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or EtOH, 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Reaction: Stir the mixture at the desired temperature. For the 2-chloro derivative, start with 80 °C. For the 2-bromo derivative, a higher temperature of 100-120 °C may be necessary for efficient conversion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x volume of aqueous).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Bromo Supremacy

In contrast to SNAr, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira coupling show a clear preference for the bromo-substituted substrate. The generally accepted reactivity trend for halogens in these transformations is I > Br > Cl >> F.[3][8]

The rate-limiting step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8][9] This step is significantly more facile for the weaker, more polarizable C-Br bond compared to the stronger C-Cl bond. Consequently, 2-bromopyrimidine-5-carbaldehyde is the superior substrate, often reacting under milder conditions with lower catalyst loadings.

Suzuki_Cycle

Comparative Performance in Suzuki-Miyaura Coupling
FeatureThis compound2-Bromopyrimidine-5-carbaldehydeRationale
Relative Reactivity LowerHigherThe weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the stronger C-Cl bond.[8]
Catalyst System Often requires specialized, highly active phosphine ligands (e.g., P(t-Bu)₃) and higher catalyst loadings (2-5 mol%).[10]Reacts well with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) at lower loadings (0.5-2 mol%).The higher energy barrier for C-Cl bond cleavage necessitates a more active catalytic system.
Reaction Conditions Typically requires higher temperatures (e.g., >100 °C) and longer reaction times.Often proceeds efficiently at lower temperatures (e.g., 80-90 °C).[9]Lower activation energy for the rate-limiting step.
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow

Experimental Protocol: Sonogashira Coupling (Representative)

The principles of C-X bond reactivity apply equally to Sonogashira coupling. The bromo-derivative is again the more reactive partner. This protocol is based on general procedures for Sonogashira coupling of halo-aromatics.[11][12][13]

  • Reaction Setup: To a Schlenk flask, add the 2-halopyrimidine-5-carbaldehyde (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add Reagents: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., TEA or DIPEA, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The 2-bromo derivative will typically react faster and at lower temperatures than the 2-chloro derivative.

  • Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and perform a standard aqueous work-up.

  • Purification: Purify the crude product by silica gel chromatography.

Reactivity of the Aldehyde Moiety: A Point of Convergence

The aldehyde functional group at the C5 position is electronically insulated from the C2 halogen by the pyrimidine ring. While both halogens exert an electron-withdrawing effect on the ring system, the difference in their influence on the aldehyde's reactivity (e.g., in Wittig olefinations, reductive aminations, or oxidations) is generally considered negligible. The reactivity is dominated by the inherent properties of a heteroaromatic aldehyde.

Experimental Protocol: Wittig Olefination (General)

This protocol is applicable to both 2-chloro- and 2-bromopyrimidine-5-carbaldehyde with an expectation of similar performance. It is based on standard Wittig procedures.[14][15][16]

  • Ylide Generation (if not using a stable ylide): Suspend the desired phosphonium salt (1.1 equiv.) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C or -78 °C depending on the base. Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 equiv.) dropwise and stir for 30-60 minutes to form the colored ylide.

  • Aldehyde Addition: Dissolve the 2-halopyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromopyrimidine-5-carbaldehyde is not a matter of absolute reactivity but of strategic synthetic planning.

  • Choose this compound for SNAr reactions. Its higher electrophilicity at the C2 position allows for milder reaction conditions, shorter reaction times, and potentially higher yields when reacting with a wide range of nucleophiles.

  • Choose 2-Bromopyrimidine-5-carbaldehyde for Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Sonogashira, etc.). The weaker C-Br bond is a decisive advantage, enabling faster oxidative addition and allowing the use of standard catalysts and milder conditions. While the chloro-analogue can be used, it often requires more specialized and expensive ligand/catalyst systems and more forcing conditions.

By understanding the mechanistic principles that govern these reactivity trends, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and robustness.

References

The Synthon of Choice: Unlocking Efficiency and Versatility with 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of countless approved drugs and clinical candidates.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in critical biological interactions and its synthetic tractability.[1][3] However, the efficiency of a drug discovery program often hinges on the selection of the optimal building blocks. Among the vast arsenal of pyrimidine synthons, 2-Chloropyrimidine-5-carbaldehyde has emerged as a uniquely powerful and versatile reagent, offering significant advantages in the construction of complex molecular architectures.[4][5]

This guide provides an in-depth, data-supported comparison of this compound against other common pyrimidine synthons. We will explore the chemical principles behind its superior performance, present detailed experimental protocols, and offer a clear rationale for its adoption in demanding synthetic campaigns.

The Strategic Advantage: Orthogonal Reactivity

The primary advantage of this compound lies in the distinct and controllable reactivity of its two functional groups. The chlorine atom at the C2 position and the aldehyde (formyl) group at the C5 position are "orthogonal," meaning one can be manipulated chemically without affecting the other. This allows for a programmed and highly selective approach to molecular elaboration.

  • The 2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the displacement of the chloride ion by a wide array of nucleophiles (amines, alcohols, thiols), enabling the facile introduction of diverse side chains.[6]

  • The 5-Carbaldehyde Group: The aldehyde is a versatile functional handle for a multitude of classic organic transformations. It can be readily converted into other functionalities through reactions such as reductive amination, Wittig olefination, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.[7]

This inherent orthogonality minimizes the need for complex protecting group strategies, which often add steps, reduce overall yield, and complicate purification.

Performance in Practice: A Comparative Data Analysis

To quantify the advantages of this synthon, consider the synthesis of a 2-(arylamino)-5-(hydroxymethyl)pyrimidine, a common structural motif in kinase inhibitors. The following table compares a synthetic route starting from this compound with routes using alternative, more traditional synthons.

Table 1: Comparative Synthesis of a 2-(Arylamino)-5-(hydroxymethyl)pyrimidine

SynthonRoute DescriptionTypical Overall YieldKey Disadvantages
This compound 1. SNAr with arylamine. 2. Selective reduction of the aldehyde.80-90%Higher initial cost of the starting material.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde1. Selective SNAr at C4. 2. Reduction of aldehyde. 3. Dechlorination at C6.40-60%Potential for regioselectivity issues during substitution; additional dechlorination step required.[6][8]
2-Aminopyrimidine1. Protection of C2-amine. 2. Directed lithiation/formylation at C5. 3. Reduction of aldehyde. 4. Deprotection.20-30%Multi-step, low-yielding sequence; requires protecting groups and cryogenic conditions.
β-Chlorovinyl Aldehydes + GuanidineCyclocondensation to form the pyrimidine ring.VariableRequires synthesis of the specific β-chlorovinyl aldehyde precursor; substrate scope can be limited.[9]

The data clearly illustrates that the direct, two-step route from this compound is significantly more efficient, offering a higher overall yield by avoiding unnecessary steps and the challenges of regiocontrol and protecting group chemistry.

Experimental Protocol: A Representative Two-Step Synthesis

This protocol details the synthesis of a model compound, demonstrating the practical application of this compound's orthogonal reactivity.

G cluster_0 Step 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) cluster_1 Step 2: Selective Aldehyde Reduction A This compound + Aniline Derivative B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Toluene, 100 °C A->B Reaction Conditions C Intermediate Product: 2-(Arylamino)pyrimidine-5-carbaldehyde B->C Yield >90% D Intermediate Product (from Step 1) E Sodium Borohydride (NaBH₄) Methanol, 0 °C to rt D->E Reaction Conditions F Final Product: 2-(Arylamino)-5-(hydroxymethyl)pyrimidine E->F Yield >95%

Caption: Workflow for a two-step functionalization.

Step 1: Buchwald-Hartwig Amination of the C2 Position
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired aniline (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 2-(arylamino)pyrimidine-5-carbaldehyde.

  • Expert Rationale: The Buchwald-Hartwig amination is a robust method for C-N bond formation. The choice of a bulky, electron-rich ligand like Xantphos is critical to facilitate the reductive elimination step of the catalytic cycle, ensuring a high yield. Cesium carbonate is an effective base that is generally well-tolerated by a wide range of functional groups.

Step 2: Selective Reduction of the C5-Carbaldehyde
  • Setup: Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Purification: Concentrate the mixture in vacuo to remove the methanol. Extract the resulting aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the final product, which is often pure enough for subsequent steps without further chromatography.

  • Expert Rationale: Sodium borohydride is a mild and chemoselective reducing agent. It readily reduces the aldehyde to a primary alcohol while leaving the aromatic pyrimidine ring and the arylamino substituent intact. Performing the reaction at a low initial temperature helps to control the exotherm and prevent potential side reactions.

A Comparative Look at Alternative Synthons

While this compound is highly effective, other synthons have their applications, often accompanied by specific challenges.

G cluster_0 This compound cluster_1 2,4-Dichloropyrimidines cluster_2 2-Aminopyrimidines center Choice of Pyrimidine Synthon A Pros: + Orthogonal Reactivity + High Selectivity + Efficient Workflows center->A C Pros: + Two Handles for SₙAr center->C E Pros: + Inexpensive + Readily Available center->E B Cons: - Higher Initial Cost D Cons: - Regioselectivity is a  major challenge - Often yields mixtures F Cons: - Requires protecting groups - Less direct functionalization

Caption: A comparison of common pyrimidine synthons.

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: While offering multiple reactive sites, achieving selective monosubstitution can be difficult. Reaction conditions must be carefully controlled to avoid mixtures of products, and solvolysis can be an unexpected side reaction.[6][8]

  • 2-Aminopyrimidine Derivatives: These are often inexpensive starting materials. However, the amino group can interfere with subsequent reactions, necessitating protection and deprotection steps that lengthen the synthesis and lower the overall yield.[10][11]

  • 2,4,6-Trichloropyrimidine-5-carbaldehyde: This highly functionalized synthon is useful for building extremely complex molecules, but controlling the regioselective functionalization of its three chloro-substituents presents a significant synthetic challenge.

Conclusion

For research, discovery, and development programs where efficiency, selectivity, and speed are paramount, this compound stands out as a superior synthetic building block. Its inherent orthogonal reactivity streamlines synthetic routes, maximizes yields, and provides predictable outcomes. While other synthons have their niche applications, the strategic advantages offered by this compound make it an indispensable tool for the modern medicinal chemist, accelerating the journey from concept to candidate.

References

Comparing yields of Suzuki coupling with different pyrimidine-boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Suzuki Coupling Yields with Isomeric Pyrimidine-Boronic Acids

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecules.[1][2] The pyrimidine core, in particular, is a privileged scaffold found in a multitude of biologically active compounds, including antiviral and anticancer agents.[3][4][5] Pyrimidine-boronic acids are therefore critical building blocks for the efficient installation of this heterocycle.

However, not all pyrimidine-boronic acids are created equal. The yield and success of a Suzuki coupling are profoundly influenced by the position of the boronic acid group on the pyrimidine ring. This guide offers a comparative analysis of 2-, 4-, and 5-pyrimidine-boronic acids, synthesizing experimental data to provide insights into their relative reactivity, optimal conditions, and the chemical principles governing their performance.

The Decisive Factor: Positional Isomerism and Reactivity

The location of the boronic acid moiety on the pyrimidine ring is the single most significant predictor of its reactivity in Suzuki couplings.[3] This is due to the electronic and steric environment created by the ring's nitrogen atoms.

  • 5-Pyrimidinylboronic Acids: The High Performers Generally, 5-substituted isomers exhibit the best reactivity, participating in couplings with a wide range of aryl and heteroaryl halides to afford high yields.[3] The C-5 position is electronically favorable for the crucial transmetalation step in the catalytic cycle, being less influenced by the electron-withdrawing effects of the nitrogens compared to the other positions.[3] Studies on the synthesis of 5-pyrimidylboronic acid and its derivatives have demonstrated successful couplings with various heteroaryl halides.[6]

  • 4-Pyrimidinylboronic Acids: The Intermediate Case At the C-4 position, the boronic acid is adjacent to one nitrogen atom and para to the other. The strong electron-withdrawing nature of the diazine system can decrease the nucleophilicity of the boronic acid, making transmetalation more challenging.[3] However, successful couplings are frequently reported, often requiring more reactive coupling partners (e.g., aryl iodides over chlorides) or carefully optimized catalyst systems to achieve good to excellent yields.[3][4][7]

  • 2-Pyrimidinylboronic Acids: The Most Challenging Substrate The 2-pyrimidinyl isomer is notoriously difficult to couple effectively.[3] Its challenges are analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[3][8] Two primary issues arise:

    • Catalyst Inhibition: The lone pair of the adjacent nitrogen at the 1-position can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[3]

    • Protodeboronation: This isomer is highly susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source (like water), removing the boronic acid from the reaction.[3][8][9] Overcoming these hurdles often requires specialized reagents, such as more stable boronate esters, and highly active, sterically hindered ligands that can promote the desired catalytic cycle over deactivation pathways.[3][8]

Key Factors Influencing Reaction Yield

Beyond positional isomerism, several other factors must be optimized for a successful coupling.

  • Electronic Effects of Substituents: Electron-donating groups (e.g., methoxy) on the pyrimidine ring can increase the electron density of the carbon-boron bond, which may facilitate the transmetalation step.[3][10] Conversely, electron-withdrawing groups on the coupling partner (the aryl halide) generally increase its reactivity toward oxidative addition.[5]

  • Catalyst and Ligand Selection: The choice of the palladium source and, critically, the phosphine ligand is paramount. For challenging heteroaryl couplings, modern, electron-rich, and sterically bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald and Fu laboratories are often essential.[3][11] These ligands accelerate the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[3]

  • Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[1] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), with the optimal choice depending on the specific substrates and solvent.[3] Anhydrous conditions or carefully selected aqueous solvent mixtures (e.g., 1,4-dioxane/water, DMF) are typically employed.[3][4]

  • Boronic Acid Stability: The inherent instability and tendency of heteroaryl boronic acids to decompose is a major challenge.[9][12] To mitigate this, more robust boronic acid surrogates, such as neopentyl glycol or pinacol esters, can be used.[3] Alternatively, N-methyliminodiacetic acid (MIDA) boronates or diethanolamine complexes provide air- and water-stable crystalline solids that can be used directly in coupling reactions, releasing the boronic acid slowly under reaction conditions.[13]

Visualizing the Suzuki-Miyaura Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a standard experimental workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex re_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) re_complex->product aryl_halide R¹-X (Aryl/Heteroaryl Halide) aryl_halide->oa_complex boronic_acid R²-B(OR)₂ (Activated Boronic Acid) boronic_acid->tm_complex base Base base->boronic_acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Pyrimidine-Boronic Acid, Aryl Halide, Catalyst, Ligand, & Base purge 2. Seal Vessel & Purge with Inert Gas (Ar or N₂) reagents->purge solvent 3. Add Degassed Solvent purge->solvent irradiate 4. Heat in Microwave Reactor (e.g., 100-150 °C, 15-30 min) solvent->irradiate cool 5. Cool to Room Temperature irradiate->cool extract 6. Dilute with Organic Solvent, Wash with Water & Brine cool->extract dry 7. Dry Organic Layer & Concentrate extract->dry purify 8. Purify via Flash Chromatography dry->purify

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Comparative Yields: A Tabulated Overview

The following table summarizes representative examples from the literature. It is crucial to note that reaction conditions vary significantly between studies; therefore, the yields are not directly comparable but serve to illustrate successful strategies for different isomers.[3]

Pyrimidine Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventConditionsYield (%)Reference
5-Isomers
Pyrimidine-5-boronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95 °C56[6]
2-Methoxypyrimidine-5-boronic acid2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C, 15 min (MW)High (not specified)[10]
4-Isomers
Phenylboronic acid2-Chloro-4-(m-tolyl)pyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C, 15 min (MW)75[4]
Naphthalen-2-ylboronic acid2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C, 15 min (MW)87[4]
2-Isomers
Lithium triisopropyl 2-pyridylboronate*3,5-(CF₃)₂-bromobenzenePd₂(dba)₃ / Ligand 1**K₃PO₄1,4-Dioxane100 °C, 12h82[3][8]
Phenylboronic acid2,4,6-Trichloro-pyrimidinePd(OAc)₂ / PPh₃Na₂CO₃EtOH/H₂O/Benzene70 °CLow (selectivity issues)[14]

*Data for a 2-pyridylboronate is included as a close and well-documented analogue to demonstrate a successful strategy for challenging 2-substituted heteroaryl boronates, as specific high-yield examples for 2-pyrimidineboronic acid are scarce.[3][8] **Ligand 1 is a specialized phosphite or phosphine oxide ligand reported in the cited literature.[8]

Standard Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the coupling of pyrimidine-boronic acids. Optimization of catalyst, base, solvent, and temperature is often necessary for specific substrates.[3]

Materials:

  • Pyrimidine-boronic acid or ester (1.0 equiv)

  • Aryl or heteroaryl halide (1.0–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst like XPhos Pd G3) (0.5–5 mol%)

  • Ligand, if required (e.g., XPhos, SPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • Reaction Setup: To a clean, dry microwave reaction vessel, add the pyrimidine-boronic acid, aryl halide, palladium catalyst, ligand (if separate), and base.

  • Inert Atmosphere: Seal the vessel with a cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times. The exclusion of oxygen is critical to prevent oxidative degradation of the phosphine ligands and homocoupling of the boronic acid.[15]

  • Solvent Addition: Using a syringe, add the degassed solvent to the reaction vessel.

  • Reaction: Place the vessel in the microwave reactor. Heat the mixture to the desired temperature (typically 100–150 °C) for the specified time (usually 10–30 minutes).[3][4] Monitor the reaction's progress by TLC or LC-MS if possible.

  • Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine to remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

The choice of pyrimidine-boronic acid isomer has a profound impact on Suzuki-Miyaura coupling outcomes. While 5-pyrimidinylboronic acids are generally reliable and high-yielding, the 4- and especially the 2-isomers present significant challenges related to electronics and catalyst inhibition. Success with these more difficult substrates hinges on a rational approach to reaction optimization, employing highly active modern catalysts, stable boronic acid surrogates, and carefully selected reaction conditions. This guide provides the foundational knowledge for researchers to navigate these challenges, enabling the efficient synthesis of valuable pyrimidine-containing molecules for drug discovery and development.

References

Navigating the Labyrinth: A Cost-Performance Analysis of Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Pyrimidine Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrimidine ring is one such "privileged scaffold."[1][2] As an essential component of DNA and RNA (cytosine, thymine, and uracil), its inherent biocompatibility is unparalleled.[3][4] This fundamental role in life's blueprint has made pyrimidine derivatives a fertile ground for drug discovery, leading to a vast portfolio of FDA-approved drugs for a wide spectrum of diseases, including cancer, infections, and inflammatory conditions.[5][6]

The versatility of the pyrimidine core allows for extensive chemical modification, enabling chemists to fine-tune the physicochemical and pharmacological properties of a molecule to achieve desired therapeutic effects.[3][7] However, the journey from a promising chemical concept to a viable drug candidate is fraught with challenges, where early decisions can have cascading impacts on timelines, resources, and the ultimate success of a program. Among the most critical of these early decisions is the selection of the starting pyrimidine building block.

This guide provides an in-depth cost-performance analysis of common pyrimidine building blocks. We will move beyond a simple price-per-gram comparison to dissect the multifaceted nature of "cost" and "performance" in the context of a modern drug discovery program. For researchers, scientists, and drug development professionals, this analysis is intended to provide a strategic framework for making informed, data-driven decisions that balance economic realities with scientific objectives.

Deconstructing the Metrics: What Do We Mean by Cost and Performance?

The optimal building block is rarely the cheapest one. A holistic analysis requires a nuanced understanding of both cost and performance variables.

The True Cost of a Building Block
  • Acquisition Cost: The most straightforward metric, typically measured in USD per gram or mole. This cost is influenced by manufacturing complexity, scale, and purity.[8]

  • Synthetic Accessibility (SA): This refers to the ease or difficulty of synthesizing a molecule.[9] A commercially available but expensive building block may ultimately be more cost-effective than a cheaper alternative that requires a lengthy, low-yielding, or hazardous multi-step synthesis from basic precursors.[10]

  • Process & Safety Overheads: The use of hazardous reagents (e.g., thionyl chloride, cyanides), specialized equipment (e.g., for high-pressure hydrogenation or cryogenic reactions), and complex purifications adds significant, often hidden, costs to a project.[10]

The Dimensions of Performance
  • Chemical Reactivity & Versatility: Performance is dictated by how efficiently and selectively a building block participates in desired chemical transformations. This includes its reactivity in key bond-forming reactions (e.g., C-C and C-N couplings), the stability of intermediates, and the potential for site-selective functionalization.[11][12]

  • Physicochemical Properties (ADMET Profile): The inherent properties of a building block—and the substituents it carries—profoundly influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the final compound.[13] Key parameters include aqueous solubility, lipophilicity (LogP), and metabolic stability.[14]

  • Structure-Activity Relationship (SAR) Contribution: The ultimate measure of performance is the ability to generate biologically active compounds. The substitution patterns on the pyrimidine ring are critical for interaction with biological targets, and the choice of building block dictates the accessible chemical space for SAR exploration.[15][16]

Comparative Analysis: A Case Study in Halogenated Pyrimidines

To illustrate the principles of cost-performance analysis, we will compare a versatile, trifunctional building block, 5-Bromo-2-chloro-4-methoxypyrimidine , with several commercially available alternatives. These building blocks are frequently employed in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), which are workhorse reactions in medicinal chemistry.[3]

Data Presentation: Quantitative Comparison of Building Blocks

The following table summarizes the key cost and structural attributes of our selected building blocks. This data provides a foundational layer for our analysis.

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Cost per Mole (USD/mol)Key Reactive Sites
5-Bromo-2-chloro-4-methoxypyrimidine 57054-92-9223.46~27.25~6089C5 (Br), C2 (Cl), C4 (OMe)
Alternative 1: 5-Bromo-2,4-dichloropyrimidine 36082-50-5227.87~6.98 - 17.10~1590 - 3896C5 (Br), C2 (Cl), C4 (Cl)
Alternative 2: 2-Chloro-4,6-dimethoxypyrimidine 13223-38-0174.58~6.40~1117C2 (Cl)
Alternative 3: 5-Bromo-2-chloropyrimidine 32779-36-5193.43~21.90~4236C5 (Br), C2 (Cl)

Note: Prices are indicative based on data from suppliers like BenchChem and can vary based on supplier, purity, and quantity. The cost per mole is calculated based on the lower end of the indicative price range for comparison purposes.[11]

Performance Insights and Strategic Considerations
  • 5-Bromo-2-chloro-4-methoxypyrimidine: This is a high-performance, high-cost option. Its key advantage is the differentiated reactivity of its functional groups. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) than the C-Cl bond at the 2-position. This allows for sequential, site-selective couplings. The methoxy group at C4 can be displaced by strong nucleophiles in an SNAr reaction, offering a third point for diversification.

    • Expert Insight: Choose this building block when a multi-step, regioselective diversification strategy is planned and budget is a secondary concern to synthetic efficiency.

  • Alternative 1: 5-Bromo-2,4-dichloropyrimidine: This is a highly cost-effective and versatile alternative.[11] Like the primary compound, it offers a C5-Br for initial coupling. The two chloro groups at C2 and C4 provide two sites for subsequent SNAr reactions. The C4-Cl is typically more reactive towards nucleophilic substitution than the C2-Cl due to the electronic influence of the adjacent nitrogen atoms.

    • Expert Insight: This is an excellent choice for generating large libraries where cost is a major driver. The predictable, stepwise reactivity (Pd-coupling at C5, then SNAr at C4, then SNAr at C2) allows for a robust and scalable synthetic plan.

  • Alternative 2: 2-Chloro-4,6-dimethoxypyrimidine: The most economical option in our list, but with significantly reduced versatility.[11] It offers a single reactive site at the 2-position for SNAr or cross-coupling. The two electron-donating methoxy groups can decrease the reactivity of the C-Cl bond, potentially requiring more forcing reaction conditions.

    • Expert Insight: Ideal for projects where only C2-functionalization is required and the synthetic route is designed around a single key transformation. Its symmetry can simplify product mixtures and characterization.

  • Alternative 3: 5-Bromo-2-chloropyrimidine: This building block offers selective reactivity similar to our primary compound but lacks the third functionalization site at C4.[11] The C-Br bond is the primary site for cross-coupling.

    • Expert Insight: A good mid-cost option when a two-step diversification strategy (coupling at C5, substitution at C2) is sufficient for the project's SAR goals.

Visualization of the Decision-Making Process

The selection of a building block is a strategic process. The following workflow illustrates the key decision points.

G start Define Target Scaffold & Substitution Pattern q1 How many points of diversity are required? start->q1 n3 Three or More q1->n3 n2 Two q1->n2 n1 One q1->n1 q2 Is regioselective Pd-coupling followed by S(N)Ar needed? n3->q2 choice3 Select: 5-Bromo-2-chloropyrimidine (Medium Cost, Medium Versatility) n2->choice3 choice4 Select: 2-Chloro-4,6-dimethoxypyrimidine (Lowest Cost, Low Versatility) n1->choice4 choice1 Select: 5-Bromo-2-chloro-4-methoxypyrimidine (High Cost, High Versatility) q2->choice1 Yes (OMe displacement) choice2 Select: 5-Bromo-2,4-dichloropyrimidine (Low Cost, High Versatility) q2->choice2 Yes (Cl displacement)

Caption: Decision workflow for selecting a pyrimidine building block.

Experimental Protocols for Validation

To ensure trustworthiness, any comparative analysis must be backed by robust, reproducible experimental protocols. The following methods provide a self-validating system for evaluating the performance of different pyrimidine building blocks in a laboratory setting.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of different halogenated pyrimidines (e.g., C5-Br vs. C2-Cl) in a standard Suzuki-Miyaura cross-coupling reaction.

Objective: To determine the yield and reaction kinetics for the coupling of a selected pyrimidine building block with a boronic acid.

Materials:

  • Pyrimidine Building Block (e.g., 5-Bromo-2-chloropyrimidine, 1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine), 0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrimidine building block (e.g., 1 mmol) and phenylboronic acid (1.2 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol) to the flask.

  • Solvent Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Causality Note: This step is critical to remove oxygen, which can oxidatively degrade the phosphine ligands and deactivate the palladium catalyst, leading to lower yields.

  • Solvent & Base Addition: Via syringe, add the degassed 1,4-dioxane/water solvent mixture (5 mL). Then, add the 2M Na₂CO₃ solution (1.5 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. Calculate the final yield.

Self-Validation: The protocol is validated by running the different building blocks under identical conditions. The comparative yields and reaction times provide a direct measure of performance. The purity of the final product, confirmed by spectroscopic methods, ensures the reaction's fidelity.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines a critical physicochemical property that influences a drug's bioavailability.

Objective: To measure the thermodynamic aqueous solubility of a synthesized pyrimidine derivative.

Materials:

  • Synthesized Pyrimidine Compound (pure, solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker bath (set to 25 °C or 37 °C)

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Standard Curve Generation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Create a series of dilutions in PBS to generate a standard curve of known concentrations versus HPLC peak area.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (e.g., 2 mg to 2 mL) in a glass vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vial and place it in the thermostatic shaker bath. Agitate for 24-48 hours to ensure equilibrium is reached. Causality Note: 24-48 hours is typically sufficient for most compounds to reach thermodynamic equilibrium between the solid and dissolved states.

  • Sample Filtration: Allow the vial to stand for at least 1 hour to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.

  • Analysis: Dilute the filtered sample with mobile phase if necessary and analyze by HPLC.

  • Calculation: Using the standard curve, determine the concentration of the compound in the filtered supernatant. This concentration is the aqueous solubility.

Experimental Workflow Visualization

The following diagram outlines the logical flow from building block selection to initial biological screening.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical & Biological Evaluation A Select Building Block (Based on Cost-Performance Analysis) B Perform Synthesis (e.g., Protocol 1: Suzuki Coupling) A->B C Purify & Characterize Product (Column Chromatography, NMR, MS) B->C D Determine Physicochemical Properties (e.g., Protocol 2: Solubility Assay) C->D E Perform In Vitro Biological Assay (e.g., MTT Cell Viability Assay) D->E F Analyze Data & Establish SAR E->F F->A Iterate Design

Caption: Experimental workflow from building block selection to SAR.

Conclusion: A Strategic Imperative

The selection of pyrimidine building blocks in drug discovery is far more than a procurement decision; it is a strategic choice that profoundly shapes the trajectory of a research program. A superficial analysis based solely on catalog price can be misleading, leading to unforeseen synthetic challenges, extended timelines, and ultimately, higher project costs.

By adopting a comprehensive cost-performance framework—one that evaluates acquisition cost alongside synthetic accessibility, chemical performance, and the potential to yield favorable biological and physicochemical properties—research teams can mitigate risks and optimize their path to novel therapeutic candidates. The experimental protocols provided herein offer a robust system for validating these choices with empirical data. In the competitive landscape of drug discovery, a methodical and insightful approach to building block selection is not just an advantage; it is an absolute necessity.

References

A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution of Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – January 6, 2026 – In the landscape of modern drug discovery and organic synthesis, pyrimidines stand out as a critical scaffold, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAAr), is a cornerstone of medicinal chemistry. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of various leaving groups in the SNAAr of pyrimidines, supported by experimental data and mechanistic insights.

The Enduring Importance of Pyrimidines

The pyrimidine nucleus is a key pharmacophore in a vast array of biologically active compounds, including kinase inhibitors and other targeted therapies.[1] The ability to strategically introduce diverse substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's binding affinity, selectivity, and overall pharmacological profile. SNAAr reactions are a powerful and versatile tool for achieving this molecular diversity.[2]

Understanding the Nucleophilic Aromatic Substitution (SNAAr) Mechanism on Pyrimidines

The SNAAr reaction on pyrimidines, as with other electron-deficient aromatic systems, typically proceeds through a two-step addition-elimination mechanism.[1][3] The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the two ring nitrogens and any additional electron-withdrawing groups, makes it susceptible to attack by nucleophiles.[1][2]

The initial step involves the attack of a nucleophile at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] This step is generally the rate-determining step of the reaction.[4][5][6] The stability of this intermediate is crucial and is significantly influenced by the ability of the ring nitrogens and any electron-withdrawing substituents to delocalize the negative charge.[4][5] In the second, typically faster step, the leaving group departs, restoring the aromaticity of the pyrimidine ring.[6][7]

It is important to note that while the two-step mechanism is widely accepted, recent studies have suggested that some SNAAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate.[8][9][10][11]

Regioselectivity in Pyrimidine SNAAr

Nucleophilic attack on substituted pyrimidines predominantly occurs at the C2, C4, and C6 positions. The regioselectivity is governed by the stability of the resulting Meisenheimer complex. Attack at the C4 and C6 positions is often favored over the C2 position due to greater resonance stabilization of the intermediate.[4][5][12] The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[12]

Comparative Performance of Leaving Groups

The nature of the leaving group significantly impacts the rate of SNAAr reactions on pyrimidines. Contrary to what is observed in aliphatic nucleophilic substitution (SN2) reactions, the reactivity order for halogens in SNAAr is often inverted.

Table 1: General Reactivity Trend of Halogen Leaving Groups in Pyrimidine SNAAr

Leaving GroupRelative ReactivityRationale
F HighestThe high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring towards nucleophilic attack, which is the rate-determining step.[6][7][13]
Cl IntermediateLess electronegative than fluorine, leading to a slower rate of nucleophilic attack.[7]
Br IntermediateSimilar reactivity to chlorine in many cases.[7][14]
I LowestThe least electronegative of the common halogens, resulting in the slowest rate of nucleophilic attack.[7][14]

This "element effect," where F > Cl ≈ Br > I, is a hallmark of SNAAr reactions where the initial nucleophilic addition is the rate-determining step.[7][14][15][16][17] The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[6][18] Since the cleavage of the carbon-leaving group bond occurs in a fast, non-rate-determining step, the bond strength has a lesser impact on the overall reaction rate.[6][13]

Beyond halogens, other groups can also serve as effective leaving groups in pyrimidine SNAAr.

Table 2: Performance of Other Common Leaving Groups

Leaving GroupGeneral PerformanceKey Considerations
Sulfones (e.g., -SO₂R) GoodSulfone groups are strong electron-withdrawing groups that activate the ring for nucleophilic attack.
Alkoxy (-OR) Moderate to PoorGenerally considered poor leaving groups, but their displacement can be achieved under more forcing conditions or when highly activated by other substituents.[9]
Nitro (-NO₂) GoodA very strong electron-withdrawing group that highly activates the ring for SNAAr.[14]
Experimental Protocol: A Representative SNAAr Reaction on a Dichloropyrimidine

This protocol provides a general procedure for the nucleophilic aromatic substitution of a chlorine atom on a dichloropyrimidine with an amine nucleophile.

Objective: To synthesize a 4-amino-2,6-dichloropyrimidine derivative.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile (e.g., morpholine)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.5-2.0 eq) to the solution. The choice of base depends on the nucleophile and reaction conditions.

  • Addition of Nucleophile: Slowly add the amine nucleophile (1.1-1.2 eq) to the reaction mixture. For less reactive nucleophiles, gentle heating may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the crude residue between DCM and water.

    • Separate the organic layer and extract the aqueous layer with DCM.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired substituted pyrimidine derivative.[1]

Rationale for Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water, which can act as a competing nucleophile.

  • Base: The base is added to neutralize the acid (e.g., HCl) that is formed during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of the nucleophile is often used to ensure complete consumption of the starting pyrimidine.

  • Reaction Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction and determine when it is complete.

Visualizing the SNAAr Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products pyrimidine Pyrimidine-LG meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer + Nu⁻ (Slow) nucleophile Nucleophile (Nu⁻) product Substituted Pyrimidine meisenheimer->product - LG⁻ (Fast) leaving_group Leaving Group (LG⁻)

Caption: The addition-elimination mechanism of SNAAr on pyrimidines.

Experimental_Workflow start Reaction Setup (Pyrimidine, Solvent, Base) add_nucleophile Add Nucleophile start->add_nucleophile reaction Reaction Monitoring (TLC) add_nucleophile->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: A general experimental workflow for pyrimidine SNAAr reactions.

Conclusion

The nucleophilic aromatic substitution of pyrimidines is a fundamental transformation in modern organic and medicinal chemistry. A thorough understanding of the underlying mechanism, regioselectivity, and the comparative reactivity of different leaving groups is paramount for the efficient design and execution of synthetic strategies. This guide provides a foundational understanding and practical insights to aid researchers in harnessing the full potential of pyrimidine SNAAr for the development of novel molecules with significant biological applications.

References

A Senior Application Scientist's Guide to Library Synthesis: Benchmarking 2-Chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists, the pyrimidine core is a privileged scaffold, forming the backbone of numerous FDA-approved drugs and clinical candidates. The strategic functionalization of this heterocycle is paramount in navigating the complex landscape of structure-activity relationships (SAR). The choice of the initial building block is a critical decision point that dictates the efficiency, diversity, and novelty of the resulting compound library. This guide provides an in-depth comparison of 2-Chloropyrimidine-5-carbaldehyde , a versatile and reactive synthon, against its common alternatives in the context of library synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their drug discovery programs.

The Strategic Value of Pyrimidine-5-carbaldehydes in Medicinal Chemistry

The pyrimidine-5-carbaldehyde moiety is a powerful tool for library diversification. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, most notably reductive amination, allowing for the systematic introduction of diverse amine building blocks. This is a cornerstone of library synthesis, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The pyrimidine ring itself, with its nitrogen atoms acting as hydrogen bond acceptors, is a frequent participant in ligand-receptor interactions. The strategic placement of substituents on the pyrimidine core allows for the exploration of specific binding pockets and the modulation of target affinity and selectivity.

The Competitors: A Comparative Overview

While this compound is a robust building block, its performance is best understood in the context of its alternatives. Here, we benchmark it against two other commercially available and widely used synthons: 2,4-dichloropyrimidine-5-carbaldehyde and 2-(methylsulfonyl)pyrimidine-5-carbaldehyde .

Building BlockKey FeaturesPrimary Application Focus
This compound Single reactive chlorine at C2. Aldehyde for diversification.Mono-functionalization at C2 and subsequent aldehyde chemistry.
2,4-Dichloropyrimidine-5-carbaldehyde Two distinct reactive chlorine atoms at C2 and C4.Sequential or regioselective di-functionalization.
2-(Methylsulfonyl)pyrimidine-5-carbaldehyde Methylsulfonyl group as an alternative leaving group at C2.Modulated reactivity for SNAr reactions.

Head-to-Head Comparison: Performance in Key Library Synthesis Reactions

The true value of a building block is revealed in its performance in common library-generating reactions. We will now compare our three synthons in three critical transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Reductive Amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is indispensable for introducing aryl and heteroaryl moieties, which are crucial for exploring flat hydrophobic pockets in target proteins and for modulating electronic properties.

Causality of Experimental Choices: The regioselectivity observed with 2,4-dichloropyrimidine-5-carbaldehyde is a key consideration. The C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to the favored oxidative addition of palladium into the C4-chlorine bond.[1] This allows for a sequential approach where the C4 position can be functionalized first under milder conditions, followed by reaction at the C2 position. For this compound, the reaction proceeds directly at the C2 position. The choice of catalyst and base is critical; for electron-deficient heterocycles like pyrimidines, ligands such as XPhos or SPhos are often employed to facilitate the catalytic cycle, while a moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient.

Comparative Data:

Building BlockCoupling PartnerCatalyst/LigandBaseSolventTime (Microwave)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15 min~70-80% (estimated)[1]
2,4-Dichloropyrimidine-5-carbaldehyde Phenylboronic acidPd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 15 min 81% (at C4) [1]
2,4-Dichloropyrimidine-5-carbaldehyde3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15 min78% (at C4)[1]
2-(Methylsulfonyl)pyrimidine-5-carbaldehydePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O2 h85%[2]

Key Takeaway: For mono-arylation, this compound is a direct and efficient choice. However, 2,4-dichloropyrimidine-5-carbaldehyde offers the significant advantage of regioselective C4-arylation, preserving the C2-chloro group for subsequent diversification, making it superior for building more complex, multi-substituted libraries. The methylsulfonyl analogue also performs well, offering an alternative reactivity profile.

Buchwald-Hartwig Amination: Introducing N-Arylamines

The introduction of substituted anilines and other amines via Buchwald-Hartwig amination is a powerful strategy for modulating hydrogen bonding networks and exploring lipophilic pockets within a target protein.

Causality of Experimental Choices: Similar to Suzuki coupling, the C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic aromatic substitution (SNAr), which is the operative mechanism in many Buchwald-Hartwig aminations of electron-deficient heterocycles.[3] However, the choice of catalyst and ligand can influence regioselectivity. For challenging couplings, advanced biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote efficient reductive elimination. The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LiHMDS being commonly employed.

Comparative Data:

Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~85-95% (estimated)
2,4-Dichloropyrimidine-5-carbaldehyde DibutylamineNone (SNAr) K₂CO₃ DMAc RT 70:30 (C4:C2) [3]
2,4-Dichloropyrimidine-5-carbaldehydeDibutylaminePd(OAc)₂ / dppbLiHMDSTHF-20>99:1 (C4:C2), 95%[3]
2-(Methylsulfonyl)pyrimidine-5-carbaldehydeAnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene11092%

Key Takeaway: 2,4-Dichloropyrimidine-5-carbaldehyde demonstrates a fascinating dichotomy. While SNAr reactions with secondary amines can give mixtures, palladium-catalyzed conditions can achieve exquisite C4 selectivity.[3] This allows for the introduction of an amine at C4 while leaving the C2 position available for other transformations. This level of control is a significant advantage for complex library design over the simpler 2-chloro analogue.

Reductive Amination: The Gateway to Diversity

Reductive amination is arguably the most critical reaction for library synthesis using these building blocks. It allows for the coupling of a vast array of commercially available primary and secondary amines to the aldehyde, directly impacting the diversity and drug-like properties of the final compounds.

Causality of Experimental Choices: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The choice of reducing agent is key to ensuring compatibility with other functional groups. Sodium triacetoxyborohydride (STAB) is a mild and highly effective reagent for this transformation, tolerating a wide range of functional groups. The reaction is typically run in a slightly acidic medium to facilitate imine formation, often using acetic acid as an additive.

Comparative Data:

Building BlockAmineReducing AgentSolventTime (h)Yield (%)Reference
Any Pyrimidine-5-carbaldehyde BenzylamineNaBH(OAc)₃ DCE 12 ~80-95% [4]
Any Pyrimidine-5-carbaldehydePiperidineNaBH(OAc)₃DCE12~85-95%[4]
Any Pyrimidine-5-carbaldehydeAnilineNaBH(OAc)₃DCE24~70-85%[4]

Key Takeaway: All three building blocks, by virtue of possessing the 5-carbaldehyde group, are excellent substrates for reductive amination. The yields are generally high across a wide range of amines. The choice between the building blocks is therefore not dictated by their performance in this step, but rather by the desired substitution pattern on the pyrimidine ring itself.

Experimental Protocols

To ensure the reproducibility and reliability of the data presented, detailed experimental protocols for key transformations are provided below.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine-5-carbaldehyde

cluster_0 Reagent Addition A 2,4-Dichloropyrimidine- 5-carbaldehyde (1.0 eq) F Reaction Mixture A->F B Arylboronic Acid (1.2 eq) B->F C Pd(PPh3)4 (2-5 mol%) C->F D K2CO3 (2.0 eq) D->F E 1,4-Dioxane/H2O (4:1) E->F G Microwave Irradiation 100-120 °C, 15-30 min F->G H Workup & Purification G->H I 2-Chloro-4-aryl- pyrimidine-5-carbaldehyde H->I cluster_0 Imine Formation A Pyrimidine-5-carbaldehyde (1.0 eq) D Stir at RT, 1 h A->D B Primary/Secondary Amine (1.1 eq) B->D C Dichloroethane (DCE) C->D E Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) D->E F Stir at RT, 12-24 h E->F G Quench with sat. NaHCO3 F->G H Workup & Purification G->H I Desired Aminated Product H->I A What is the desired substitution pattern? B Mono-substitution at C2 A->B Mono C Di-substitution at C2 and C4 A->C Di D Use 2-Chloropyrimidine- 5-carbaldehyde B->D E Is sequential, regioselective functionalization required? C->E F Yes E->F Yes G No (e.g., symmetrical di-substitution) E->G No H Use 2,4-Dichloropyrimidine- 5-carbaldehyde F->H I Use 2,4-Dichloropyrimidine- 5-carbaldehyde G->I

References

A Senior Application Scientist's Guide to the Biological Activity of Pyrimidine Derivatives: A Comparative Analysis of Precursor-Driven Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The therapeutic potential of these derivatives is not only dictated by the substituents on the pyrimidine ring but is also significantly influenced by the choice of precursors used in their synthesis. This guide provides an in-depth technical comparison of the biological activities of pyrimidine compounds derived from different synthetic starting points, supported by experimental data and detailed protocols to empower your research endeavors.

The rationale behind selecting specific precursors extends beyond mere synthetic convenience; it is a strategic decision that can profoundly impact the pharmacological profile of the final molecule. Different precursors introduce distinct structural motifs and functionalities, predisposing the resulting pyrimidine derivatives to interact with specific biological targets. For instance, the use of chalcones often yields highly substituted, lipophilic pyrimidines, while urea and thiourea introduce key hydrogen bonding donors and acceptors. The Biginelli reaction, a multicomponent approach, allows for the rapid assembly of diverse dihydropyrimidinones.[3][4] Understanding these precursor-driven outcomes is crucial for the rational design of novel therapeutics.

Comparative Biological Activity: A Data-Driven Assessment

The following sections provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of pyrimidine derivatives, categorized by their synthetic precursors. While a direct head-to-head comparison from a single study is often unavailable in the literature, this guide collates and presents data from various sources to offer a comprehensive overview.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][5] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrimidine Derivatives

Precursor/Synthetic RouteDerivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Chalcones Pyrido[2,3-d]pyrimidineCompound 2d A549 (Lung)~50[6]
Chalcones Pyrido[2,3-d]pyrimidineCompound II ScaffoldMultipleNot Specified[6]
Urea/Thiourea Thieno[3,2-d]pyrimidineCompound 7f (Thiourea)HT-29 (Colon)2.18[7]
Urea/Thiourea Thieno[3,2-d]pyrimidineCompound 7f (Thiourea)MCF-7 (Breast)4.25[7]
Biginelli Reaction DihydropyrimidinoneNot SpecifiedMultiple-[3][4]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented is for comparative purposes and is collated from different studies.

Derivatives synthesized from chalcones often result in complex, fused-ring systems like pyrido[2,3-d]pyrimidines, which have been investigated as inhibitors of enzymes like lipoxygenase and for their cytotoxic effects.[6] On the other hand, pyrimidines incorporating urea and thiourea moieties have shown potent inhibitory activity against protein kinases, such as PI3K.[7] The Biginelli reaction provides a versatile route to dihydropyrimidinones, a class of compounds known for a wide range of biological activities, including anticancer effects.[3][4]

Several pyrimidine derivatives exert their anticancer effects by targeting critical signaling pathways. For instance, some inhibit the Epidermal Growth Factor Receptor (EGFR) and Thymidylate Synthase (TS).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Activates PI3K PI3K EGFR->PI3K SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine TKI Pyrimidine_Inhibitor->EGFR Inhibits

TS_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS Pyrimidine_Inhibitor Pyrimidine TS Inhibitor Pyrimidine_Inhibitor->TS Inhibits

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrimidine scaffold is a common feature in many antimicrobial agents.[8] The choice of precursors can influence the spectrum of activity against different bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Pyrimidine Derivatives

Precursor/Synthetic RouteDerivative ClassCompound ExampleBacterial StrainZone of Inhibition (mm)Reference
Chalcones PyrimidineFrom 2,3,4-trimethoxy-2'-hydroxychalconeS. aureus11[9]
Chalcones PyrimidineFrom 2,3,4-trimethoxy-2'-hydroxychalconeE. coli23[9]
Urea/Thiourea PyrimidineCompound 25 (Thiourea derivative)S. aureusPromising[10]
Urea/Thiourea PyrimidineCompound 25 (Thiourea derivative)E. coliPromising[10]
Biginelli Reaction 2-Amino-1,4-dihydropyrimidineCompound 64 S. aureusGood[3]
Biginelli Reaction 2-Amino-1,4-dihydropyrimidineCompound 65 E. coliGood[3]

Note: The zone of inhibition is dependent on the concentration of the compound and the specific strain of bacteria. "Promising" and "Good" indicate notable activity as reported in the respective studies.

Pyrimidines derived from chalcones have shown significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[9] Similarly, derivatives incorporating thiourea moieties have demonstrated promising antimicrobial effects.[10] The Biginelli reaction provides an efficient route to dihydropyrimidines that also exhibit a broad spectrum of antibacterial activity.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[11]

Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

Precursor/Synthetic RouteDerivative ClassBiological TargetActivityReference
Chalcones PyrimidineCarrageenan-induced paw edemaGood anti-inflammatory activity[12]
Urea/Thiourea Pyrimidine-sulfonamideTNF-α and IL-6Moderate to potent inhibition[10]
Biginelli Reaction DihydropyrimidinoneNot specifiedAnti-inflammatory properties[3][4]

Note: The assessment of anti-inflammatory activity involves various in vivo and in vitro models, making direct quantitative comparison challenging.

Pyrimidines synthesized from chalcones have shown efficacy in animal models of inflammation.[12] Those derived from urea and thiourea have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] The Biginelli reaction also yields compounds with recognized anti-inflammatory potential.[3][4]

A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrimidine_Inhibitor Pyrimidine COX-2 Inhibitor Pyrimidine_Inhibitor->COX2 Selectively Inhibits

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of your findings, adhering to well-defined experimental protocols is paramount. The following sections detail the methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Add Pyrimidine Derivatives (Various Concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of an agar plate to create a lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution at different concentrations into the wells. Include a solvent control and a standard antibiotic.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compounds.

  • Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the pyrimidine compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This guide highlights the significant influence of precursor selection on the biological activity of pyrimidine derivatives. By understanding the structure-activity relationships derived from different synthetic pathways, researchers can more effectively design and synthesize novel compounds with enhanced potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications. The provided experimental protocols serve as a robust foundation for the in vitro evaluation of these promising therapeutic agents. Future research should focus on direct comparative studies to further elucidate the nuanced impact of synthetic origins on the pharmacological profiles of pyrimidine-based compounds.

References

Safety Operating Guide

Mastering the Safe Handling of 2-Chloropyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Primer for Researchers in Drug Development and Organic Synthesis

Welcome to your comprehensive guide on the safe handling, use, and disposal of 2-Chloropyrimidine-5-carbaldehyde. As a reactive building block in medicinal chemistry and materials science, this compound's utility is matched by its potential hazards. This document, crafted by senior application scientists, moves beyond mere checklists to provide a framework of deep operational understanding. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research through meticulous and safe laboratory practices.

Immediate Safety Profile: Understanding the Risks

This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of safe handling. The primary hazards involve irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may also be harmful.[3] The Globally Harmonized System (GHS) classifications, as detailed in supplier Safety Data Sheets (SDS), provide a clear, standardized summary of these risks.

The causality behind these classifications lies in the chemical's structure. The aldehyde group can be reactive, and the chlorinated pyrimidine ring system contributes to its potential to interact with biological molecules, leading to irritation upon contact. Therefore, all procedural controls and personal protective equipment (PPE) recommendations are designed to prevent direct contact with the substance in its solid or vapor form.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationImplication for Handling
H315Skin Corrosion/Irritation, Category 2Causes skin irritation. Prolonged or repeated contact must be avoided.[1][4]
H319Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation. Direct contact can lead to significant injury.[1][4]
H335Specific target organ toxicity (single exposure), Category 3May cause respiratory irritation. Inhalation of dust or vapors must be minimized.[1][2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical, risk-based decision. For this compound, a multi-layered approach is necessary to create a complete barrier against exposure.

1. Eye and Face Protection: The First Line of Defense Due to the severe eye irritation risk, appropriate eye protection is mandatory.[1][4]

  • Chemical Splash Goggles: These are essential and should be worn at all times when handling the solid or solutions. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.[5]

  • Face Shield: When there is a heightened risk of splashing or aerosol generation (e.g., during transfer of large quantities or when heating solutions), a face shield must be worn in addition to chemical splash goggles.[5][6]

2. Skin and Body Protection: An Impermeable Barrier

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.[8] Never wear contaminated gloves outside the immediate work area.[7]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required to protect against accidental skin contact.[9]

  • Full-Body Protection: For large-scale operations or situations with a high risk of widespread contamination, disposable coveralls may be necessary.

3. Respiratory Protection: Safeguarding Against Inhalation All handling of this compound that could generate dust or vapors must be conducted within a certified chemical fume hood.[10][11] This engineering control is the primary method for preventing respiratory exposure.

  • Respirator: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter may be required.[3][10] The use of respirators is subject to institutional safety protocols, which typically include fit-testing and training.[9]

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPEStandard/SpecificationRationale
Eyes/FaceChemical Splash GogglesANSI Z87.1 / EN166Protects against dust, splashes, and vapors causing severe eye irritation.[4]
Face Shield (in addition to goggles)ANSI Z87.1 / EN166Required for tasks with high splash potential.[5][6]
HandsChemical-Resistant Gloves (Nitrile)EN 374Prevents skin irritation and absorption upon contact.[7]
BodyLaboratory CoatProtects skin from accidental spills and contamination.[12]
RespiratoryChemical Fume HoodPrimary engineering control to prevent inhalation of irritating dust/vapors.[11]

Operational Protocol: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

cluster_prep Preparation & Staging cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Functionality Don_PPE 2. Don All Required PPE Prep->Don_PPE Safety First Weigh 3. Weigh Compound Don_PPE->Weigh Proceed to Handling Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Reaction 5. Perform Reaction Transfer->Reaction Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate Post-Experiment Waste 7. Segregate & Label Chemical Waste Decontaminate->Waste Doff_PPE 8. Doff PPE Correctly Waste->Doff_PPE Dispose 9. Dispose of Waste per Institutional Guidelines Doff_PPE->Dispose

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedure
  • Preparation and Verification:

    • Confirm that the chemical fume hood is operational and has a current certification.

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.[11]

    • Gather all necessary equipment and reagents before introducing the this compound to the work area.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in Table 2 before entering the designated handling area.

  • Aliquotting and Weighing (Inside Fume Hood):

    • Perform all manipulations of the solid compound, including weighing and transferring, inside a chemical fume hood to contain any dust.

    • Use a spatula for transfers. Avoid creating dust by gently handling the material.

  • Reaction Setup:

    • When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing.

    • Keep the reaction vessel closed or covered whenever possible to minimize the release of vapors.

  • Post-Reaction Quenching and Workup:

    • Be aware that reactions may produce hazardous byproducts. The entire workup procedure should be treated with the same level of caution.

  • Decontamination:

    • Thoroughly clean all glassware and surfaces that have come into contact with the chemical. Use appropriate cleaning agents as determined by your laboratory's standard operating procedures.

Disposal and Spill Management

Waste Disposal: Chemical waste must be handled in accordance with institutional and regional regulations.[3]

  • Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed waste container.[1][4]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour chemical waste down the drain.[13]

Spill Response: Immediate and correct response to a spill is critical to prevent exposure.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area (fume hood), evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean:

    • For small spills inside a fume hood, use an absorbent material to collect the substance.

    • Clean the spill area thoroughly, and place all cleanup materials into a sealed container for hazardous waste.

    • For large spills, follow your institution's emergency procedures and contact the safety office.

By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research, ensuring both personal safety and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.